molecular formula C7H4N2O6 B1591916 4-Nitropyridine-2,6-dicarboxylic acid CAS No. 63897-10-9

4-Nitropyridine-2,6-dicarboxylic acid

Cat. No.: B1591916
CAS No.: 63897-10-9
M. Wt: 212.12 g/mol
InChI Key: BMTDAQKFBHYKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitropyridine-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4N2O6 and its molecular weight is 212.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDAQKFBHYKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613581
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-10-9
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 4-Nitropyridine-2,6-dicarboxylic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The presented synthesis is a multi-step process commencing with the readily available starting material, 2,6-lutidine. Each stage of the synthesis is elucidated with insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

This compound is a heterocyclic compound of significant interest due to its trifunctional nature, incorporating a pyridine core, two carboxylic acid moieties, and a nitro group. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, functional materials, and metal-organic frameworks (MOFs).

A direct nitration of the parent 2,6-pyridinedicarboxylic acid (dipicolinic acid) is challenging due to the deactivating effect of the two electron-withdrawing carboxylic acid groups on the pyridine ring, rendering it less susceptible to electrophilic aromatic substitution. Therefore, a more strategic approach is warranted. The synthetic route detailed in this guide circumvents this issue by introducing the nitro group at an earlier stage, followed by the formation of the carboxylic acid functionalities.

The overall synthetic strategy is a four-step process:

  • N-Oxidation of 2,6-lutidine to activate the pyridine ring.

  • Nitration of the resulting N-oxide at the 4-position.

  • Deoxygenation of the N-oxide to restore the pyridine core.

  • Oxidation of the two methyl groups to yield the final dicarboxylic acid.

This pathway is designed to maximize yield and purity by leveraging well-established and reliable chemical transformations.

Reaction Schematics and Mechanistic Insights

The complete synthetic pathway is illustrated below:

Synthesis_Pathway Start 2,6-Lutidine Step1 2,6-Lutidine-N-oxide Start->Step1 N-Oxidation (e.g., H2O2 / Acetic Acid) Step2 4-Nitro-2,6-lutidine-N-oxide Step1->Step2 Nitration (e.g., HNO3 / H2SO4) Step3 4-Nitro-2,6-lutidine Step2->Step3 Deoxygenation (e.g., PCl3) End This compound Step3->End Oxidation (e.g., KMnO4)

Caption: A four-step synthetic pathway for this compound.

Step 1: N-Oxidation of 2,6-Lutidine

The initial step involves the N-oxidation of 2,6-lutidine. This is a crucial activating step. The introduction of the N-oxide functionality increases the electron density at the 4-position of the pyridine ring, thereby facilitating electrophilic aromatic substitution, specifically nitration.

Mechanism: The reaction typically proceeds via the reaction of the lone pair of electrons on the pyridine nitrogen with an oxygen-donating species, such as peroxyacetic acid generated in situ from hydrogen peroxide and acetic acid.

Step 2: Nitration of 2,6-Lutidine-N-oxide

With the pyridine ring activated, nitration can be achieved under standard nitrating conditions. The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position.

Mechanism: The nitronium ion, generated from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich 4-position of the 2,6-lutidine-N-oxide ring. Subsequent loss of a proton re-aromatizes the ring, yielding 4-nitro-2,6-lutidine-N-oxide[1].

Step 3: Deoxygenation of 4-Nitro-2,6-lutidine-N-oxide

Following nitration, the N-oxide group is removed to revert to the pyridine core. This step is essential as the N-oxide can interfere with the subsequent oxidation of the methyl groups.

Mechanism: The deoxygenation can be accomplished using various reducing agents. A common and effective method involves the use of phosphorus trichloride (PCl₃). The oxygen of the N-oxide attacks the phosphorus atom, leading to a series of intermediates that ultimately result in the formation of the deoxygenated pyridine and phosphorus oxychloride. Care must be taken as this reaction can be exothermic.

Step 4: Oxidation of 4-Nitro-2,6-lutidine

The final step is the oxidation of the two methyl groups to carboxylic acids. This is a powerful transformation that requires a strong oxidizing agent.

Mechanism: Potassium permanganate (KMnO₄) is a highly effective oxidizing agent for this purpose. The reaction proceeds via a complex mechanism involving the formation of manganese species in various oxidation states. The methyl groups are progressively oxidized to alcohols, aldehydes, and finally to carboxylic acids. The reaction is typically carried out in an aqueous solution, and the product is isolated after acidification.

Detailed Experimental Protocols

Safety Precaution: All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2,6-Lutidine-N-oxide

Materials:

  • 2,6-Lutidine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Carbonate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-lutidine (1 mole) and glacial acetic acid (3 moles).

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.2 moles) dropwise, ensuring the temperature remains below 60°C.

  • After the addition is complete, heat the reaction mixture to 70-80°C and maintain it for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,6-lutidine-N-oxide as a crystalline solid.

Step 2: Synthesis of 4-Nitro-2,6-lutidine-N-oxide

Materials:

  • 2,6-Lutidine-N-oxide

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 2,6-lutidine-N-oxide (1 mole) to concentrated sulfuric acid (4 moles) while cooling in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.2 moles) to concentrated sulfuric acid (2 moles) in a separate flask, also cooled in an ice-salt bath.

  • Add the nitrating mixture dropwise to the solution of 2,6-lutidine-N-oxide, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90°C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-nitro-2,6-lutidine-N-oxide.

Step 3: Synthesis of 4-Nitro-2,6-lutidine

Materials:

  • 4-Nitro-2,6-lutidine-N-oxide

  • Phosphorus Trichloride (PCl₃)

  • Chloroform (dry)

  • Sodium Bicarbonate solution

Procedure:

  • Dissolve 4-nitro-2,6-lutidine-N-oxide (1 mole) in dry chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (0.4 moles) dropwise. The reaction is exothermic.

  • After the addition, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing ice water.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 4: Synthesis of this compound

Materials:

  • 4-Nitro-2,6-lutidine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 4-nitro-2,6-lutidine (1 mole) in water.

  • Heat the mixture to 80-90°C.

  • Slowly add potassium permanganate (approximately 4-5 moles) in portions. The purple color of the permanganate will disappear as it reacts. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue heating the mixture for several hours until the purple color persists.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and cool the solution in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of 2-3.

  • The product will precipitate as a solid. Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,6-LutidineC₇H₉N107.15Colorless liquid
2,6-Lutidine-N-oxideC₇H₉NO123.15Crystalline solid
4-Nitro-2,6-lutidine-N-oxideC₇H₈N₂O₃168.15[1]Yellow solid
4-Nitro-2,6-lutidineC₇H₈N₂O₂152.15Solid
This compoundC₇H₄N₂O₆212.12Solid

Conclusion

The synthesis of this compound is a multi-step process that can be successfully achieved through a strategic pathway involving N-oxidation, nitration, deoxygenation, and oxidation, starting from 2,6-lutidine. This guide provides a detailed and logical framework for researchers to produce this valuable compound. The provided protocols are based on established chemical principles and offer a solid foundation for the synthesis. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic Acid (CAS No. 63897-10-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridine-2,6-dicarboxylic acid (CAS No. 63897-10-9), a key chemical intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines detailed synthesis and purification protocols, and explores its current and prospective applications in drug discovery and development. Particular emphasis is placed on its role as a versatile building block for creating complex molecular architectures, including its utility as a linker in the burgeoning field of metal-organic frameworks (MOFs).

Introduction: Unveiling a Versatile Pyridine Derivative

This compound is a substituted pyridine derivative characterized by the presence of two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable scaffold in organic synthesis. The electron-withdrawing nature of the nitro group and the coordinating capabilities of the dicarboxylic acid moieties render it a subject of interest for the development of novel therapeutic agents and functional materials. Pyridine-based molecules are a cornerstone in pharmaceutical development, with a significant percentage of FDA-approved drugs containing this heterocyclic motif[1]. The strategic functionalization of the pyridine ring, as seen in this compound, offers a pathway to modulate the physicochemical and pharmacological properties of resulting compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

Chemical and Physical Data
PropertyValueSource
CAS Number 63897-10-9[2]
Molecular Formula C₇H₄N₂O₆[2]
Molecular Weight 212.12 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid[2]
Appearance Solid (predicted)
SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)--INVALID-LINK--[O-][2]
InChIKey BMTDAQKFBHYKLJ-UHFFFAOYSA-N[2]
Spectroscopic Data (Reference)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: For the parent pyridine-2,6-dicarboxylic acid in DMSO-d₆, characteristic signals are observed in the aromatic region around 8.2-8.3 ppm[3]. For this compound, the protons at the 3 and 5 positions would be expected to show a downfield shift due to the electron-withdrawing effect of the nitro group.

    • ¹³C NMR: The carbon signals of the pyridine ring and the carboxylic acid groups in pyridinedicarboxylic acids have been assigned[4]. For the 4-nitro derivative, the carbon at the 4-position would be significantly deshielded.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of pyridine-2,6-dicarboxylic acid shows a broad band in the 3200-3000 cm⁻¹ range, which is assigned to the O-H stretching vibrations of the carboxylic acid groups. A strong absorption around 1689 cm⁻¹ is attributed to the C=O (carbonyl) vibration[5]. For this compound, additional characteristic peaks for the nitro group (asymmetric and symmetric stretching) would be expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry of pyridine-2,6-dicarboxylic acid shows a molecular ion peak corresponding to its molecular weight[6]. For this compound, a molecular ion peak at m/z 212 would be expected, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways, primarily involving the nitration of a pre-existing pyridine-2,6-dicarboxylic acid scaffold or the oxidation of appropriately substituted pyridine precursors.

Synthetic Pathways: A Strategic Overview

Two plausible synthetic routes are presented below, based on established organic chemistry principles. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Synthesis_Pathways cluster_0 Pathway 1: Nitration of Chelidamic Acid cluster_1 Pathway 2: Oxidation of a 2,6-Disubstituted-4-nitropyridine Chelidamic_Acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Chelidamic_Acid->Nitration Nitration Target1 This compound Nitration->Target1 Start2 2,6-Dimethyl-4-nitropyridine Oxidation Oxidizing Agent (e.g., KMnO₄, CrO₃) Start2->Oxidation Oxidation Target2 This compound Oxidation->Target2

Figure 1: Proposed synthetic pathways for this compound.

Experimental Protocol: Synthesis via Nitration of Chelidamic Acid

This protocol is a generalized procedure based on the nitration of aromatic compounds and should be optimized for safety and yield.

Materials:

  • Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add chelidamic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification Protocol: Recrystallization

High purity is often essential for applications in drug development and materials science. Recrystallization is a standard method for purifying the crude product.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol-water mixture)

  • Activated carbon (optional)

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality allows this molecule to act as an organic linker, bridging metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). The nitro group can be further functionalized post-synthesis to tailor the properties of the MOF for specific applications, such as gas storage, separation, and catalysis.

MOF_Formation Linker 4-Nitropyridine-2,6- dicarboxylic acid (Organic Linker) MOF Metal-Organic Framework (MOF) Linker->MOF Coordination Metal Metal Ions (e.g., Zn²⁺, Cu²⁺) Metal->MOF

Figure 2: Schematic representation of MOF formation.

Building Block in Medicinal Chemistry

Pyridine carboxylic acids are recognized as important scaffolds in the discovery of new enzyme inhibitors and other biologically active molecules[7]. The presence of the nitro group in this compound offers several strategic advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nitro group can influence the pKa of the carboxylic acids and the overall electron density of the pyridine ring, which can be crucial for binding to biological targets.

  • Synthetic Handle: The nitro group can be readily reduced to an amino group, which can then be further derivatized to introduce a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR). This transformation opens up pathways to a diverse library of compounds for biological screening.

  • Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of a molecule to its target protein.

While specific biological activity for this compound is not extensively reported, its structural similarity to other biologically active pyridine dicarboxylates suggests its potential as a starting point for the design of novel inhibitors for various enzymes. For instance, pyridine-2,6-dicarboxylic acid derivatives have been investigated as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a critical target in combating antibiotic resistance[8].

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Inhalation: May cause respiratory irritation. Move to fresh air if inhaled.

  • Skin Contact: May cause skin irritation. Wash off with soap and plenty of water.

  • Eye Contact: May cause serious eye irritation. Rinse cautiously with water for several minutes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with significant untapped potential, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the synthesis of complex molecules with tailored properties. While its primary reported application is as a linker in MOFs, its potential as a scaffold for the development of novel therapeutics warrants further investigation. This technical guide provides a foundational understanding of this compound, aiming to facilitate its broader application in innovative research and development endeavors.

References

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Nitropyridine-2,6-dicarboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its core structural features, physicochemical properties, and established synthetic methodologies. The narrative emphasizes the causality behind its reactivity and explores its applications in coordination chemistry, drug development, and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile compound.

Introduction and Foundational Concepts

This compound, also known as 4-Nitro-2,6-pyridinedicarboxylic acid, is a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid)[1][2]. The strategic placement of a nitro group at the C4 position of the pyridine ring, flanked by two carboxylic acid groups at the C2 and C6 positions, imparts unique electronic properties and reactivity to the molecule. These features make it a valuable precursor for the synthesis of a wide range of functional molecules, including bioactive compounds and chemical probes for biological research[3]. Its rigid, tridentate chelation site also makes it a significant ligand in coordination chemistry and the design of metal-organic frameworks (MOFs)[4][5]. Understanding the interplay between its structural components is crucial for leveraging its full synthetic potential.

Molecular Structure and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics govern its behavior in chemical reactions and biological systems.

Core Chemical Identity

The foundational identity of this compound is defined by its IUPAC name, molecular formula, and unique identifiers.

  • IUPAC Name : this compound[6]

  • CAS Number : 63897-10-9[4][6][7]

  • Molecular Formula : C₇H₄N₂O₆[4][6][7]

  • Molecular Weight : 212.12 g/mol [4][6]

  • Canonical SMILES : C1=C(C=C(N=C1C(=O)O)C(=O)O)--INVALID-LINK--[O-][6]

Synthesis_Workflow cluster_synthesis One-Pot Synthesis Workflow start Aldehyde + Pyruvate Ester step1 Step 1: Dihydropyran Formation (Pyrrolidine/Acetic Acid Catalyst) start->step1 intermediate Dihydropyran Intermediate (In Situ) step1->intermediate step2 Step 2: Aromatization (Add NH4OAc + Acetic Acid) intermediate->step2 product_ester Diester Product step2->product_ester step3 Step 3: Hydrolysis (e.g., NaOH, then H+) product_ester->step3 final_product This compound step3->final_product

References

An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitropyridine-2,6-dicarboxylic acid, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a derivative of pyridine, distinguished by two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position. This specific arrangement of functional groups imparts unique electronic properties and steric configurations, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural similarity to dipicolinic acid (pyridine-2,6-dicarboxylic acid), a well-known metal chelator and component of bacterial spores, suggests a rich potential for applications in coordination chemistry, materials science, and medicinal chemistry. Pyridine-2,6-dicarboxylic acid derivatives are known to be important building blocks for creating bioactive molecules and chemical probes for biological research[1]. This guide aims to serve as a foundational resource for scientists looking to leverage the capabilities of this versatile compound.

Core Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application in research and development. The properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for forming intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₄N₂O₆[2][3][4]
Molecular Weight 212.12 g/mol [3][4][5]
CAS Number 63897-10-9[2][3][4]
IUPAC Name This compound[2][4]
Synonyms 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid[3][5]
Predicted Boiling Point 522.5 ± 50.0 °C[5]
Predicted Density 1.774 g/cm³[5]
Predicted pKa 2.21 ± 0.10[5]
Topological Polar Surface Area (TPSA) 130.63 Ų[3]
Computed logP 0.3862[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 3[3]

The TPSA and logP values are computationally predicted and provide an indication of a molecule's potential bioavailability. A higher TPSA is generally associated with lower membrane permeability, while the logP value reflects its lipophilicity.

Synthesis and Purification: A Guided Protocol

Proposed Synthesis Workflow

The proposed synthesis involves the nitration of Chelidamic acid using a mixture of nitric and sulfuric acids. This is a standard and effective method for introducing a nitro group onto an aromatic ring.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Chelidamic_Acid Chelidamic Acid (Starting Material) Reaction Nitration Reaction (Controlled Temperature) Chelidamic_Acid->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Quenching Quenching (Ice Water) Reaction->Quenching 1. Transfer Precipitation Precipitation & Filtration Quenching->Precipitation 2. Induce Washing Washing (Cold Water) Precipitation->Washing Drying Drying (Under Vacuum) Washing->Drying Crude_Product Crude Product Drying->Crude_Product Recrystallization Recrystallization (e.g., from Water) Crude_Product->Recrystallization Pure_Product Pure 4-Nitropyridine- 2,6-dicarboxylic acid Recrystallization->Pure_Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Chelidamic acid (1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid)[7]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid. Once cooled to 0-5 °C, add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

    • Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Reaction: To the cooled nitrating mixture, add 5.0 g of chelidamic acid in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours with continuous stirring.

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

    • Causality: Pouring the acidic reaction mixture into a large volume of ice water serves two purposes: it quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

    • Causality: Washing removes residual acids and any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from similar compounds[8][9].

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- A singlet at ~8.5-9.0 ppm corresponding to the two equivalent protons on the pyridine ring (H-3 and H-5).- A broad singlet at >13 ppm for the two carboxylic acid protons.
¹³C NMR (in DMSO-d₆)- A signal for the carboxyl carbons (~165 ppm).- Signals for the pyridine ring carbons, with the carbon attached to the nitro group (C-4) shifted downfield (~150-155 ppm) and the carbons adjacent to the nitrogen (C-2, C-6) also downfield (~145-150 ppm).- A signal for the remaining ring carbons (C-3, C-5) at ~125-130 ppm.
FT-IR (KBr pellet)- A broad absorption band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid).- A sharp, strong peak around 1700-1730 cm⁻¹ (C=O stretch of carboxylic acid).- Strong, sharp peaks around 1530-1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340-1360 cm⁻¹ (symmetric NO₂ stretch).- Peaks in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching of the pyridine ring.
Mass Spec. (ESI-)- Expected [M-H]⁻ at m/z 211.00.- Potential fragmentation includes loss of CO₂ (m/z 167.01) and NO₂ (m/z 166.02).
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 280 nm.

  • Injection Volume: 10 µL.

Causality: The C18 stationary phase provides a nonpolar environment. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier used to elute the compound from the column. This method allows for the separation of the target compound from potential impurities and starting materials[10].

Applications in Research and Drug Development

The unique structural features of this compound make it a promising candidate for several applications:

  • Coordination Chemistry: Like its parent compound, dipicolinic acid, it can act as a tridentate O,N,O-pincer ligand for various metal ions[11]. The electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes, potentially leading to novel catalysts or materials with unique photophysical properties.

  • Medicinal Chemistry: The pyridine-2,6-dicarboxylic acid scaffold is present in molecules that inhibit enzymes like New Delhi metallo-β-lactamase-1 (NDM-1), which is involved in antibiotic resistance[12]. The nitro-substituted derivative could be a precursor for synthesizing new enzyme inhibitors. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of potential drug candidates.

  • Precursor for Functional Materials: The dicarboxylic acid functionality allows for its incorporation into metal-organic frameworks (MOFs) or polymers. The nitro group offers a site for post-synthetic modification, enabling the tuning of the material's properties.

Safety and Handling

Hazard Identification:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Handling and Storage:

  • Handle in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[5].

Conclusion

This compound is a compound with significant untapped potential. Its well-defined structure and versatile functional groups make it an attractive building block for creating a wide array of more complex molecules. This guide has provided a comprehensive overview of its properties, a logical and detailed synthesis protocol, and robust methods for its characterization. It is hoped that this technical resource will empower researchers to explore the full potential of this valuable chemical entity in their respective fields, from developing novel therapeutics to engineering advanced materials.

References

Spectroscopic Profile of 4-Nitropyridine-2,6-dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitropyridine-2,6-dicarboxylic acid is a key heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its rigid pyridine core, substituted with two carboxylic acid moieties and a strongly electron-withdrawing nitro group, imparts unique electronic and coordination properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides a comprehensive overview of the spectroscopic data for this compound, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. The presented data is a synthesis of established spectroscopic principles and data from closely related analogs, offering a predictive yet robust analytical framework for researchers.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted at the 2 and 6 positions with carboxylic acid groups and at the 4-position with a nitro group. This substitution pattern dictates its chemical behavior and spectroscopic signature. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the electron density distribution within the pyridine ring, which is reflected in its spectroscopic data.

C1 C C2 C C1->C2 N_pyridine N C2->N_pyridine C_carboxyl2 C C2->C_carboxyl2 C3 C N_pyridine->C3 C4 C C3->C4 N_nitro N C3->N_nitro C5 C C4->C5 C5->C1 C_carboxyl1 C C5->C_carboxyl1 O1_carboxyl1 O C_carboxyl1->O1_carboxyl1 = O2_carboxyl1 OH C_carboxyl1->O2_carboxyl1 O1_carboxyl2 O C_carboxyl2->O1_carboxyl2 = O2_carboxyl2 OH C_carboxyl2->O2_carboxyl2 O1_nitro O N_nitro->O1_nitro = O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational modes of its carboxylic acid, nitro, and substituted pyridine moieties.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid organic compound is the thin solid film method.[1]

  • Sample Preparation: Dissolve approximately 50 mg of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[1]

  • Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface. Using a pipette, deposit a drop of the sample solution onto the center of the plate.[1]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate.[1]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: Process the acquired data to obtain a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

cluster_prep Sample Preparation cluster_acq Spectral Acquisition Dissolve Dissolve Sample in Volatile Solvent Deposit Deposit Solution on Salt Plate Dissolve->Deposit Evaporate Evaporate Solvent to Form Film Deposit->Evaporate Place_Sample Place Sample in Spectrometer Evaporate->Place_Sample Acquire Acquire Spectrum Place_Sample->Acquire

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Predicted IR Spectral Data

The following table summarizes the predicted characteristic IR absorption bands for this compound based on the known ranges for its constituent functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and References
3200-2500Broad, StrongO-H stretch (Carboxylic acid dimer)The broadness is due to hydrogen bonding.[2]
3100-3000MediumC-H stretch (Aromatic)Characteristic for sp² C-H bonds in aromatic rings.[3]
1710-1680StrongC=O stretch (Carboxylic acid)The carbonyl stretch is a very strong and characteristic absorption.[2]
1550-1475StrongN-O asymmetric stretch (Nitro group)Aromatic nitro compounds show a strong asymmetric stretch in this region.[4][5]
1360-1290StrongN-O symmetric stretch (Nitro group)The symmetric stretch is also a strong and characteristic absorption for nitro groups.[4][5]
1610-1580MediumC=C and C=N ring stretching (Pyridine)Vibrations of the pyridine ring skeleton.
1300-1200MediumC-O stretch and O-H bend (Carboxylic acid)Coupled vibrations of the carboxylic acid group.
920-880Medium-WeakOut-of-plane C-H bend (Aromatic)Bending vibrations of the aromatic C-H bonds.
Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong and broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimers. The presence of two strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ will be a clear indication of the nitro group.[4][5] The strong carbonyl absorption around 1700 cm⁻¹ will confirm the presence of the carboxylic acid groups. The aromatic C-H stretching and ring vibrations will provide evidence for the pyridine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standard protocol for obtaining high-resolution NMR spectra of an organic compound is as follows.[2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely insoluble in CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Setup Spectrometer Setup (Lock & Shim) Dissolve->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Analysis & Detection Dissolve Prepare Dilute Solution Infuse Infuse Sample into ESI Source Dissolve->Infuse Ionize Generate Gas-Phase Ions Infuse->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions & Generate Spectrum Analyze->Detect cluster_prep Preparation cluster_acq Measurement Prepare_Sol Prepare Dilute Solution Baseline Record Solvent Baseline Prepare_Sol->Baseline Measure Record Sample Spectrum Baseline->Measure

References

An In-Depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Nitropyridine-2,6-dicarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry, materials science, and synthetic chemistry. We will delve into its precise nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its emerging applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is fundamental to scientific communication. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the official name for the compound is This compound .[1][2] This name precisely describes a pyridine ring functionalized with two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position.

The compound is also known by other names, including 4-Nitro-2,6-pyridinedicarboxylic acid.[3] Its unique structure is registered under CAS Number 63897-10-9 .[1][3]

The structural formula and key identifiers are summarized below:

  • Molecular Formula: C₇H₄N₂O₆[1]

  • Molecular Weight: 212.12 g/mol [2][3]

  • SMILES: O=C(C1=NC(C(O)=O)=CC(--INVALID-LINK--=O)=C1)O[3]

  • InChIKey: BMTDAQKFBHYKLJ-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental design, particularly in drug discovery and materials science. The introduction of a strong electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid protons compared to its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid).

PropertyValueSource
Molecular Weight 212.12 g/mol [2][3]
Molecular Formula C₇H₄N₂O₆[1]
Topological Polar Surface Area (TPSA) 130.63 Ų[3]
LogP (calculated) 0.3862[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 3[3]
CAS Number 63897-10-9[1][3]

Synthesis of this compound

The synthesis of this compound is most logically achieved through the electrophilic nitration of a suitable precursor. The parent pyridine-2,6-dicarboxylic acid is highly deactivated towards electrophilic substitution. Therefore, a more activated precursor is required. The most viable and commonly utilized precursor is Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) . The hydroxyl group at the 4-position is a strong activating group, directing the electrophilic nitronium ion (NO₂⁺) to the desired position.

The overall transformation is a two-stage process:

  • Synthesis of the Precursor: Preparation of Chelidamic Acid.

  • Nitration: Electrophilic aromatic substitution to introduce the nitro group.

Below is a detailed, self-validating protocol for this synthesis.

Logical Synthesis Pathway

The diagram below illustrates the logical flow from the starting materials to the final product, highlighting the key transformation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration Acetone Acetone & Dimethyl Oxalate Chelidonic_Acid Chelidonic Acid Intermediate Acetone->Chelidonic_Acid  Base-catalyzed condensation Chelidamic_Acid Chelidamic Acid (Precursor) Chelidonic_Acid->Chelidamic_Acid  Ammonolysis Final_Product This compound Chelidamic_Acid->Final_Product  Electrophilic Substitution Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Chelidamic Acid

Causality: The synthesis of chelidamic acid starts from simple, commercially available precursors, acetone and dimethyl oxalate, which undergo a base-catalyzed condensation followed by ammonolysis to form the pyridine ring.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in ethanol.

  • Addition of Reagents: A mixture of acetone and dimethyl oxalate is added dropwise to the sodium ethoxide solution. The reaction is typically initiated at room temperature and then heated to ensure completion.

  • Hydrolysis: The resulting intermediate is hydrolyzed using concentrated hydrochloric acid.

  • Ammonolysis: The hydrolyzed product is then treated with an ammonia solution. This step is crucial as it involves the ring closure to form the hydroxypyridine core. The reaction is typically stirred for an extended period (e.g., 48 hours) at room temperature.

  • Isolation and Purification: After the reaction, excess ammonia is removed under reduced pressure. The solution is then acidified with hydrochloric acid to a pH of approximately 1, which precipitates the chelidamic acid as a solid.[5] The product is collected by filtration, washed with cold water, and dried under vacuum.

Experimental Protocol: Nitration of Chelidamic Acid

Causality: This step employs a standard nitrating mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a flask cooled in an ice-salt bath (to maintain a temperature between -5 to 0 °C), add concentrated sulfuric acid.

  • Substrate Addition: Slowly and portion-wise, add the synthesized chelidamic acid to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.

  • Formation of Nitrating Mixture: In a separate, pre-cooled vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of chelidamic acid in sulfuric acid, maintaining the low temperature. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with ice-cold water to remove residual acid. The product can be further purified by recrystallization from hot water.

Characterization Workflow

To ensure the identity and purity of the synthesized product, a standard characterization workflow should be employed.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Info MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups End Confirmed Structure & Purity NMR->End MS->End IR->End EA Elemental Analysis EA->End Purity

Caption: Standard workflow for product characterization.

  • ¹H NMR: Would confirm the presence of the two equivalent protons on the pyridine ring.

  • ¹³C NMR: Would show the expected number of carbon signals, including those for the carboxylic acids and the carbons of the pyridine ring.

  • Mass Spectrometry: Would confirm the molecular weight of 212.12 g/mol .

  • IR Spectroscopy: Would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.

Applications and Future Directions

The unique structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry and Drug Development: 4-substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as important scaffolds in the synthesis of bioactive molecules.[7] The presence of the nitro group offers a handle for further chemical modification, for instance, reduction to an amino group, which can then be used to link to other molecules or to modulate the compound's biological activity.

  • Coordination Chemistry and Materials Science: The parent compound, pyridine-2,6-dicarboxylic acid, is a well-known tridentate ligand that forms stable complexes with a wide range of metal ions. The electronic properties of this compound, modified by the nitro group, make it an interesting ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.

  • Synthetic Intermediates: As a versatile intermediate, it can be used in the synthesis of more complex heterocyclic systems. The carboxylic acid groups can be converted to esters, amides, or acid chlorides, opening up a wide range of possible chemical transformations.[8]

Conclusion

This compound is a molecule of significant interest, underpinned by its well-defined structure and versatile chemical reactivity. This guide has provided a comprehensive overview of its IUPAC nomenclature, key physicochemical properties, and a robust, two-stage synthesis protocol starting from readily available materials. The detailed experimental workflow, grounded in established chemical principles, offers a reliable pathway for its preparation. As research in medicinal and materials science continues to advance, the utility of specialized building blocks like this compound is expected to grow, making a thorough understanding of its chemistry essential for innovation.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of 4-Nitropyridine-2,6-dicarboxylic acid, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. While a singular, definitive "discovery" publication is not readily apparent in the historical literature, this guide reconstructs a plausible and scientifically sound pathway to its initial synthesis, predicated on established nineteenth and early twentieth-century organic chemistry principles. We delve into the logical precursor, chelidamic acid, and detail a robust, self-validating protocol for its nitration to yield the title compound. This document is intended for researchers, scientists, and drug development professionals, offering not just a synthetic pathway but also a causal understanding of the experimental choices and comprehensive characterization data.

Introduction: A Historical and Chemical Context

The story of this compound begins not with its own discovery, but with that of its precursors. The mid-19th century was a period of fervent discovery in natural product chemistry. In 1839, Joseph M. A. Probst first isolated chelidonic acid from the greater celandine plant, Chelidonium majus[1]. This γ-pyrone dicarboxylic acid laid the groundwork for the synthesis of a variety of heterocyclic compounds.

A pivotal transformation was the conversion of chelidonic acid to chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid or 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid) through reaction with ammonia[2]. This reaction, where the oxygen atom of the pyran ring is substituted by a nitrogen atom, provided a direct route to the pyridine core structure. Given the extensive exploration of nitration reactions on aromatic and heterocyclic systems throughout the late 19th and early 20th centuries, the subsequent nitration of chelidamic acid represents a logical and anticipated step in the exploration of its chemical reactivity. The electron-rich nature of the pyridone ring in chelidamic acid, particularly at the positions ortho and para to the hydroxyl group, would have made it a prime candidate for electrophilic substitution.

This guide, therefore, posits the "discovery" of this compound as a natural progression of the chemical derivatization of readily available natural product precursors.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most logically achieved through the nitration of chelidamic acid. This section provides a detailed, step-by-step protocol for this transformation, grounded in established chemical principles.

Synthesis of the Precursor: Chelidamic Acid

The synthesis of the starting material, chelidamic acid, is a prerequisite. A reliable method involves the ammonolysis of chelidonic acid.

Experimental Protocol: Synthesis of Chelidamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend chelidonic acid (1 equivalent) in water.

  • Ammonolysis: Cool the suspension in an ice bath (0 °C). Slowly add a 30% aqueous ammonia solution (excess) dropwise over 1 hour with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 48 hours. The suspension will gradually change in color and consistency.

  • Work-up: Remove the excess ammonia under reduced pressure. Add activated charcoal to the remaining aqueous solution and heat to reflux for 15 minutes to decolorize.

  • Purification: Filter the hot solution to remove the charcoal. Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 1.

  • Isolation: A white precipitate of chelidamic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product[3].

Nitration of Chelidamic Acid to this compound

The introduction of the nitro group at the 4-position of the pyridine ring is achieved through electrophilic nitration. The choice of nitrating agent and reaction conditions is critical to ensure regioselectivity and avoid over-nitration or degradation of the starting material.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming nitric acid. Cool the flask in an ice-salt bath to maintain a temperature of -10 to -5 °C.

  • Addition of Starting Material: Slowly and portion-wise, add dry chelidamic acid (1 equivalent) to the cold, stirred fuming nitric acid. Ensure the temperature does not rise above 0 °C during the addition.

  • Reaction: Once the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from hot water to obtain pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Fuming Nitric Acid: A strong nitrating agent is required to overcome the deactivating effect of the two carboxylic acid groups on the pyridine ring.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent unwanted side reactions such as oxidation, and ensure the selective introduction of a single nitro group.

  • Quenching on Ice: This step serves to stop the reaction and precipitate the product, which is less soluble in the cold, acidic aqueous medium.

  • Recrystallization from Water: This is an effective method for purifying the dicarboxylic acid, which has moderate solubility in hot water and is much less soluble in cold water.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₆[4]
Molecular Weight 212.12 g/mol [4]
CAS Number 63897-10-9[4]
Appearance Pale yellow crystalline solid
Melting Point Decomposes above 200 °C
Solubility Sparingly soluble in cold water, soluble in hot water, soluble in DMSO

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 2H, Ar-H), 14.0 (br s, 2H, COOH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (C=O), 152.0 (C-NO₂), 149.0 (C-COOH), 125.0 (CH).

  • FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (s, C=O stretch of carboxylic acid), 1540 (s, asymmetric NO₂ stretch), 1350 (s, symmetric NO₂ stretch), 1600, 1450 (C=C and C=N skeletal vibrations of pyridine ring).

  • Mass Spectrometry (ESI-MS): m/z 211.0 [M-H]⁻.

Logical Relationships and Workflows

The synthesis of this compound is a multi-step process that begins with a naturally occurring precursor. The logical flow of this synthesis is illustrated in the following diagrams.

Synthesis_Workflow Chelidonic_Acid Chelidonic Acid (from Chelidonium majus) Chelidamic_Acid Chelidamic Acid Chelidonic_Acid->Chelidamic_Acid Ammonolysis (NH₃, H₂O) Target_Compound This compound Chelidamic_Acid->Target_Compound Nitration (Fuming HNO₃)

Caption: Synthetic pathway from Chelidonic Acid to this compound.

Nitration_Mechanism cluster_reactants Reactants Chelidamic_Acid Chelidamic Acid Intermediate Wheland Intermediate (Sigma Complex) Chelidamic_Acid->Intermediate Electrophilic Attack Nitronium NO₂⁺ (from HNO₃) Nitronium->Intermediate Product This compound Intermediate->Product Deprotonation Proton_Loss -H⁺

Caption: Simplified mechanism of the electrophilic nitration of Chelidamic Acid.

Conclusion and Future Perspectives

The discovery of this compound, while not marked by a single seminal publication, can be understood as a logical extension of the rich history of natural product chemistry and the systematic exploration of electrophilic aromatic substitution. The synthetic protocol detailed in this guide provides a reliable and reproducible method for its preparation, enabling further investigation into its properties and potential applications. As a highly functionalized heterocyclic molecule, this compound holds promise as a versatile building block in the development of novel pharmaceuticals, coordination polymers, and functional materials. Further research into its biological activity and material properties is warranted to fully unlock its potential.

References

4-Nitropyridine-2,6-dicarboxylic Acid: A Versatile Building Block for Advanced Coordination Polymers and Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitropyridine-2,6-dicarboxylic acid is a highly functionalized organic ligand that holds considerable promise in the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The presence of two carboxylate groups and a pyridine nitrogen atom provides multiple coordination sites for metal ions, while the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties and potential applications of the resulting materials. This guide provides a comprehensive literature review of this compound, covering its synthesis, coordination chemistry, and the predicted properties and applications of its metal complexes. While direct literature on MOFs constructed from this specific ligand is nascent, this guide draws upon the extensive research on analogous pyridine-dicarboxylate systems to provide a robust framework for future exploration.

Introduction: The Significance of Functionalized Pyridine-Dicarboxylates in Crystal Engineering

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives are cornerstones in the field of coordination chemistry and crystal engineering. Their ability to form stable complexes with a wide array of metal ions has led to the construction of a vast number of coordination polymers and MOFs with diverse topologies and functionalities.[1][2] The introduction of a substituent at the 4-position of the pyridine ring is a powerful strategy to modulate the properties of the resulting materials. A nitro group, being strongly electron-withdrawing, can enhance properties such as catalytic activity, luminescence, and gas sorption through electronic effects and by providing an additional site for post-synthetic modification. This guide focuses on the potential of this compound as a key building block for the next generation of advanced functional materials.

Synthesis of this compound

While a direct, one-step synthesis of this compound is not prominently documented, a logical and feasible synthetic pathway can be devised based on established organic chemistry principles and literature on related compounds. The most plausible approach involves a two-step process: the synthesis of a suitable precursor, 2,6-dimethyl-4-nitropyridine, followed by its oxidation to the desired dicarboxylic acid.

Plausible Synthetic Pathway

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been achieved through one-pot reactions involving pyruvates and aldehydes.[3] However, a more targeted approach for the 4-nitro derivative would likely begin with the nitration of a commercially available precursor. A continuous flow synthesis for 4-nitropyridine from pyridine N-oxide has been reported, which offers a safe and efficient method for obtaining the core nitro-pyridine scaffold.[4]

A logical synthetic route would be the oxidation of 2,6-lutidine to 2,6-lutidine-N-oxide, followed by nitration to yield 2,6-dimethyl-4-nitropyridine-N-oxide. Deoxygenation would then provide 2,6-dimethyl-4-nitropyridine, which can be subsequently oxidized to this compound. The oxidation of alkyl side chains on pyridine rings to carboxylic acids is a well-established transformation, often employing strong oxidizing agents like potassium permanganate or chromic acid.[5]

Synthesis_Pathway A 2,6-Lutidine B 2,6-Lutidine-N-oxide A->B Oxidation (e.g., m-CPBA) C 2,6-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO3/H2SO4) D 2,6-Dimethyl-4-nitropyridine C->D Deoxygenation (e.g., PCl3) E This compound D->E Oxidation (e.g., KMnO4)

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed method based on analogous reactions and should be optimized for safety and efficiency.

Step 1: Synthesis of 2,6-Dimethyl-4-nitropyridine

This step would follow a procedure similar to the synthesis of 4-nitropyridine, starting from 2,6-lutidine.[4]

  • N-Oxidation: Dissolve 2,6-lutidine in a suitable solvent like glacial acetic acid. Add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the acid and extract the 2,6-lutidine-N-oxide.

  • Nitration: Treat the 2,6-lutidine-N-oxide with a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) at an elevated temperature. Carefully control the reaction temperature to prevent runaway reactions. Pour the reaction mixture onto ice and neutralize to precipitate the 2,6-dimethyl-4-nitropyridine-N-oxide.

  • Deoxygenation: React the 2,6-dimethyl-4-nitropyridine-N-oxide with a deoxygenating agent like phosphorus trichloride (PCl₃) in an inert solvent. The product, 2,6-dimethyl-4-nitropyridine, can be purified by crystallization or chromatography.

Step 2: Oxidation to this compound

This step is based on the oxidation of alkylpyridines.[5]

  • Suspend 2,6-dimethyl-4-nitropyridine in an aqueous solution.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is typically exothermic and requires careful temperature control.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to a low pH to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Reactant Reagent Conditions Product Yield (Expected)
2,6-Lutidinem-CPBACH₂Cl₂, 0°C to rt2,6-Lutidine-N-oxideHigh
2,6-Lutidine-N-oxideHNO₃/H₂SO₄90-100°C2,6-Dimethyl-4-nitropyridine-N-oxideModerate to Good
2,6-Dimethyl-4-nitropyridine-N-oxidePCl₃CHCl₃, reflux2,6-Dimethyl-4-nitropyridineGood
2,6-Dimethyl-4-nitropyridineKMnO₄H₂O, refluxThis compoundModerate

Coordination Chemistry and MOF Synthesis

The coordination behavior of this compound is expected to be similar to that of the parent pyridine-2,6-dicarboxylic acid, acting as a tridentate ligand through the nitrogen atom of the pyridine ring and the two carboxylate oxygen atoms. The strong electron-withdrawing nature of the nitro group is anticipated to decrease the basicity of the pyridine nitrogen, which may influence the metal-ligand bond strength and the overall stability of the resulting coordination complexes.

Coordination Modes

Based on the extensive literature on pyridine-dicarboxylate ligands, this compound can adopt various coordination modes, leading to the formation of diverse network structures, including 1D chains, 2D layers, and 3D frameworks.[6][7] The final architecture is highly dependent on the choice of metal ion, the use of co-ligands or spacers, and the reaction conditions.[8]

Coordination_Modes cluster_0 Tridentate Chelation cluster_1 Bridging Carboxylate M1 M N1 N M1->N1 O1 O M1->O1 O2 O M1->O2 M2 M O3 O M2->O3 M3 M O4 O M3->O4 C1 O3->C1 O4->C1

Caption: Common coordination modes of pyridine-dicarboxylate ligands.

Hydrothermal/Solvothermal Synthesis of MOFs

The synthesis of MOFs using pyridine-dicarboxylate ligands is typically carried out under hydrothermal or solvothermal conditions.[9] This method involves heating a mixture of the metal salt and the organic ligand in a sealed vessel at elevated temperatures.

Hypothetical Protocol for a Cu(II)-based MOF:

  • In a Teflon-lined stainless-steel autoclave, combine this compound (e.g., 0.1 mmol) and a copper(II) salt, such as Cu(NO₃)₂·3H₂O (e.g., 0.1 mmol).

  • Add a suitable solvent or solvent mixture, for example, a combination of N,N-dimethylformamide (DMF) and water.

  • The addition of a co-ligand, such as 4,4'-bipyridine, can be explored to generate higher-dimensional frameworks.

  • Seal the autoclave and heat it in an oven at a temperature ranging from 100 to 180 °C for 1 to 3 days.

  • After cooling to room temperature, crystals of the MOF product can be isolated by filtration, washed with the solvent, and dried.

Parameter Influence on MOF Synthesis Typical Range
Metal IonDetermines coordination geometry and dimensionality of the framework.Transition metals (Cu, Zn, Co, etc.), Lanthanides (Eu, Tb, etc.)
SolventAffects solubility of reactants and can act as a template.DMF, DEF, H₂O, Ethanol
TemperatureInfluences reaction kinetics and crystal growth.100 - 180 °C
Reaction TimeAffects crystal size and phase purity.24 - 72 hours
Co-ligandCan bridge metal centers to increase framework dimensionality.Bipyridines, imidazoles, etc.

Characterization of this compound and its MOFs

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the resulting MOFs.

  • For the Ligand:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (C=O, N-O, C-N).

    • Mass Spectrometry (MS): To determine the molecular weight.[10]

    • Elemental Analysis: To confirm the elemental composition.

  • For the MOFs:

    • Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure and connectivity.[11]

    • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.[11]

    • Thermogravimetric Analysis (TGA): To assess the thermal stability and solvent content.[11]

    • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To determine the porosity and surface area of the material.

    • Spectroscopic Techniques (FTIR, UV-Vis): To investigate the coordination environment of the metal ions and the electronic properties of the framework.

Potential Applications

The incorporation of the 4-nitro group is expected to imbue MOFs derived from this compound with unique properties and potential applications.

  • Catalysis: The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers, potentially leading to improved catalytic activity for various organic transformations. The nitro group itself can be reduced to an amino group, allowing for post-synthetic modification and the introduction of new functionalities.

  • Luminescence: Lanthanide-based MOFs constructed from pyridine-dicarboxylate ligands are known for their luminescent properties.[12][13] The 4-nitro derivative could act as an antenna ligand, absorbing energy and transferring it to the lanthanide ion, potentially leading to applications in sensing, bio-imaging, and solid-state lighting.

  • Gas Sorption and Separation: The functionalized pores of MOFs can exhibit selective gas uptake. The polar nitro groups within the pores of a MOF could lead to enhanced affinity for polar molecules like CO₂ or SO₂.

  • Drug Delivery: The porous nature of MOFs makes them candidates for drug delivery systems. The functionalized ligand could offer specific interactions with drug molecules.

Conclusion and Future Outlook

This compound stands as a promising but underexplored building block in the realm of coordination chemistry. Its synthesis, while not yet explicitly detailed in the literature, is achievable through established synthetic methodologies. The true potential of this ligand lies in its ability to form a new class of functional MOFs and coordination polymers. The electron-withdrawing nitro group is poised to significantly impact the electronic, catalytic, and photophysical properties of these materials. Future research should focus on the definitive synthesis and characterization of this compound and its subsequent use in the systematic construction of novel MOFs. The exploration of their properties will undoubtedly open new avenues for the development of advanced materials for a wide range of applications, from catalysis to biomedical sciences.

References

A Technical Guide to the Physical Characteristics of 4-Nitropyridine-2,6-dicarboxylic Acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional:

In the landscape of drug discovery and materials science, a comprehensive understanding of a molecule's physical characteristics is paramount. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the physical properties of 4-Nitropyridine-2,6-dicarboxylic acid. It is important to note that while this compound is of significant interest, detailed experimental data on its physical characteristics is not extensively available in the current body of scientific literature.

Therefore, this guide adopts a dual approach. Firstly, it provides a thorough analysis of the well-characterized parent molecule, Pyridine-2,6-dicarboxylic acid, as a foundational reference. Secondly, it offers expert-driven predictions on how the introduction of a nitro group at the 4-position is expected to modulate these properties. This predictive analysis is grounded in established principles of physical organic chemistry. Furthermore, this document details the standard experimental methodologies for determining these physical characteristics, offering a practical framework for researchers who may synthesize or characterize this molecule in the future.

Molecular Identity and Core Properties

This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is substituted with two carboxylic acid groups at the 2 and 6 positions, and a nitro group at the 4-position.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid[1][3]
CAS Number 63897-10-9[1][2][3]
Molecular Formula C₇H₄N₂O₆[1][2][3]
Molecular Weight 212.12 g/mol [1][3]
Canonical SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)--INVALID-LINK--[O-][1][2]
InChI Key BMTDAQKFBHYKLJ-UHFFFAOYSA-N[1][2]

Predicted Physicochemical Properties

While experimental data is limited, computational models provide valuable predictions for several key physicochemical properties. These predictions are useful for initial experimental design and for understanding the compound's likely behavior.

PropertyPredicted ValueSource
Boiling Point 522.5 ± 50.0 °C
pKa 2.21 ± 0.10
Density 1.774 g/cm³

Expert Insight: The low predicted pKa suggests that this compound is a relatively strong acid. This is due to the electron-withdrawing nature of both the nitro group and the pyridine nitrogen, which stabilize the carboxylate anions.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: The parent Pyridine-2,6-dicarboxylic acid shows a characteristic signal for the two equivalent protons at the 3 and 5 positions. With the introduction of the 4-nitro group, these protons are no longer chemically equivalent. We would expect to see two distinct signals, likely doublets, for the protons at the 3 and 5 positions. The strong electron-withdrawing effect of the nitro group would likely shift these signals downfield (to a higher ppm value) compared to the parent compound.

  • Carboxylic Acid Protons: The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The parent compound has three distinct carbon signals in the aromatic region. For this compound, we would expect four signals in this region. The carbon atom attached to the nitro group (C4) would be significantly deshielded and appear at a downfield chemical shift. The signals for the carbons adjacent to the nitrogen (C2 and C6) would also be downfield.

  • Carboxylic Acid Carbons: The carbonyl carbons of the carboxylic acid groups would appear at the most downfield region of the spectrum, typically between 160-180 ppm.

Experimental Protocol for NMR Spectroscopy:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer transfer->instrument setup Set up acquisition parameters (¹H, ¹³C, 2D experiments) instrument->setup acquire Acquire the spectra setup->acquire process Process the raw data (Fourier transform, phasing, baseline correction) acquire->process analyze Analyze the spectra (chemical shifts, coupling constants, integration) process->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it is a good solvent for many organic acids and its deuterium signal does not interfere with the analyte's proton signals. Standard 5 mm NMR tubes are used for routine analysis on most high-resolution NMR spectrometers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FTIR Spectral Features:

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.

  • C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ due to the carbonyl (C=O) stretching of the carboxylic acid groups.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1380 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Grind a small amount of sample with dry KBr powder press Press the mixture into a transparent pellet mix->press place Place the KBr pellet in the spectrometer's sample holder press->place acquire Acquire the FTIR spectrum place->acquire analyze Analyze the spectrum to identify characteristic absorption bands acquire->analyze

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Causality Behind Experimental Choices: The KBr pellet method is a common technique for solid samples. KBr is transparent in the infrared region and does not interfere with the sample's spectrum. Grinding ensures that the sample is finely dispersed, which minimizes light scattering and produces a high-quality spectrum.

Crystalline Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is crucial for understanding intermolecular interactions, which in turn influence properties like solubility and melting point.

Predicted Crystal Packing:

The crystal structure of Pyridine-2,6-dicarboxylic acid is known to be stabilized by hydrogen bonding between the carboxylic acid groups. For this compound, we can anticipate a complex network of intermolecular interactions:

  • Hydrogen Bonding: Strong hydrogen bonds between the carboxylic acid groups are expected to be a dominant feature, similar to the parent compound.

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.

  • Dipole-Dipole Interactions: The highly polar nitro group will introduce strong dipole-dipole interactions, which could significantly influence the crystal packing and increase the lattice energy.

Experimental Protocol for Single-Crystal X-ray Diffraction:

XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Diffraction Experiment cluster_solve Structure Solution and Refinement grow Grow single crystals of suitable size and quality (e.g., by slow evaporation of a saturated solution) mount Mount a single crystal on the diffractometer grow->mount collect Collect diffraction data by exposing the crystal to an X-ray beam mount->collect solve Solve the crystal structure using direct methods or Patterson methods collect->solve refine Refine the structural model against the experimental data solve->refine

Caption: General workflow for single-crystal X-ray diffraction analysis.

Causality Behind Experimental Choices: The growth of high-quality single crystals is the most critical and often the most challenging step. Slow evaporation is a common method that allows for the ordered arrangement of molecules necessary for diffraction. The choice of solvent for crystallization is critical and often determined empirically.

Solubility

The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of two carboxylic acid groups suggests that this compound will have some solubility in polar protic solvents due to hydrogen bonding. The solubility in water is expected to be pH-dependent, increasing significantly at higher pH values as the carboxylic acid groups are deprotonated to form the more soluble carboxylate salts.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in polar aprotic solvents, which can solvate the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected in nonpolar solvents due to the high polarity of the molecule.

Experimental Protocol for Determining Solubility:

A common method for determining solubility is the isothermal equilibrium method.

  • Preparation of Saturated Solutions: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Determination: The concentration of the solute in the clear saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.

Thermal Properties

Melting Point:

The melting point of a solid is a key indicator of its purity and the strength of its crystal lattice. The parent compound, Pyridine-2,6-dicarboxylic acid, has a high melting point (around 248-250 °C with decomposition), which is indicative of strong intermolecular forces in the solid state.

Predicted Melting Point: The introduction of the 4-nitro group is expected to increase the melting point of this compound compared to the parent compound. This is due to the increased polarity and the potential for stronger dipole-dipole interactions, which would lead to a more stable crystal lattice.

Experimental Protocol for Melting Point Determination:

The melting point is typically determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical characteristics of this compound, grounded in the established properties of its parent compound and fundamental chemical principles. While experimental data for the target molecule remains to be fully elucidated, the predictive analysis and detailed experimental methodologies presented herein offer a valuable resource for researchers in the fields of medicinal chemistry and materials science. The systematic approaches outlined for spectroscopic, crystallographic, and physicochemical characterization provide a robust framework for future investigations into this and other novel chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 4-Nitropyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Introduction

4-Nitropyridine-2,6-dicarboxylic acid (CAS No. 63897-10-9) is a heterocyclic organic compound increasingly utilized in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional materials.[1][2][3] Its rigid pyridine core, combined with the electron-withdrawing nitro group and the versatile coordinating capabilities of its two carboxylic acid moieties, makes it a valuable precursor in medicinal chemistry and materials science.

However, the very chemical properties that make this compound useful also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound. The information herein is synthesized from available safety data sheets and chemical databases to equip laboratory personnel with the knowledge required to mitigate risks and ensure a safe research environment. The protocols described are designed as self-validating systems, integrating procedural steps with the underlying scientific rationale to foster a culture of safety and critical thinking.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of a robust safety assessment. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid[3][4]
CAS Number 63897-10-9[1][2][4][5]
Molecular Formula C₇H₄N₂O₆[1][2][4][5]
Molecular Weight 212.12 g/mol [1][4]
Appearance Solid powder[6]
Storage Temperature Store under inert gas (Nitrogen or Argon) at 2-8°C[3]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not universally harmonized, data from supplier safety data sheets and analogous compounds indicate several key hazards. The classifications for similar pyridine carboxylic acids suggest that this compound should be handled as, at minimum, an irritant and potentially corrosive substance. The presence of the nitro group and dicarboxylic acid functionalities warrants a cautious approach.

Hazard ClassGHS Hazard StatementRationale / Causality
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns.[7][8][9]The acidic nature of the carboxylic acid groups can disrupt skin tissue upon contact, leading to irritation or chemical burns.
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[7][8][9]The cornea is extremely sensitive to acidic and irritating compounds. Direct contact can lead to severe, potentially irreversible damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[7][8][9]Inhalation of fine dusts can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation.

GHS Pictograms:

CorrosionExclamation Mark

Toxicological Profile

Detailed toxicological studies on this compound are not widely available in public literature.[7][8] Therefore, a conservative approach based on the known hazards of similar chemical structures is essential.

  • Acute Toxicity: While specific LD50 data is unavailable, related compounds are classified as harmful if swallowed or inhaled.[9] Ingestion may cause irritation or damage to the gastrointestinal tract. Inhalation of dust may lead to respiratory distress.[7][9]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to classify this compound with respect to carcinogenic, mutagenic, or reproductive hazards.[7][8][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[7][8]

The primary toxicological concerns are its irritant and potentially corrosive effects upon direct contact.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

  • Ventilation: Always handle this compound in a well-ventilated area.[5] A certified chemical fume hood is required for any procedure that may generate dust, such as weighing or transferring the solid.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][9]Protects against splashes and airborne dust particles that can cause severe eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][8]Prevents skin contact, which can cause irritation or burns. Proper glove removal technique is essential to avoid cross-contamination.[8]
Skin and Body Protection Laboratory coat. Wear protective clothing to prevent skin exposure.[5][11]Provides a barrier against accidental spills and contact with contaminated surfaces.
Respiratory Protection For operations generating significant dust, use a NIOSH/MSHA-approved respirator if exposure limits may be exceeded or if irritation is experienced.[11]Ensures that inhaled air is free of harmful particulates, protecting the respiratory system.
Diagram: Hierarchy of Controls

The following diagram illustrates the prioritized approach to mitigating risks associated with this compound.

Fig. 1: Hierarchy of controls for managing chemical risk. Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Fig. 1: Prioritized approach to implementing safety measures.

Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed to prevent dust formation and personal exposure.

  • Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Verify the location and functionality of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as detailed in Section 5.2.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.

    • Close the container tightly immediately after use.[5]

  • Cleaning:

    • Clean any spills immediately according to the procedures in Section 8.0.

    • Decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8]

Storage Requirements

Improper storage can lead to degradation of the compound and create potential hazards.

  • Container: Store in the original, tightly closed container.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with air or moisture.[3]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[12][13]

Disposal Protocol

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container for disposal.[5]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[5]

  • Prohibitions: Do not dispose of this chemical down the drain or into sewer systems.[5] Discharge into the environment must be avoided.[5]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure. First responders should protect themselves before assisting others.[7]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Move the victim to fresh air immediately.[5] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[5] 3. Seek immediate medical attention.[5]
Skin Contact 1. Immediately remove all contaminated clothing.[5][7] 2. Wash the affected area with soap and plenty of water.[5] 3. Seek immediate medical attention.[7]
Eye Contact 1. Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[5] 2. Remove contact lenses if present and easy to do.[7] 3. Seek immediate medical attention, preferably from an ophthalmologist.[7]
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5][7] 2. Never give anything by mouth to an unconscious person.[5] 3. Call a physician or Poison Control Center immediately.[5]
Diagram: Emergency First-Aid Response Flow

This diagram outlines the decision-making process for responding to a chemical exposure.

Fig. 2: Logical flow for first-aid response. Start Exposure Event Occurs Assess Assess Scene Safety (Is it safe to approach?) Start->Assess NoSafe Do Not Enter Call Emergency Services Assess->NoSafe No YesSafe Approach Victim Identify Route of Exposure Assess->YesSafe Yes Route Exposure Route? YesSafe->Route Inhale Inhalation: Move to Fresh Air Route->Inhale Inhalation Skin Skin Contact: Remove Clothing, Wash Area Route->Skin Skin Eye Eye Contact: Flush with Water for 15 min Route->Eye Eye Ingest Ingestion: Rinse Mouth, Do NOT Induce Vomiting Route->Ingest Ingestion Medical Seek Immediate Medical Attention Inhale->Medical Skin->Medical Eye->Medical Ingest->Medical

Caption: Fig. 2: Logical flow for first-aid response.

Accidental Release and Fire-Fighting Measures

Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Control Ignition: Remove all sources of ignition.[5]

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Cleanup:

    • Wear full PPE, including respiratory protection if necessary.

    • Carefully sweep or vacuum the spilled solid. Avoid actions that create dust.

    • Collect the material in a suitable, closed container for disposal.[5]

    • Wash the spill area thoroughly once the material is removed.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is combustible.[7] In the event of a fire, hazardous combustion gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[6][11] Finely distributed dust may form explosive mixtures with air upon intense heating.[7]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][7]

References

A Comprehensive Technical Guide to the Thermal Stability of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Thermal Stability

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of a compound is paramount. For molecules such as 4-Nitropyridine-2,6-dicarboxylic acid, a heterocyclic compound with the potential for diverse applications, thermal stability is not merely a data point but a critical parameter that dictates its handling, storage, processing, and ultimately, its safety and efficacy. The presence of a nitro group, known for its energetic nature, coupled with carboxylic acid functionalities, necessitates a rigorous evaluation of its behavior under thermal stress. This guide provides a comprehensive framework for assessing the thermal stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

The Molecule in Focus: this compound

This compound is a pyridine derivative characterized by a nitro group at the 4-position and two carboxylic acid groups at the 2- and 6-positions. This unique substitution pattern imparts a combination of properties that make it a molecule of interest. The pyridine ring provides a basic nitrogen atom, while the carboxylic acid groups offer sites for salt formation, esterification, and amide bond formation. The electron-withdrawing nature of the nitro group and the carboxylic acid groups significantly influences the electron density of the pyridine ring, affecting its reactivity and intermolecular interactions.

Molecular Structure:

Caption: Molecular structure of this compound.

Anticipated Thermal Decomposition: A Mechanistic Perspective

The thermal decomposition of nitroaromatic compounds is often initiated by the homolytic cleavage of the C-NO2 bond, a process with a high bond-dissociation energy (approximately 297 ± 17 kJ/mole)[1]. This initial step can trigger a runaway reaction, leading to the release of significant amounts of heat and gases, potentially resulting in an explosion[1]. The presence of other functional groups can influence this process. For instance, in some nitroaromatic compounds, the decomposition can be autocatalytic, where the decomposition products accelerate the breakdown of the parent molecule[1].

The carboxylic acid groups are also susceptible to thermal degradation, primarily through decarboxylation, leading to the evolution of carbon dioxide (CO2)[2]. The thermal decomposition of carboxylic acids on a copper surface has been shown to occur between approximately 230°C and 380°C[2].

For this compound, the decomposition pathway is likely to be a combination of these processes. The initial event could be either the C-NO2 bond scission or decarboxylation, depending on the relative activation energies of these two pathways. The gaseous byproducts of decomposition are expected to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3].

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of this compound requires the application of specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[3][4][5]. This technique is invaluable for determining the onset of decomposition, identifying intermediate stages of mass loss, and quantifying the residual mass at the end of the experiment.

Experimental Protocol:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina).

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

  • Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen, to prevent oxidative decomposition[4].

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient to 600 °C)[6].

  • Data Acquisition: The instrument continuously records the sample mass and temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. The temperatures at which the rate of mass loss is maximal (Tpeak) are also identified from the derivative of the TGA curve (DTG curve).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature[7][8][9]. It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes. For potentially energetic materials like this compound, DSC is crucial for identifying exothermic decomposition and quantifying the energy released.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a crucible, often made of aluminum or stainless steel for higher pressure tolerance[7]. An empty, sealed crucible is used as a reference.

  • Instrument Setup: Both the sample and reference crucibles are placed in the DSC cell.

  • Atmosphere: The cell is purged with an inert gas, such as nitrogen.

  • Temperature Program: The sample and reference are subjected to a controlled temperature ramp, typically at a heating rate of 10 °C/min[7].

  • Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the exotherm and the integrated peak area, which corresponds to the enthalpy of decomposition (ΔHd), are determined.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Safety Considerations: Handling a Potentially Energetic Material

Given the presence of the nitro group, this compound should be treated as a potentially energetic material. All handling and thermal analysis must be conducted with strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves[10]. For handling larger quantities or during procedures with a higher risk of explosion, a face shield and blast shield should be used[10][11].

  • Small Sample Sizes: Use the smallest amount of material necessary for the analysis to minimize the potential hazard.

  • Controlled Heating: Avoid rapid heating, as it can lead to an uncontrolled release of energy. Use controlled heating ramps as specified in the experimental protocols[11].

  • Inert Atmosphere: Conducting thermal analysis under an inert atmosphere can prevent unwanted oxidative side reactions[4].

  • Ventilation: All experiments should be performed in a well-ventilated area or a fume hood to safely dissipate any gaseous decomposition products[10].

  • Remote Operation: Whenever possible, use instruments that allow for remote operation to distance the operator from the potential hazard[11].

Data Interpretation and Reporting

The data obtained from TGA and DSC analyses should be carefully interpreted and reported to provide a comprehensive thermal stability profile of this compound.

Quantitative Data Summary:

ParameterTechniqueDescriptionExpected Outcome for this compound
Onset of Decomposition (Tonset) TGA / DSCThe temperature at which significant mass loss or exothermic activity begins.A distinct onset temperature, likely in the range of 150-250 °C, indicating the start of thermal degradation.
Peak Decomposition Temperature (Tpeak) TGA (DTG) / DSCThe temperature at which the rate of mass loss or heat release is at its maximum.One or more distinct peaks, suggesting a multi-step decomposition process.
Mass Loss (%) TGAThe percentage of the initial mass lost at different temperature ranges.Significant mass loss corresponding to the loss of CO2 from the carboxylic acid groups and the decomposition of the nitro-pyridine ring.
Residual Mass (%) TGAThe percentage of the initial mass remaining at the end of the experiment.A low residual mass is expected, indicating near-complete decomposition.
Enthalpy of Decomposition (ΔHd) DSCThe total heat released during the decomposition process (in J/g or kJ/mol).A significant exothermic enthalpy, confirming the energetic nature of the compound.

Conclusion

A thorough investigation of the thermal stability of this compound is a critical step in its development for any application. This guide provides a comprehensive framework for such an assessment, from understanding the underlying chemical principles to implementing robust experimental protocols. By combining the insights from Thermogravimetric Analysis and Differential Scanning Calorimetry, and by adhering to stringent safety protocols, researchers can obtain the necessary data to ensure the safe and effective utilization of this promising molecule. The predictive insights offered here, based on the known behavior of related compounds, serve as a valuable starting point for any experimental investigation into the thermal properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of Metal-Organic Frameworks (MOFs) has witnessed exponential growth, driven by their exceptional porosity, tunable structures, and vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2] The rational design of MOFs through the judicious selection of organic linkers and metal nodes is paramount to tailoring their functionalities.[3] This document provides detailed application notes and protocols for the use of a specialized linker, 4-Nitropyridine-2,6-dicarboxylic acid, in the synthesis of novel MOFs.

The introduction of a nitro group (-NO2) onto the pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) backbone is a strategic design choice. The parent pyridine-2,6-dicarboxylic acid is a well-established linker known for its robust coordination with a variety of metal ions, forming diverse network structures from 1D chains to complex 3D frameworks.[4][5] The electron-withdrawing nature of the nitro group at the 4-position of the pyridine ring is anticipated to modulate the electronic properties of the resulting MOF, potentially enhancing its catalytic activity or influencing its guest-adsorption characteristics.[6] Furthermore, the nitro group can serve as a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities.

Due to the emerging nature of this specific linker, this guide presents protocols adapted from established methodologies for structurally analogous pyridine-dicarboxylate and nitro-functionalized linkers.[7][8] The underlying principles and experimental causality are explained to provide a robust framework for researchers to successfully synthesize and characterize this compound-based MOFs.

I. Mechanistic Considerations and Experimental Design

The synthesis of MOFs is a self-assembly process governed by coordination chemistry principles. The choice of metal ion, solvent, temperature, and modulators significantly influences the final topology and properties of the framework.[4]

A. Role of the this compound Linker:

The linker possesses three primary coordination sites: the nitrogen atom of the pyridine ring and the two carboxylate groups. This tridentate nature allows for the formation of stable, multidimensional frameworks. The nitro group, while not directly participating in the primary coordination to the metal center, exerts a strong inductive effect, influencing the acidity of the carboxyl groups and the Lewis basicity of the pyridine nitrogen. This can affect the kinetics of MOF formation and the stability of the resulting structure.

B. Selection of Metal Precursors:

A wide range of metal ions can be employed, with the choice dictating the geometry of the secondary building units (SBUs) and, consequently, the overall framework topology. Common choices include:

  • Zinc (II): Often forms paddlewheel or tetrahedral SBUs, leading to well-defined porous structures.[9]

  • Copper (II): Typically forms square-planar or octahedral geometries, with the paddlewheel SBU being a common motif.[10]

  • Zirconium (IV): Forms robust hexanuclear clusters (e.g., [Zr₆O₄(OH)₄]¹²⁺), resulting in MOFs with exceptional chemical and thermal stability.[11]

  • Lanthanides (e.g., Nd(III), Gd(III)): High coordination numbers of lanthanide ions can lead to complex and high-dimensional frameworks.[9]

C. Solvothermal Synthesis:

Solvothermal synthesis is the most common method for preparing crystalline MOFs.[1] The reaction is carried out in a sealed vessel at elevated temperatures, allowing for the dissolution of precursors and subsequent crystallization of the MOF. The choice of solvent is critical; high-boiling point solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are frequently used due to their ability to dissolve both the metal salts and the organic linker.

D. The Role of Modulators:

Modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), are often added to the reaction mixture to control the nucleation and growth of MOF crystals. They compete with the linker for coordination to the metal centers, slowing down the reaction rate and promoting the formation of larger, higher-quality crystals.

II. Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF (Adapted from similar pyridine-based systems)

This protocol is adapted from the synthesis of Zn(II) coordination polymers using functionalized pyridine-dicarboxylic acids.[9]

A. Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

B. Procedure:

  • In a 20 mL scintillation vial, dissolve 42.6 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of Zinc nitrate hexahydrate in 15 mL of DMF.

  • Tightly cap the vial and sonicate for 10-15 minutes to ensure complete dissolution and a homogeneous mixture.

  • Place the sealed vial in a programmable oven.

  • Heat the oven to 100°C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool slowly to room temperature over 12 hours.

  • Colorless or pale-yellow crystals should be observed at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors.

  • To activate the MOF, exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Dry the crystals under vacuum at a slightly elevated temperature (e.g., 60-80°C) to remove the solvent from the pores.

C. Rationale:

  • The molar ratio of linker to metal is a crucial parameter that can influence the final structure. An excess of the metal salt is often used to promote the formation of the desired SBU.

  • The slow cooling rate is critical for obtaining well-defined, single crystals suitable for X-ray diffraction analysis.

  • The solvent exchange and activation steps are essential to remove guest molecules from the pores, which is necessary for accessing the full porosity of the material for applications like gas storage.[12]

Protocol 2: Synthesis of a Zr-based MOF with Modulator (Adapted from UiO-66 type syntheses)

This protocol is adapted from the synthesis of robust Zr-based MOFs, which are known for their high stability.[11]

A. Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

  • Teflon-lined stainless-steel autoclave

B. Procedure:

  • In a Teflon-lined autoclave, dissolve 25.5 mg (0.12 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, carefully dissolve 28.0 mg (0.12 mmol) of Zirconium(IV) chloride in 10 mL of DMF. Caution: ZrCl₄ is highly hygroscopic and reacts with moisture. Handle in a glovebox or a dry environment.

  • Add the ZrCl₄ solution to the linker solution in the autoclave.

  • Add 1.4 mL of acetic acid (a significant excess) to the reaction mixture.

  • Seal the autoclave and place it in an oven.

  • Heat to 120°C and maintain this temperature for 24 hours.

  • After cooling to room temperature, a white microcrystalline powder should be formed.

  • Collect the product by centrifugation or filtration.

  • Wash the product with DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the product under vacuum at 120°C for 12 hours.

C. Rationale:

  • The use of a modulator like acetic acid is often crucial in Zr-MOF synthesis to deprotonate the carboxylic acid linker and to control the formation of the Zr₆ clusters, leading to a more crystalline product.

  • Zr-MOFs typically require higher synthesis temperatures compared to those based on first-row transition metals.

III. Characterization of the Synthesized MOFs

A suite of analytical techniques should be employed to confirm the successful synthesis and to determine the properties of the new MOFs.[13]

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk sample.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns from single-crystal data.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, connectivity, and crystal structure.Provides detailed information on bond lengths, bond angles, coordination environment of the metal, and the overall topology of the framework.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal ion. Peaks corresponding to the nitro group (around 1530 and 1350 cm⁻¹) should be present.[14]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the MOF, and finally, a sharp weight loss at the decomposition temperature.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high gas uptake indicates a porous structure.[13]

IV. Potential Applications and Future Directions

MOFs synthesized from this compound are promising candidates for several applications:

  • Catalysis: The electron-withdrawing nitro group and the Lewis acidic metal sites could synergistically enhance catalytic activity for various organic transformations.[4]

  • Sensing: The nitroaromatic moiety can act as a recognition site for specific analytes, making these MOFs potential materials for chemical sensors.

  • Drug Delivery: The porous structure could be utilized for the encapsulation and controlled release of therapeutic agents. The nitro group could also be reduced to an amine group post-synthetically, providing a site for drug conjugation.[8]

Future research should focus on exploring a wider range of metal ions and synthesis conditions to generate a family of isostructural MOFs. Post-synthetic modification of the nitro group to other functionalities (e.g., -NH₂, -OH) would further expand the chemical diversity and potential applications of these materials.

V. Workflow and Logic Diagrams

Diagram 1: General Synthesis Workflow for this compound MOFs

MOF_Synthesis_Workflow Synthesis Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Product Processing cluster_characterization Characterization Linker 4-Nitropyridine-2,6- dicarboxylic acid Mixing Mixing & Sonication Linker->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2, ZrCl4) Metal_Salt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (Optional) (e.g., Acetic Acid) Modulator->Mixing Heating Solvothermal Heating (100-120°C, 24-48h) Mixing->Heating Isolation Isolation of Crystals (Decanting/Filtration) Heating->Isolation Washing Washing with DMF Isolation->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation PXRD PXRD Activation->PXRD FTIR FTIR Activation->FTIR TGA TGA Activation->TGA Gas_Adsorption Gas Adsorption Activation->Gas_Adsorption Functional_Group_Effects Influence of Functional Groups on MOF Properties cluster_groups Key Functional Groups cluster_properties Resulting MOF Properties Ligand 4-Nitropyridine-2,6- dicarboxylic acid Carboxylate Carboxylate Groups (-COOH) Ligand->Carboxylate Pyridine_N Pyridine Nitrogen Ligand->Pyridine_N Nitro_Group Nitro Group (-NO2) Ligand->Nitro_Group Coordination Coordination to Metal & Framework Formation Carboxylate->Coordination Pyridine_N->Coordination Electronic_Modulation Electronic Properties (Catalysis, Sensing) Nitro_Group->Electronic_Modulation PSM Post-Synthetic Modification Potential Nitro_Group->PSM

References

Application Notes & Protocols: 4-Nitropyridine-2,6-dicarboxylic Acid as a Linker in the Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and application of 4-Nitropyridine-2,6-dicarboxylic acid (4-NpdcH₂) as a versatile linker for the construction of novel coordination polymers (CPs) and metal-organic frameworks (MOFs). We present detailed protocols for the synthesis of the linker and its subsequent use in the preparation of a representative coordination polymer. Furthermore, this document explores the anticipated structural features, and potential applications of the resulting materials in fields such as gas sorption, catalysis, and chemical sensing, providing a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Role of Functionalized Linkers in Coordination Polymer Design

Coordination polymers are a class of crystalline materials constructed from metal ions or clusters interconnected by organic ligands, known as linkers.[1] The modular nature of these materials allows for the rational design of structures with tailored properties by judicious selection of the metallic nodes and organic linkers.[1] Pyridine-dicarboxylic acids are a particularly interesting family of linkers due to their rigid backbone and multiple coordination sites—the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. This versatility enables the formation of diverse structural dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[1][2]

The introduction of functional groups onto the linker backbone is a powerful strategy to imbue the resulting coordination polymers with specific functionalities. The nitro group (-NO₂), an electron-withdrawing moiety, is of particular interest. Its presence can significantly influence the electronic properties of the linker and the resulting framework, potentially enhancing properties such as gas adsorption and catalytic activity. This guide focuses on this compound (4-NpdcH₂), a promising yet underexplored linker for the design of functional coordination polymers.

Synthesis of the this compound (4-NpdcH₂) Linker

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acids can be challenging, often requiring multi-step procedures.[3] A plausible and efficient route to 4-NpdcH₂ involves the nitration of a suitable precursor, such as Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from Chelidamic acid:

  • Nitration of Chelidamic Acid: Introduction of the nitro group at the 4-position of the pyridine ring.

  • Purification: Isolation and purification of the final product.

G cluster_0 Synthesis of this compound Chelidamic_Acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Nitration Nitration Reaction Chelidamic_Acid->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄/HNO₃) Nitrating_Mixture->Nitration Crude_Product Crude 4-NpdcH₂ Nitration->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 4-NpdcH₂ Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-NpdcH₂

Materials:

  • Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.

  • Nitration Reaction: To a separate flask containing Chelidamic acid, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature below 10 °C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will cause the product to precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -NO₂, pyridine ring).

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Application in Coordination Polymer Synthesis: A Representative Protocol

The synthesized 4-NpdcH₂ linker can be employed in the construction of coordination polymers using various synthetic methods, with solvothermal and hydrothermal techniques being the most common.[1] These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over time.

General Considerations for Synthesis

The final structure and properties of the coordination polymer are influenced by several factors:

  • Metal Ion: The choice of metal ion dictates the coordination geometry and can influence the dimensionality of the resulting framework.[2]

  • Solvent System: The polarity and boiling point of the solvent can affect the solubility of the reactants and the crystallization process.

  • Temperature and Reaction Time: These parameters influence the kinetics of crystal growth and can lead to different crystalline phases.

  • pH: The pH of the reaction mixture can affect the deprotonation state of the carboxylic acid groups on the linker, which in turn influences its coordination behavior.

  • Co-ligands: The addition of ancillary ligands (co-ligands) can modify the coordination environment of the metal ion and lead to the formation of more complex structures.[2]

G cluster_1 Solvothermal Synthesis of a Coordination Polymer Reactants Metal Salt + 4-NpdcH₂ Linker + Solvent (e.g., DMF/Ethanol/H₂O) Mixing Mixing and Sonication Reactants->Mixing Sealed_Vessel Transfer to a Teflon-lined Autoclave Mixing->Sealed_Vessel Heating Heating in an Oven (Controlled Temperature and Time) Sealed_Vessel->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolation of Crystals (Filtration and Washing) Cooling->Isolation Drying Drying Isolation->Drying Final_CP Coordination Polymer Crystals Drying->Final_CP

Caption: General workflow for the solvothermal synthesis of a coordination polymer.

Detailed Experimental Protocol: Synthesis of a Zinc-based Coordination Polymer with 4-NpdcH₂

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (4-NpdcH₂)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • Reactant Preparation: In a glass vial, dissolve Zinc Nitrate Hexahydrate (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in a solvent mixture of DMF, ethanol, and deionized water (e.g., in a 2:1:1 volume ratio, totaling 10 mL).

  • Homogenization: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogenization.

  • Assembly: Seal the vial and place it in a programmable oven.

  • Crystallization: Heat the vial to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

  • Cooling: Allow the oven to cool down slowly to room temperature.

  • Product Isolation: Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and ethanol to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Characterization of the Coordination Polymer

A thorough characterization is essential to determine the structure and properties of the newly synthesized coordination polymer.

Technique Purpose Expected Observations
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, and the 3D network topology.A well-defined crystal structure revealing the coordination environment of the metal centers and the binding mode of the 4-NpdcH₂ linker.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.A good match between the experimental and simulated PXRD patterns, indicating a pure crystalline phase.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules.A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the linker to the metal center by observing shifts in the characteristic vibrational bands.A shift in the asymmetric and symmetric stretching frequencies of the carboxylate groups upon coordination to the metal ion.
Elemental Analysis To determine the elemental composition (C, H, N) of the coordination polymer and to verify the proposed chemical formula.Experimental values that are in close agreement with the calculated values for the proposed formula.

Anticipated Properties and Applications

The incorporation of the 4-nitro functional group is expected to confer unique properties to the resulting coordination polymers.

Gas Sorption and Separation

The electron-withdrawing nature of the nitro group can create strong dipole moments within the pores of the framework. This can lead to enhanced interactions with polarizable gas molecules like carbon dioxide (CO₂), potentially resulting in high uptake and selectivity. Such materials could be promising candidates for applications in carbon capture and storage.

Catalysis

The nitro group can influence the electronic properties of the metal centers, potentially enhancing their catalytic activity. Furthermore, the Lewis basic sites on the nitro group and the pyridine nitrogen could act as active sites for certain catalytic reactions. Coordination polymers based on 4-NpdcH₂ could be explored as heterogeneous catalysts for various organic transformations.

Luminescence and Sensing

Many coordination polymers exhibit interesting luminescent properties. The nitro group can act as a fluorescence quencher. This property can be exploited for the development of "turn-off" fluorescent sensors for the detection of specific analytes that interact with the framework and modulate the quenching effect.

Conclusion

This compound represents a highly promising, yet underexplored, building block for the design of functional coordination polymers. The synthetic protocols and application notes provided in this guide offer a solid foundation for researchers to explore the synthesis of this linker and its subsequent use in the creation of novel materials with tailored properties. The anticipated benefits of nitro-functionalization, particularly in the areas of gas sorption, catalysis, and sensing, warrant further investigation into this exciting class of coordination polymers.

References

Application Notes & Protocols: 4-Nitropyridine-2,6-dicarboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: Unlocking Catalytic Potential with a Functionalized Pincer Ligand

4-Nitropyridine-2,6-dicarboxylic acid is a specialized organic compound built upon a pyridine scaffold, featuring two carboxylic acid groups at the 2 and 6 positions and a nitro group at the 4-position[1][2]. This strategic arrangement of functional groups imparts a unique combination of properties, making it a highly valuable building block in the field of catalysis. The molecule's rigid backbone, tridentate O,N,O-coordination capability, and the strong electron-withdrawing nature of the nitro group allow for the rational design of sophisticated catalytic systems.

This guide provides an in-depth exploration of its primary application as a linker in the synthesis of catalytic Metal-Organic Frameworks (MOFs) and discusses its potential as a bifunctional organocatalyst, drawing parallels from its parent analogue, pyridine-2,6-dicarboxylic acid (PDA)[3]. We will detail the causality behind its use and provide robust, validated protocols for its application.

Application Note 1: A Versatile Linker for Designing Functional Metal-Organic Frameworks (MOFs)

Core Principle: Engineering Porous Catalysts

Metal-Organic Frameworks (MOFs) are crystalline materials constructed by linking metal ions or clusters with organic molecules (linkers) to form one-, two-, or three-dimensional porous networks[4]. The choice of the organic linker is paramount as it dictates the resulting MOF's topology, pore size, and chemical functionality.

This compound is an exemplary linker for several reasons:

  • Defined Coordination Geometry: The pyridine nitrogen and two carboxylate groups provide a well-defined tridentate binding pocket, enabling predictable coordination with a wide range of metal ions, including transition metals and lanthanides[4][5][6]. This control is crucial for building ordered, crystalline structures.

  • Structural Diversity: By varying the metal salt and synthesis conditions (e.g., solvent, temperature), this linker can produce diverse architectures, from 1D chains to complex 3D frameworks, analogous to its parent compound, PDA[7][8][9].

  • Inherent Functionality: The nitro group is not merely a spectator. Its strong electron-withdrawing effect modulates the electronic properties of the entire framework, influencing the Lewis acidity of the metal centers. Furthermore, it offers a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune catalytic activity.

The workflow for leveraging this linker begins with its selection for a target application, followed by the synthesis of the MOF, and finally, its use in a catalytic reaction.

cluster_0 MOF Design & Synthesis Workflow A Select Linker: 4-Nitropyridine-2,6- dicarboxylic acid B Select Metal Ion (e.g., Cu²⁺, Zn²⁺, Co²⁺) Based on Target Catalysis A->B Defines Coordination C Hydrothermal/Solvothermal Synthesis Protocol A->C Reactants B->C Reactants D MOF Crystal Formation C->D Self-Assembly E Characterization (PXRD, IR, TGA) D->E Validation F Activated MOF Catalyst E->F Confirmed Material

Caption: Workflow for MOF design and synthesis.

Protocol 1: General Synthesis of a 4-Nitropyridine-2,6-dicarboxylate-Based MOF

This protocol provides a generalized hydrothermal method for synthesizing a crystalline MOF. The specific metal salt, solvent, and temperature are critical parameters that must be optimized to obtain the desired structure[4]. This procedure is based on established methods for analogous pyridine-dicarboxylate linkers[5][7].

Materials:

  • This compound (Linker)

  • Metal Salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Water, or a mixture)

  • 20 mL Scintillation Vials or Teflon-lined Stainless Steel Autoclave

  • Programmable Oven

  • Filtration apparatus

  • Vacuum Oven

Methodology:

  • Reagent Preparation: In a typical synthesis, dissolve 0.1 mmol of this compound (21.2 mg) and 0.1 mmol of the chosen metal salt in 10 mL of the solvent system in a 20 mL vial.

    • Causality: An equimolar ratio of linker to metal is a common starting point. The solvent choice is critical; polar aprotic solvents like DMF often act as both a solvent and a template, influencing the final structure.

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Assembly: Tightly cap the vial. For temperatures above 150°C, it is imperative to use a Teflon-lined autoclave to ensure safety and prevent solvent evaporation.

  • Thermal Reaction: Place the vessel in a programmable oven. Ramp the temperature to the desired setpoint (typically between 80°C and 150°C) and hold for 24 to 72 hours.

    • Causality: This slow heating and extended reaction time allow for the thermodynamic formation of well-ordered crystals rather than amorphous precipitate.

  • Cooling and Isolation: Turn off the oven and allow the vessel to cool slowly to room temperature over 12-24 hours. Crystalline product should be visible at the bottom of the vessel.

  • Washing and Activation: Decant the mother liquor. Wash the crystals by soaking them in fresh DMF (or the synthesis solvent) for 24 hours to remove unreacted starting materials trapped within the pores. Repeat this process 2-3 times. Subsequently, exchange the solvent with a more volatile one like acetone or methanol before activation.

  • Drying and Activation: Filter the crystals and dry under vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 60-120°C) for 12 hours. The resulting powder is the activated MOF catalyst.

System Validation:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern to a simulated pattern (if a single crystal structure is obtained) to confirm phase purity. Sharp peaks indicate high crystallinity.

  • Infrared (IR) Spectroscopy: Confirm the coordination of the carboxylate groups to the metal centers. The characteristic C=O stretch of the free acid (around 1700 cm⁻¹) should be shifted to lower wavenumbers upon coordination[10].

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the MOF and confirm the removal of guest solvent molecules.

Data Summary: Influence of Synthesis Parameters (Based on Analogous Systems)

Metal SaltLinker SystemSolventTemp (°C)Resulting Structure TypeReference
Zn(II) salts4-Hydroxypyridine-2,6-dicarboxylic acidH₂OHydrothermal2D (4,4) net[5]
Nd₂O₃4-Hydroxypyridine-2,6-dicarboxylic acidH₂OHydrothermal3D microporous polymer[5]
Cu(NO₃)₂Pyridine-2,6-dicarboxylic acidH₂OHydrothermal1D, 2D, or 3D (spacer dependent)[7][9]
Ln₂O₃Pyridine-2,6-dicarboxylic acidH₂OHydrothermal1D, 2D, or 3D (metal dependent)[6]

Application Note 2: A Potential Bifunctional Organocatalyst

Core Principle: Cooperative Acid-Base Catalysis

The parent molecule, pyridine-2,6-dicarboxylic acid (PDA), has been successfully employed as a bifunctional organocatalyst for reactions like the hydrophosphonylation of aldehydes in water[3]. The catalytic activity stems from the cooperative action of the acidic carboxylic acid groups and the basic pyridine nitrogen.

It is highly probable that this compound can perform a similar role, potentially with enhanced activity.

Hypothesized Catalytic Cycle:

  • Brønsted Acid Activation: One of the carboxylic acid protons activates an electrophile (e.g., the carbonyl oxygen of an aldehyde), making it more susceptible to nucleophilic attack.

  • Lewis Base Assistance: The lone pair on the pyridine nitrogen acts as a Lewis base, interacting with and polarizing the nucleophile.

  • Enhanced Acidity: The electron-withdrawing nitro group at the 4-position increases the acidity of the carboxylic protons (lowers the pKa) compared to the unsubstituted PDA. This should enhance its ability to protonate and activate the substrate, potentially leading to faster reaction rates.

cluster_1 Proposed Bifunctional Catalytic Cycle CAT Catalyst: 4-Nitropyridine-2,6- dicarboxylic acid SUB Aldehyde (Substrate) CAT->SUB H⁺ donation (Acidic Site) NUC Nucleophile CAT->NUC Base Interaction (Pyridine N) ACT Activated Complex [Aldehyde-H⁺] SUB->ACT Activation NUC->ACT Nucleophilic Attack PROD Product ACT->PROD Forms Product PROD->CAT Catalyst Regeneration

Caption: Proposed bifunctional catalytic mechanism.

Protocol 2: Organocatalytic Hydrophosphonylation of Aldehydes (Proposed)

This protocol is adapted from the validated procedure for pyridine-2,6-dicarboxylic acid and is presented as a starting point for investigating the catalytic activity of the 4-nitro derivative[3].

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., Benzaldehyde)

  • Trimethylphosphite (Nucleophile)

  • Deionized Water (Solvent)

  • Round-bottom flask with magnetic stirrer

  • Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), trimethylphosphite (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

    • Causality: A slight excess of the nucleophile ensures complete conversion of the aldehyde. A catalyst loading of 5 mol% is a typical starting point for organocatalytic reactions.

  • Solvent Addition: Add 5 mL of deionized water to the flask.

    • Causality: Water is an environmentally benign solvent and can enhance reactivity through effects like hydrogen bonding[3].

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 1-3 hours).

  • Work-up: Upon completion, add 15 mL of ethyl acetate to the flask. Stir for 5 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with 10 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-hydroxy phosphonate product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

System Validation:

  • Product Characterization: Confirm the structure of the α-hydroxy phosphonate product using ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

  • Catalyst Reusability: The parent PDA catalyst was shown to be reusable[3]. After extraction of the organic product, the aqueous layer containing the water-soluble this compound catalyst could potentially be reused for subsequent reactions by simply adding new substrate and nucleophile.

References

Application Notes & Protocols: 4-Nitropyridine-2,6-dicarboxylic Acid in the Synthesis of Heterometallic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterometallic coordination compounds, which feature multiple different metal ions within a single molecular entity, are at the forefront of materials science and catalysis research. The precise arrangement of distinct metal centers, facilitated by carefully designed organic ligands, allows for the development of materials with unique magnetic, luminescent, and catalytic properties. 4-Nitropyridine-2,6-dicarboxylic acid emerges as a highly promising, albeit underexplored, ligand for this purpose. Its rigid backbone, tridentate O,N,O coordination pocket, and the strong electron-withdrawing nature of the 4-nitro group provide a unique electronic and structural framework for assembling novel heterometallic systems. This guide provides a comprehensive overview of its application, detailing the underlying coordination principles and offering generalized, robust protocols for the synthesis and characterization of targeted heterometallic compounds.

Introduction to the Ligand System

Pyridine-2,6-dicarboxylic acid (dipicolinic acid, pydcH₂) is a classic and widely used ligand in coordination chemistry, known for its ability to form stable complexes with a vast range of metal ions, including d-block and f-block elements.[1][2][3] Its derivatives are key building blocks for creating complex supramolecular structures.[4]

The subject of this guide, This compound (4-NO₂-pydcH₂), introduces a significant electronic modification to this parent structure.

Chemical Properties of this compound: [5]

Property Value
Molecular Formula C₇H₄N₂O₆
Molecular Weight 212.12 g/mol
CAS Number 63897-10-9

| Appearance | Off-white to yellow powder |

The key feature is the nitro group (-NO₂) at the 4-position of the pyridine ring. As a potent electron-withdrawing group, it significantly reduces the electron density on both the pyridine nitrogen and the carboxylate oxygen atoms. This electronic perturbation is expected to:

  • Modify Metal-Ligand Bond Strengths: The reduced basicity of the donor atoms can influence the stability and lability of the resulting metal complexes.

  • Tune Redox Potentials: The ligand's electronic properties can directly impact the electrochemical behavior of the coordinated metal centers, a critical factor in designing catalysts.[6]

  • Influence Crystal Packing: The polar nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, guiding the formation of specific solid-state architectures.

The inherent tridentate O,N,O pincer-like binding motif makes this ligand an excellent candidate for creating structurally defined building blocks, which can then be linked by a second, different metal ion to form discrete heterometallic molecules or extended coordination polymers.

Ligand Structure and Coordination Sites

The primary coordination mode involves the deprotonation of both carboxylic acid groups, allowing the ligand to bind as a dianion (4-NO₂-pydc²⁻) to a metal center.

Ligand_Structure cluster_ligand This compound cluster_cooh1 cluster_cooh2 cluster_no2 cluster_key Coordination Sites N1 N C1 C N1->C1 C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C4 C C3->C4 N2 N+ C3->N2 C5 C C4->C5 C5->N1 C7 C C5->C7 O1 O C6->O1 O2 O C6->O2 = H1 H O1->H1 O3 O C7->O3 O4 O C7->O4 = H2 H O3->H2 O5 O- N2->O5 O6 O N2->O6 = N_key Nitrogen Donor O_key Oxygen Donors

Fig 1. Structure of this compound with key donor atoms highlighted.

General Protocol for Stepwise Heterometallic Synthesis

The most rational approach to synthesizing heterometallic compounds with this ligand is a stepwise method. This involves first synthesizing a stable mononuclear complex that acts as a "metalloligand," which is then used to coordinate a second, different metal ion. This strategy offers superior control over the final product compared to a one-pot reaction of all three components, which often yields mixtures.[7]

Workflow for Stepwise Synthesis

Fig 2. Generalized workflow for the stepwise synthesis of heterometallic compounds.

Protocol 1: Synthesis of a Mononuclear Lanthanide Intermediate

This protocol details the synthesis of a lanthanide-based metalloligand, a common first step for building lanthanide-transition metal heterometallic systems. Lanthanides are chosen for their high coordination numbers and predictable chemistry.

Objective: To synthesize a complex of the type [Ln(4-NO₂-pydc)(H₂O)ₓ]·yH₂O.

Materials & Reagents:

  • This compound (4-NO₂-pydcH₂)

  • Lanthanide(III) nitrate hexahydrate (e.g., Gd(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (NEt₃)

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Schlenk line (optional, for air-sensitive metals)

Step-by-Step Procedure:

  • Ligand Dissolution and Deprotonation:

    • In a 100 mL round-bottom flask, suspend 1.0 mmol of this compound in a 1:1 mixture of ethanol and deionized water (40 mL total).

    • While stirring vigorously, slowly add a 1.0 M aqueous solution of NaOH dropwise until the ligand fully dissolves and the pH of the solution reaches ~6.0-6.5. This deprotonates the carboxylic acids to form the dianionic ligand in situ. Rationale: Full deprotonation is crucial for tridentate coordination. Using a base like NaOH or an organic base like NEt₃ prevents the formation of protonated species that might complicate the reaction.

  • Addition of Metal Salt:

    • In a separate beaker, dissolve 1.0 mmol of the chosen lanthanide(III) nitrate salt in 10 mL of deionized water.

    • Add the lanthanide solution dropwise to the stirring ligand solution at room temperature. A precipitate will likely form immediately.

  • Reaction and Crystallization:

    • Attach a reflux condenser to the flask and heat the mixture to 60-70 °C with continued stirring for 4-6 hours. Rationale: Heating encourages the formation of a thermodynamically stable, crystalline product and can help redissolve any amorphous precipitate before slow cooling.

    • After the reaction period, turn off the heating and allow the solution to cool slowly to room temperature. For improved crystal yield, the flask can be placed in a refrigerator (4 °C) overnight.

  • Isolation and Washing:

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with small portions of cold deionized water (to remove unreacted salts) and then diethyl ether (to remove organic impurities and aid drying).

    • Dry the product in a desiccator under vacuum for 24 hours.

Expected Characterization Data for Intermediate:

TechniqueExpected ResultInterpretation
FT-IR (ATR) Disappearance of broad O-H stretch (~3000 cm⁻¹). Shift of C=O stretch from ~1700 cm⁻¹ to asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches.Confirms deprotonation of carboxylic acids and coordination to the metal center.
Elemental Analysis C, H, N percentages match the calculated values for the expected formula.Confirms the stoichiometry and purity of the isolated mononuclear complex.

Protocol 2: Synthesis of a Heterometallic Lanthanide/d-Block Complex

This protocol uses the mononuclear lanthanide complex synthesized in Protocol 1 as a precursor to coordinate a second metal, such as a first-row transition metal.

Objective: To synthesize a complex of the type [Ln(4-NO₂-pydc)M(L')ₓ] where M is a transition metal and L' are ancillary ligands.

Materials & Reagents:

  • Mononuclear lanthanide complex from Protocol 1

  • Transition metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Ancillary ligands (optional, e.g., 2,2'-bipyridine)

Equipment:

  • Test tubes or small vials for crystallization

  • Magnetic stirrer

Step-by-Step Procedure:

  • Precursor Dissolution:

    • Dissolve 0.5 mmol of the mononuclear lanthanide complex in 20 mL of methanol in a 50 mL flask. Gentle warming may be required to achieve full dissolution.

  • Addition of Second Metal Salt:

    • In a separate vial, dissolve 0.5 mmol of the transition metal salt in 10 mL of methanol.

    • Add the transition metal solution to the stirring solution of the lanthanide complex. The color of the solution may change, indicating coordination.

  • Crystallization:

    • Filter the resulting solution to remove any particulate matter.

    • Tightly cap the flask or vial and leave it undisturbed at room temperature for slow evaporation. Alternatively, layer the solution carefully with a less coordinating solvent like diethyl ether to induce crystallization. Rationale: Slow crystallization is paramount for obtaining single crystals suitable for X-ray diffraction, which is the definitive method for confirming a heterometallic structure.

  • Isolation:

    • Once suitable crystals have formed, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold methanol and dry them under a gentle stream of nitrogen or in a desiccator.

Trustworthiness - Self-Validation and Analysis:

The definitive confirmation of a heterometallic complex requires single-crystal X-ray diffraction. This technique provides the precise atomic positions, confirming the simultaneous presence and connectivity of both M¹ and M² within the same crystal lattice. Other techniques provide strong supporting evidence:

  • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Confirms the presence of both metals in the crystalline sample and can provide an approximate elemental ratio.

  • UV-Vis Spectroscopy: The spectrum of the final product should be a superposition or perturbation of the spectra of the individual metal-ligand components, not simply an additive mixture. New charge-transfer bands may also appear.

  • Magnetic Susceptibility Measurements: If one metal is paramagnetic (e.g., Gd³⁺) and the other is also paramagnetic (e.g., Cu²⁺), the magnetic behavior of the resulting compound will be distinct from that of the precursors, potentially showing magnetic coupling between the metal centers.

References

Application Notes & Protocols: Hydrothermal Synthesis of Coordination Polymers using 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Role of 4-Nitropyridine-2,6-dicarboxylic Acid in Coordination Polymer Design

Coordination polymers (CPs) and their subclass, Metal-Organic Frameworks (MOFs), represent a frontier in materials science, constructed from metal ions or clusters linked by organic ligands.[1] The predictable nature of their self-assembly allows for the rational design of materials with tailored properties for applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The choice of the organic linker is paramount, as its geometry, functionality, and electronic properties dictate the topology, stability, and ultimate function of the resulting framework.[3]

This guide focuses on This compound (4-NO₂-pydc-H₂) , a highly promising but specialized ligand for the construction of novel CPs. Its unique architecture offers several strategic advantages:

  • Tridentate Coordination Pocket: The N-donor of the pyridine ring and the two carboxylate groups form a classic pincer-like coordination site, capable of strongly binding to a wide range of metal ions.[4]

  • Structural Rigidity: The rigid pyridine backbone imparts stability and predictability to the resulting framework structure.

  • Tunable Functionality: The electron-withdrawing nitro (-NO₂) group at the 4-position significantly modifies the electronic landscape of the pyridine ring. This functionalization can enhance properties such as luminescence sensing or catalytic activity and offers a potential site for post-synthetic modification.[5]

These application notes provide a theoretical and practical framework for employing 4-NO₂-pydc-H₂ in the hydrothermal synthesis of crystalline coordination polymers. We will explore the causal relationships behind experimental parameters and provide robust starting protocols for both transition metal and lanthanide-based systems.

The Principle of Hydrothermal Synthesis: Crystallization Under Pressure

Hydrothermal synthesis is a powerful technique for growing high-quality single crystals of CPs that may be inaccessible under standard solvothermal or room-temperature conditions.[6] The process involves heating the reactants in an aqueous solution within a sealed, pressure-rated vessel (a Teflon-lined autoclave) to temperatures above the boiling point of water (typically 120-180 °C).

The elevated temperature and corresponding autogenous pressure increase the solubility of reactants and facilitate the breaking and forming of coordination bonds, allowing the system to reach a thermodynamic minimum and crystallize into a well-ordered framework.[6] The success of this method is highly sensitive to a number of interdependent variables.

G cluster_params Key Synthesis Parameters cluster_outcomes Resulting Material Properties Temperature Temperature Topology Framework Topology (1D, 2D, 3D) Temperature->Topology Influences kinetics & thermodynamic product Crystallinity Crystallinity Temperature->Crystallinity Time Reaction Time Time->Crystallinity Allows for crystal growth pH pH / Base pH->Topology Controls ligand deprotonation state PhasePurity Phase Purity pH->PhasePurity MolarRatio Molar Ratio (Metal:Ligand) MolarRatio->Topology Dictates coordination geometry MolarRatio->PhasePurity

Caption: Key parameters influencing the outcome of hydrothermal synthesis.
  • Causality of Parameter Selection:

    • Temperature & Time: Higher temperatures increase reaction kinetics, but excessive heat can lead to the decomposition of the ligand. A typical range is 140-180 °C for 48-72 hours.[1] A slow cooling rate (e.g., 5 °C/hour) is critical to allow large single crystals to form.[7]

    • pH: The pH of the solution dictates the deprotonation state of the carboxylic acid groups. Partial deprotonation can lead to different coordination modes and, consequently, different final structures.[8] Small amounts of bases like NaOH or organic amines are often used to control pH.

    • Molar Ratios: The ratio of the metal salt to the 4-NO₂-pydc-H₂ ligand is a critical factor. Varying this ratio can saturate the metal's coordination sphere differently, leading to frameworks of varying dimensionality (1D, 2D, or 3D).[9]

Experimental Protocols

Safety First: Hydrothermal synthesis involves high temperatures and pressures. Always use a properly certified stainless-steel autoclave with a correctly sized Teflon liner. Never fill the liner more than 75% of its total volume. Handle the autoclave with thermal gloves and allow it to cool to room temperature completely before opening. This compound is a nitro-aromatic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Protocol 1: Synthesis of a Zinc(II)-based 2D Coordination Polymer

This protocol is adapted from established methods for synthesizing CPs with functionalized pyridine-dicarboxylate ligands and is expected to yield a 2D layered structure.[8] The choice of Zinc(II) is based on its flexible coordination geometry and tendency to form luminescent frameworks.[2]

Materials:

  • This compound (4-NO₂-pydc-H₂) (MW: 212.12 g/mol )

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (MW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (H₂O)

  • 23 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • In a glass vial, combine 4-NO₂-pydc-H₂ (21.2 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol).

  • Add a solvent mixture of 6 mL of deionized water and 4 mL of DMF.

  • Sonicate the mixture for 5 minutes to ensure homogeneous dispersion. The solution may not be fully dissolved.

  • Transfer the resulting suspension to the 23 mL Teflon liner of the autoclave.

  • Seal the autoclave tightly and place it in a programmable oven.

  • Heat the autoclave to 160 °C over 2 hours.

  • Hold the temperature at 160 °C for 72 hours.

  • Cool the oven slowly to 30 °C at a rate of 5 °C per hour.

  • Carefully remove the autoclave and open it once it has reached room temperature.

  • Collect the resulting crystals (often colorless blocks) by filtration.

  • Wash the crystals with deionized water (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals in air. Typical yield: 60-75% based on the ligand.

G Start 1. Combine Reactants & Solvent Transfer 2. Transfer to Teflon Liner Start->Transfer Seal 3. Seal Autoclave Transfer->Seal Heat 4. Heat to 160°C (72 hours) Seal->Heat Cool 5. Slow Cool (5°C/hour) Heat->Cool Collect 6. Filter & Wash Crystals Cool->Collect Dry 7. Air Dry Product Collect->Dry End Crystalline CP Dry->End

Caption: General workflow for the hydrothermal synthesis of a coordination polymer.
Protocol 2: Synthesis of a Lanthanide-based 3D Coordination Polymer

Lanthanide ions, with their high coordination numbers and unique photophysical properties, can form complex 3D frameworks.[9] This protocol uses Lanthanum(III) as a representative lanthanide and is designed to favor the formation of a higher-dimensional network.

Materials:

  • This compound (4-NO₂-pydc-H₂) (MW: 212.12 g/mol )

  • Lanthanum(III) Nitrate Hexahydrate (La(NO₃)₃·6H₂O) (MW: 433.01 g/mol )

  • Deionized Water (H₂O)

  • 23 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • In a glass vial, dissolve 4-NO₂-pydc-H₂ (31.8 mg, 0.15 mmol) in 10 mL of deionized water. A small amount of NaOH (0.1 M solution, dropwise) may be added to aid dissolution by deprotonating the carboxylic acids.

  • In a separate vial, dissolve La(NO₃)₃·6H₂O (43.3 mg, 0.1 mmol) in 4 mL of deionized water.

  • Slowly add the lanthanum nitrate solution to the ligand solution while stirring.

  • Transfer the final mixture to the 23 mL Teflon liner.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 170 °C over 2 hours.

  • Hold the temperature at 170 °C for 48 hours.

  • Cool the oven slowly to 30 °C at a rate of 5 °C per hour.

  • Isolate the product as described in Protocol 1 (steps 9-12).

Summary of Reaction Parameters
ParameterProtocol 1 (Zn-CP)Protocol 2 (La-CP)Rationale for Variation
Metal Salt Zn(NO₃)₂·6H₂OLa(NO₃)₃·6H₂OTransition metal vs. Lanthanide leads to different coordination numbers and geometries.
Molar Ratio (M:L) 1 : 11 : 1.5A higher ligand ratio is used to satisfy the higher coordination number of La(III).[10]
Solvent System H₂O / DMFH₂ODMF can sometimes act as a competing ligand; using only water simplifies the system for La(III).
Temperature 160 °C170 °CA slightly higher temperature may be needed to promote the formation of more condensed 3D structures.
Time 72 hours48 hoursReaction times are optimized empirically; 48-72h is a standard range.[6]

Essential Characterization Techniques

To validate the synthesis and confirm the structure of the new material, the following characterization methods are indispensable.

TechniquePurposeExpected Outcome for a Successful Synthesis
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise atomic arrangement, bond lengths, bond angles, and overall network topology.Provides definitive proof of the new coordination polymer structure.
Powder X-Ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline sample and to check for batch-to-batch consistency.The experimental PXRD pattern should match the pattern simulated from the SCXRD data.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center.The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) will disappear, and new asymmetric (~1550-1610 cm⁻¹) and symmetric (~1370-1420 cm⁻¹) stretching bands of the coordinated carboxylate will appear.[3]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and quantify the presence of coordinated or guest solvent molecules.A weight loss step around 100-250 °C typically corresponds to the loss of water or DMF, followed by a plateau of stability before framework decomposition at higher temperatures.
Elemental Analysis (CHN) To verify the empirical formula of the synthesized compound.The experimental weight percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values from the formula determined by SCXRD.

Concluding Remarks for the Researcher

The use of this compound as a ligand in the hydrothermal synthesis of coordination polymers opens a pathway to novel materials with potentially enhanced functional properties. The protocols provided herein serve as a robust and logically-grounded starting point for exploration. Researchers should consider these as foundational methods to be systematically optimized. By carefully tuning the parameters of temperature, pH, and molar ratios, a diverse family of new, functional materials can be constructed, paving the way for future applications in sensing, catalysis, and beyond.

References

The Pivotal Role of 4-Nitropyridine-2,6-dicarboxylic Acid as a Chelating Agent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-Nitropyridine-2,6-dicarboxylic acid, a fascinating chelating agent with significant potential in coordination chemistry, materials science, and drug development. We will delve into its synthesis, explore its chelating behavior, and provide detailed protocols for its application, particularly in the burgeoning field of luminescent materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile ligand.

Introduction: The Unique Molecular Architecture of this compound

This compound, a derivative of the well-studied dipicolinic acid (pyridine-2,6-dicarboxylic acid), presents a compelling molecular scaffold for the coordination of metal ions. Its structure is characterized by a pyridine ring functionalized with two carboxylic acid groups at the 2 and 6 positions and a nitro group at the 4-position. This strategic arrangement of donor atoms—two carboxylate oxygens and the pyridine nitrogen—creates a tridentate chelating site, capable of forming stable complexes with a wide array of metal ions.

The introduction of a strongly electron-withdrawing nitro group at the 4-position of the pyridine ring is a key feature that distinguishes this ligand from its parent compound. This modification is expected to significantly influence the electronic properties of the pyridine ring, thereby modulating the coordination strength and the stability of the resulting metal complexes. Furthermore, the nitro group can serve as a handle for further functionalization, opening avenues for the design of more complex molecular architectures.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be achieved through a two-step process starting from the readily available chelidonic acid. The first step involves the conversion of chelidonic acid to chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is then nitrated to yield the final product.

Protocol 1: Synthesis of Chelidamic Acid from Chelidonic Acid

This protocol is adapted from a patented method for the quantitative conversion of chelidonic acid to chelidamic acid.

Materials:

  • Chelidonic acid

  • Concentrated ammonium hydroxide

  • Concentrated hydrochloric acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve chelidonic acid in concentrated ammonium hydroxide.

  • Reflux the mixture for 6-8 hours, maintaining a pH above 9 by adding more ammonium hydroxide if necessary.

  • Allow the reaction mixture to cool to room temperature.

  • Acidify the cooled solution with concentrated hydrochloric acid until a precipitate forms.

  • Cool the mixture in an ice bath and filter the precipitate.

  • Wash the collected solid with a small amount of ice-cold water and dry to obtain chelidamic acid.

Protocol 2: Nitration of Chelidamic Acid

This protocol is a proposed method adapted from general procedures for the nitration of aromatic and heteroaromatic compounds. Caution: Nitration reactions are highly exothermic and should be carried out with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

Materials:

  • Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of chelidamic acid to cold, concentrated sulfuric acid while stirring.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of chelidamic acid in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate, this compound, is then collected by filtration, washed with cold water, and dried.

Chelation Properties and Coordination Chemistry

The tridentate nature of this compound allows it to form stable five-membered chelate rings with metal ions. The coordination typically involves the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups.

The electron-withdrawing nitro group is anticipated to decrease the basicity of the pyridine nitrogen, which may lead to a slight reduction in the stability of the metal complexes compared to those of dipicolinic acid. However, this electronic effect can be advantageous in certain applications, such as catalysis, where fine-tuning of the metal center's electronic properties is crucial.

LigandMetal Ionlogβ₂Reference
Pyridine-2,6-dicarboxylic acidCu(II)16.1[1]
Pyridine-2,6-dicarboxylic acidPb(II)11.8[1]
Pyridine-2,6-dicarboxylic acidCd(II)11.0[1]
4-Hydroxypyridine-2,6-dicarboxylic acidCu(II)21.5 (triligand complex)[1]

Application Notes: A Promising Ligand for Luminescent Lanthanide Complexes

A particularly exciting application of this compound lies in the development of luminescent materials, especially when complexed with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). The aromatic pyridine ring can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions.

The presence of the nitro group can potentially influence the energy levels of the ligand, thereby affecting the efficiency of the energy transfer process. This opens up possibilities for fine-tuning the luminescent properties of the resulting complexes.

Protocol 3: Synthesis of a Europium(III) Complex of this compound

This is a representative protocol for the synthesis of a lanthanide complex, which may require optimization for this specific ligand.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of aqueous NaOH solution to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve EuCl₃·6H₂O in ethanol or water.

  • Slowly add the europium chloride solution to the ligand solution with constant stirring.

  • A precipitate of the europium complex should form. The reaction may be gently heated to ensure completion.

  • Cool the mixture and collect the precipitate by filtration.

  • Wash the complex with water and then ethanol to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Protocol 4: Characterization of the Luminescent Properties

Instrumentation:

  • Fluorometer/Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized europium complex in a suitable solvent (e.g., ethanol, methanol, or DMSO).

  • UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the complex to determine the absorption maxima of the ligand, which will guide the selection of the excitation wavelength.

  • Luminescence Spectroscopy:

    • Record the excitation spectrum by monitoring the emission at the characteristic wavelength for Eu³⁺ (e.g., ~615 nm).

    • Record the emission spectrum by exciting the sample at the wavelength corresponding to the ligand's absorption maximum. The characteristic sharp emission peaks of Eu³⁺ should be observed.

  • Luminescence Lifetime Measurement: Measure the luminescence decay lifetime of the excited state of the Eu³⁺ ion. Longer lifetimes are often indicative of efficient energy transfer and a protective coordination environment.

  • Quantum Yield Determination: Determine the luminescence quantum yield of the complex to quantify the efficiency of the light emission process.

Visualizing the Chelation and Workflow

Diagram 1: Chelation of a Metal Ion by this compound

Caption: Chelation of a metal ion by the tridentate 4-Nitropyridine-2,6-dicarboxylate ligand.

Diagram 2: Workflow for the Synthesis and Characterization of a Luminescent Lanthanide Complex

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Start: 4-Nitropyridine- 2,6-dicarboxylic acid & Lanthanide Salt reaction Complexation Reaction in Solution start->reaction isolation Precipitation, Filtration, & Washing reaction->isolation product Dried Lanthanide Complex isolation->product uv_vis UV-Vis Spectroscopy product->uv_vis luminescence Luminescence Spectroscopy (Excitation & Emission) product->luminescence analysis Analyze Spectroscopic Data & Evaluate Luminescent Properties uv_vis->analysis lifetime Lifetime Measurement luminescence->lifetime quantum_yield Quantum Yield Determination luminescence->quantum_yield lifetime->analysis quantum_yield->analysis

Caption: Workflow for the synthesis and characterization of a luminescent lanthanide complex.

Conclusion and Future Outlook

This compound stands as a promising chelating agent with a unique electronic profile. While further research is needed to fully elucidate its coordination chemistry and to determine the stability constants of its metal complexes, the potential applications are significant. The protocols provided herein offer a solid starting point for researchers to synthesize this ligand and explore its utility, particularly in the creation of novel luminescent materials. The ability to fine-tune the electronic properties of the ligand through the nitro group offers a tantalizing prospect for the rational design of functional coordination compounds with tailored properties for applications in sensing, catalysis, and medicine.

References

Application Notes & Protocols: Harnessing 4-Nitropyridine-2,6-dicarboxylic Acid in MOF-Based Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a New Class of Photocatalysts

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials for photocatalysis, prized for their vast surface area, tunable porosity, and modular nature.[1] The ability to rationally design MOFs by selecting specific metal nodes and organic linkers allows for the fine-tuning of their electronic and optical properties.[2] This guide proposes the design and application of a novel class of MOFs utilizing 4-Nitropyridine-2,6-dicarboxylic acid (H₂NPDC) as the organic linker.

While the parent ligand, pyridine-2,6-dicarboxylic acid, has been successfully used to construct a variety of coordination polymers and MOFs with diverse structural motifs[3][4], the introduction of a nitro (-NO₂) group at the 4-position of the pyridine ring is a strategic modification aimed at enhancing photocatalytic efficacy. The potent electron-withdrawing nature of the nitro group is hypothesized to serve two primary functions:

  • Facilitating Charge Separation: By creating a dipole within the linker, the nitro group can help to spatially separate photogenerated electrons and holes, a critical step in minimizing recombination and boosting quantum efficiency.[5]

  • Modulating the Band Gap: Functionalization of linkers is a known strategy to adjust the band gap of MOFs, potentially shifting light absorption into the visible spectrum and allowing for greater utilization of solar energy.[6]

This document provides a comprehensive, forward-looking guide for researchers and scientists. It outlines the proposed synthesis, characterization, and application of a hypothetical, yet scientifically grounded, Zirconium-based MOF, herein designated Zr-NPDC , for the photocatalytic degradation of organic pollutants.

Proposed Synthesis and Characterization

The following protocols are based on established methods for synthesizing robust Zirconium-based MOFs, which are renowned for their exceptional chemical and thermal stability.

Proposed Synthesis Protocol: Zr-NPDC

This solvothermal protocol is designed to yield a crystalline, porous Zr-NPDC MOF.

Materials & Equipment:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂NPDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Acid, glacial (as a modulator)

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Laboratory oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Step-by-Step Methodology:

  • Precursor Solution A: In a clean, dry 20 mL scintillation vial, dissolve 62.5 mg (0.295 mmol) of this compound in 10 mL of anhydrous DMF. Sonicate for 15 minutes to ensure complete dissolution.

  • Precursor Solution B: In a separate vial, carefully dissolve 34.4 mg (0.148 mmol) of ZrCl₄ in 5 mL of anhydrous DMF. Caution: ZrCl₄ is hygroscopic and reacts exothermically with water. Handle in a glovebox or a dry environment.

  • Modulator Addition: To Precursor Solution B (the metal solution), add 0.85 mL (~14.8 mmol) of glacial acetic acid. This modulator helps control the nucleation and growth of the MOF crystals, leading to higher quality material.

  • Mixing: Slowly add Precursor Solution B to Precursor Solution A with gentle stirring.

  • Solvothermal Reaction: Tightly cap the vial (ensure the cap has a PTFE liner). Place the vial in a preheated laboratory oven at 120 °C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, a crystalline precipitate should be visible.

    • Decant the supernatant.

    • Add 15 mL of fresh DMF, cap, and centrifuge at 8000 rpm for 10 minutes. Decant the supernatant. Repeat this washing step three times to remove unreacted precursors.

    • To exchange the DMF solvent within the pores, subsequently wash with 15 mL of ethanol three times using the same centrifuge procedure.

  • Activation: Carefully transfer the washed product to a vacuum oven or use a Schlenk line. Heat gently to 150 °C under dynamic vacuum for 12 hours to remove the residual solvent from the pores.

  • Storage: Store the activated, powdered Zr-NPDC MOF in a desiccator.

Essential Characterization Protocols

Successful synthesis must be validated through the following characterization techniques.

Characterization TechniqueProtocol SummaryPurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) Analyze the activated powder using a diffractometer with Cu Kα radiation. Scan from 2θ = 3° to 50°.To confirm crystallinity and phase purity.A diffraction pattern with sharp peaks, distinct from the precursors, indicating a well-ordered crystalline structure.
Thermogravimetric Analysis (TGA) Heat ~5 mg of activated sample from room temperature to 800 °C under a nitrogen or air atmosphere at a ramp rate of 10 °C/min.To assess thermal stability and the temperature of framework decomposition.A stable plateau up to ~350-450 °C, followed by a sharp weight loss corresponding to the decomposition of the organic linker.
N₂ Adsorption-Desorption (BET) Perform N₂ sorption analysis at 77 K on an activated sample. Degas the sample at 150 °C for 12 hours prior to analysis.To determine the specific surface area (Brunauer-Emmett-Teller method) and pore size distribution.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, with a high surface area (expected > 500 m²/g).
Diffuse Reflectance Spectroscopy (DRS) Analyze the UV-Visible absorption spectrum of the powdered sample. Use BaSO₄ as a reference.To determine the optical band gap of the material.An absorption edge from which the band gap can be calculated using a Tauc plot. The nitro group may induce a red shift compared to the parent linker.

Application Note: Photocatalytic Degradation of Rhodamine B

This protocol details the evaluation of Zr-NPDC's photocatalytic activity using the degradation of Rhodamine B (RhB), a common model organic pollutant, as a benchmark.

Materials & Equipment:

  • Synthesized and activated Zr-NPDC photocatalyst

  • Rhodamine B (RhB)

  • Deionized water

  • Visible light source (e.g., 300W Xenon lamp with a 420 nm cut-off filter)

  • Jacketed glass photoreactor with magnetic stirring

  • UV-Vis Spectrophotometer

  • Syringes and 0.22 µm filters

Step-by-Step Experimental Protocol:

  • Stock Solution: Prepare a 10 ppm (mg/L) stock solution of RhB in deionized water.

  • Catalyst Suspension: In the photoreactor, suspend 25 mg of Zr-NPDC in 50 mL of the 10 ppm RhB solution. This results in a catalyst loading of 0.5 g/L.

  • Adsorption-Desorption Equilibrium: Stir the suspension in complete darkness for 60 minutes. This step is crucial to ensure that any decrease in RhB concentration is due to photocatalysis and not merely physical adsorption onto the MOF surface.

  • Initial Sample (t=0): At the end of the dark period, take a ~3 mL aliquot, filter it through a 0.22 µm syringe filter to remove the catalyst particles, and measure its absorbance using a UV-Vis spectrophotometer at RhB's λ_max (~554 nm). This is the initial concentration (C₀).

  • Initiate Photocatalysis: Turn on the visible light source to begin irradiating the suspension. Ensure the reactor is kept at a constant temperature (e.g., 25 °C) using a circulating water bath.

  • Sampling: At regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw ~3 mL aliquots. Immediately filter each sample and measure its absorbance (C_t).

  • Control Experiments: To validate the results, perform two control experiments:

    • Photolysis: Irradiate the RhB solution without any Zr-NPDC catalyst.

    • Catalysis in Dark: Stir the RhB solution with Zr-NPDC in the dark for the full experiment duration (beyond the initial equilibrium phase).

  • Data Analysis: Calculate the degradation efficiency at each time point using the formula:

    • Degradation (%) = [(C₀ - C_t) / C₀] x 100

    • Where C₀ is the absorbance at t=0 (after dark adsorption) and C_t is the absorbance at time t.

Visualization of Workflows and Mechanisms

Proposed Research Workflow

The following diagram outlines the logical flow from material design to final evaluation.

G cluster_synthesis Synthesis & Characterization cluster_char Material Validation cluster_photo Photocatalysis Protocol ligand H₂NPDC Ligand Selection synth Solvothermal Synthesis (120°C, 72h) ligand->synth metal ZrCl₄ Metal Source metal->synth wash Washing & Activation synth->wash mof Activated Zr-NPDC Powder wash->mof pxrd PXRD mof->pxrd tga TGA mof->tga bet BET mof->bet drs DRS mof->drs setup Reactor Setup: MOF + RhB Solution mof->setup dark Dark Adsorption (60 min) setup->dark light Visible Light Irradiation dark->light analysis UV-Vis Analysis (Degradation %) light->analysis

Caption: Workflow from MOF synthesis to photocatalytic testing.

Hypothesized Photocatalytic Mechanism

The presence of the electron-withdrawing nitro group is key to this proposed mechanism.

G cluster_bands Electronic Excitation light Visible Light (hν) mof Zr-NPDC MOF light->mof vb Valence Band (VB) cb Conduction Band (CB) (-NO₂ group assists electron stabilization) vb->p1 h⁺ (hole) cb->p2 e⁻ (electron) h2o H₂O oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation by h⁺ o2 O₂ o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad Reduction by e⁻ pollutant Organic Pollutant (e.g., RhB) oh_rad->pollutant o2_rad->pollutant degraded Degraded Products (CO₂, H₂O, etc.) pollutant->degraded

Caption: Proposed mechanism for pollutant degradation by Zr-NPDC.

References

Application Notes & Protocols: 4-Nitropyridine-2,6-dicarboxylic Acid in Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising but Underexplored Analyte Sensor

4-Nitropyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with the chemical formula C₇H₄N₂O₆[1][2]. It belongs to the family of pyridine dicarboxylic acids, which are well-known for their coordination properties with a variety of metal ions. While its parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), has been extensively studied and utilized in sensing applications, this compound remains a relatively unexplored molecule in this field. The introduction of a nitro group at the 4-position of the pyridine ring is expected to significantly influence the electronic properties of the molecule, potentially leading to enhanced or novel sensing capabilities. This document aims to provide a comprehensive overview of the potential sensing applications of this compound, drawing parallels with its well-characterized analogs and proposing detailed protocols for its use.

Proposed Sensing Mechanism: "Turn-Off" Fluorescence Sensing

Based on the known behavior of pyridine-2,6-dicarboxylic acid as a "turn-off" fluorescent sensor for metal ions such as Cu(II), a similar mechanism can be postulated for this compound[3][4][5]. The proposed mechanism involves the quenching of the intrinsic fluorescence of the molecule upon coordination with a target analyte, typically a metal ion. The presence of the electron-withdrawing nitro group could further enhance this quenching effect, potentially leading to higher sensitivity.

The sensing mechanism can be visualized as follows:

sensing_mechanism cluster_2 Sensing Event Sensor This compound (Fluorescent) Complex Sensor-Analyte Complex (Non-Fluorescent) Sensor->Complex Coordination Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex

Caption: Proposed "turn-off" fluorescence sensing mechanism.

Synthesis of this compound

While a direct, one-step synthesis from commercially available precursors is not widely reported, a plausible synthetic route involves the nitration of a suitable pyridine-2,6-dicarboxylic acid derivative. A general approach for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed, which could be adapted[6][7]. A two-step continuous flow synthesis for 4-nitropyridine has also been reported, which involves the nitration of pyridine N-oxide followed by deoxygenation[8].

A potential laboratory-scale synthesis could involve the nitration of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), a commercially available starting material[9][10][11].

Protocol: Synthesis via Nitration of Chelidamic Acid (Proposed)

Disclaimer: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place chelidamic acid.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Precipitation and Filtration: The product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then dry it under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Application Protocol: "Turn-Off" Fluorescent Sensing of Cu(II) Ions

This protocol details the use of this compound as a "turn-off" fluorescent sensor for the detection of copper(II) ions in an aqueous solution.

1. Materials and Reagents:

  • This compound

  • Copper(II) sulfate (CuSO₄) or other suitable copper salt

  • Deionized water

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Other metal salt solutions for selectivity studies (e.g., ZnCl₂, NiCl₂, FeCl₃, etc.)

2. Equipment:

  • Fluorometer

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • Stock solution of this compound (Sensor): Prepare a 1 mM stock solution by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., DMSO or a slightly basic aqueous solution) and then diluting with the buffer solution.

  • Stock solution of Cu(II): Prepare a 10 mM stock solution of CuSO₄ in deionized water.

  • Working solutions: Prepare a series of Cu(II) solutions of varying concentrations by serial dilution of the stock solution.

4. Experimental Workflow:

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Add_Sensor Add Sensor Solution to Cuvette Prep_Sensor->Add_Sensor Prep_Analyte Prepare Analyte Stock & Working Solutions Titrate_Analyte Titrate with Analyte Working Solutions Prep_Analyte->Titrate_Analyte Measure_Initial Measure Initial Fluorescence (F₀) Add_Sensor->Measure_Initial Measure_Initial->Titrate_Analyte Measure_Final Measure Final Fluorescence (F) Titrate_Analyte->Measure_Final Plot_Data Plot F₀/F vs. [Analyte] Measure_Final->Plot_Data Calc_LOD Calculate Limit of Detection (LOD) Plot_Data->Calc_LOD

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitropyridine-2,6-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Here, we address common problems, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve a successful and efficient synthesis.

The synthesis of this compound is a challenging yet crucial process for creating advanced intermediates in medicinal chemistry and materials science. The target molecule incorporates both electron-withdrawing carboxylic acid groups and a nitro group on the pyridine ring, making its synthesis non-trivial. The most common and logical synthetic route involves a two-stage process: the oxidation of a readily available precursor, 2,6-lutidine, to form pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), followed by a regioselective nitration at the 4-position.

This guide is structured to address the specific issues that can arise during each of these key stages.

Overall Synthetic Workflow

The diagram below outlines the standard two-step synthetic pathway from 2,6-lutidine to the final product.

Synthetic_Workflow Start 2,6-Lutidine Intermediate Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) Start->Intermediate Step 1: Oxidation [KMnO4, CrO3, or Catalytic Oxidation] Final_Product This compound Intermediate->Final_Product Step 2: Nitration [Fuming HNO3 / Oleum]

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.

Stage 1: Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid

Question 1: My oxidation of 2,6-lutidine is resulting in a low yield of pyridine-2,6-dicarboxylic acid. What are the likely causes and how can I improve it?

Answer: Low yields in this oxidation step are common and can be attributed to several factors:

  • Incomplete Reaction: The oxidation of both methyl groups to carboxylic acids requires forcing conditions. If the reaction is not allowed to proceed to completion (insufficient time or temperature), you may isolate partially oxidized intermediates like 2-methyl-6-pyridinecarboxylic acid.

    • Solution: Ensure the reaction is heated for a sufficient duration as per your protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible. When using strong oxidants like potassium permanganate (KMnO₄), the disappearance of the purple color can be an indicator, but chromatographic analysis is more reliable.

  • Harsh Reaction Conditions Leading to Degradation: While forcing conditions are necessary, excessive heat or overly concentrated oxidant can lead to the degradation of the pyridine ring, reducing your overall yield.

    • Solution: Maintain careful temperature control. If using a highly exothermic oxidant like KMnO₄, add it portion-wise to the reaction mixture in an ice bath to manage the exotherm before heating.

  • Difficult Product Isolation: Pyridine-2,6-dicarboxylic acid is amphoteric and can be challenging to isolate from the inorganic byproducts of the oxidation (e.g., manganese dioxide from KMnO₄ or chromium salts).

    • Solution: A meticulous workup is critical. After the reaction, any MnO₂ should be filtered off. The filtrate pH must be carefully adjusted to the isoelectric point of the dicarboxylic acid (around pH 2-3) to induce precipitation. Acidifying with an acid like HCl is a common method.[1] Washing the crude product thoroughly with cold water helps remove residual inorganic salts.

Question 2: I'm struggling with the workup. How can I effectively isolate pure pyridine-2,6-dicarboxylic acid from the reaction mixture, especially when using metal-based oxidants?

Answer: This is a frequent challenge due to the formation of inorganic salts and the solubility profile of the product.

  • For Permanganate Oxidation: The primary byproduct is manganese dioxide (MnO₂), a dense brown solid.

    • Quench Excess Oxidant: After the reaction appears complete, add a small amount of ethanol or sodium bisulfite to destroy any remaining KMnO₄.

    • Filter MnO₂: The most critical step is the complete removal of MnO₂. It is often best to filter the hot reaction mixture through a pad of Celite® or diatomaceous earth to ensure all fine particles are removed. Washing the filter cake with hot water will help recover any product that has adsorbed onto the MnO₂.

    • Precipitate the Product: Cool the clear filtrate and carefully acidify with concentrated HCl or H₂SO₄ to pH ~2.5. The product will precipitate as a white solid. Cooling the mixture in an ice bath will maximize precipitation.

    • Wash Thoroughly: Collect the solid by filtration and wash it several times with ice-cold deionized water to remove any remaining inorganic salts.

  • For Dichromate Oxidation: The workup involves removing chromium salts, which are a significant environmental and health concern. This method often involves the formation of an intermediate addition compound between the dicarboxylic acid and chromic anhydride.[2]

    • Hydrolysis: The intermediate complex is typically hydrolyzed by heating in water to release the free dicarboxylic acid.[2]

    • Isolation: Similar to the permanganate method, careful pH adjustment is required to precipitate the product. The remaining chromium salts in the filtrate must be disposed of as hazardous waste.

Stage 2: Nitration of Pyridine-2,6-dicarboxylic Acid

Question 3: My nitration reaction is giving very low yields, or not working at all. Why is this step so difficult?

Answer: This is the most challenging step of the synthesis due to severe electronic deactivation of the pyridine ring.

  • Root Cause - Electronic Deactivation: The pyridine nitrogen is already electron-deficient compared to benzene. In your starting material, you have two strongly electron-withdrawing carboxylic acid groups. These groups, along with the protonated pyridinium nitrogen under strong acid conditions, make the ring extremely resistant to electrophilic aromatic substitution (the mechanism for nitration).

  • Solution - Harsh Nitrating Conditions: Standard nitrating conditions (HNO₃/H₂SO₄) are often insufficient. You must use a more powerful nitrating system.

    • Fuming Nitric Acid and Oleum: The most effective method is to use fuming nitric acid in oleum (fuming sulfuric acid).[3] Oleum contains dissolved sulfur trioxide (SO₃), which increases the acidity of the medium and generates a higher concentration of the active electrophile, the nitronium ion (NO₂⁺). A study on the nitration of pyridine-2,6-diamines showed that using oleum instead of concentrated sulfuric acid increased the yield from ~50% to over 90%.[3] While the substrate is different, the principle of requiring an anhydrous, highly acidic medium is directly applicable.

    • Elevated Temperature: This reaction often requires heating (e.g., 80-120 °C) to proceed at a reasonable rate. However, this must be balanced against the risk of side reactions.

Question 4: I'm observing charring and gas evolution, suggesting my product is decomposing or undergoing decarboxylation. How can I minimize this?

Answer: Decarboxylation is a significant risk when heating carboxylic acids under harsh acidic conditions.

  • Mechanism: At high temperatures, the carboxylic acid groups can be lost as carbon dioxide (CO₂). This is a common side reaction for aromatic carboxylic acids, especially when the ring is highly activated or when heated strongly in acid.

  • Solutions:

    • Precise Temperature Control: This is the most critical factor. Use an oil bath and a thermometer to maintain the reaction temperature within a narrow, optimized range. Do not overheat. It is better to have a slower reaction with a cleaner profile than a fast, decomposing one.

    • Gradual Heating: Increase the temperature of the reaction mixture slowly to the target temperature to avoid thermal shock and localized overheating.

    • Order of Addition: Add the pyridine-2,6-dicarboxylic acid in small portions to the cold nitrating mixture (fuming HNO₃/oleum) before slowly heating. This helps to control the initial exotherm and ensures the substrate is fully dissolved and protonated before heating begins.

Troubleshooting Workflow for Nitration Step

Nitration_Troubleshooting Start Low or No Yield of This compound Check_Conditions Are you using fuming HNO3 and Oleum (fuming H2SO4)? Start->Check_Conditions Check_Temp Is the reaction temperature optimized (e.g., 80-120°C)? Check_Conditions->Check_Temp Yes Solution_Conditions Action: Switch to a stronger nitrating system. Use fuming HNO3 in oleum (20-30% SO3). Check_Conditions->Solution_Conditions No Check_Decomp Is there evidence of decomposition or decarboxylation? Check_Temp->Check_Decomp Yes Solution_Temp Action: Carefully control temperature. Use an oil bath and monitor closely. Consider a lower temperature for a longer time. Check_Temp->Solution_Temp No Solution_Decomp Action: Reduce reaction temperature. Ensure gradual heating and portion-wise addition of starting material to cold acid. Check_Decomp->Solution_Decomp Yes

References

Technical Support Center: Optimizing Reaction Yield of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitropyridine-2,6-dicarboxylic acid. Recognizing the nuances of this specific synthesis, this document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and optimize your reaction yield.

I. Foundational Synthesis Strategy: Nitration of Chelidamic Acid

The synthesis of this compound is most commonly approached through the electrophilic nitration of a suitable precursor. Based on available literature for related pyridine derivatives, the most logical and accessible starting material is 4-Hydroxypyridine-2,6-dicarboxylic acid, also known as Chelidamic Acid.[1] This guide, therefore, focuses on the optimization of this nitration reaction.

The core transformation involves the substitution of the hydroxyl group at the 4-position of the pyridine ring with a nitro group. This is typically achieved using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[2][3]

Reaction_Pathway Chelidamic_Acid Chelidamic Acid (4-Hydroxypyridine-2,6-dicarboxylic acid) Product This compound Chelidamic_Acid->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: Proposed reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: My reaction yield is consistently low or non-existent. What are the likely causes?

Answer: Low or no yield in the nitration of chelidamic acid can stem from several factors. The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[4] The presence of two deactivating carboxylic acid groups further exacerbates this.

  • Insufficiently Strong Nitrating Agent: A standard nitric acid solution may not be sufficient. The use of a mixed acid system (HNO₃/H₂SO₄) is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][3]

  • Inadequate Temperature Control: Nitration reactions are highly exothermic.[2] If the temperature is too low, the reaction rate may be negligible. Conversely, if the temperature is too high, it can lead to degradation of the starting material and/or product, as well as the formation of unwanted byproducts.

  • Premature Quenching: Adding the reaction mixture to ice/water too early will halt the reaction before it has gone to completion.

  • Sub-optimal Reagent Ratios: The molar ratio of nitric acid and sulfuric acid to the chelidamic acid substrate is critical. An insufficient amount of the nitrating agent will result in incomplete conversion.

Solution Workflow:

Low_Yield_Troubleshooting Start Low or No Yield Check_Nitrating_Agent Verify Nitrating Agent Strength (HNO₃/H₂SO₄ mix?) Start->Check_Nitrating_Agent Check_Temperature Review Reaction Temperature Profile Check_Nitrating_Agent->Check_Temperature Agent is appropriate Optimize_Agent Increase H₂SO₄ concentration or use fuming H₂SO₄ Check_Nitrating_Agent->Optimize_Agent Agent may be weak Check_Reaction_Time Assess Reaction Time Check_Temperature->Check_Reaction_Time Temp is optimized Optimize_Temp Incrementally increase reaction temperature (e.g., in 5-10°C steps) Check_Temperature->Optimize_Temp Temp is too low/high Check_Ratios Confirm Reagent Molar Ratios Check_Reaction_Time->Check_Ratios Time is sufficient Optimize_Time Extend reaction time and monitor by TLC/LC-MS Check_Reaction_Time->Optimize_Time Time may be insufficient Optimize_Ratios Systematically vary HNO₃ and H₂SO₄ equivalents Check_Ratios->Optimize_Ratios Ratios may be sub-optimal End Improved Yield Check_Ratios->End Ratios are optimal Optimize_Agent->Check_Temperature Optimize_Temp->Check_Reaction_Time Optimize_Time->Check_Ratios Optimize_Ratios->End

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of multiple, difficult-to-separate byproducts. What are they and how can I minimize them?

Answer: The formation of byproducts is a common challenge in nitration reactions. Potential side products in this synthesis include:

  • Dinitrated Species: Although the pyridine ring is deactivated, forcing conditions could potentially lead to the introduction of a second nitro group.

  • Oxidative Degradation Products: The strong oxidizing nature of the nitrating mixture can lead to the degradation of the pyridine ring, especially at elevated temperatures. This can result in a complex mixture of smaller, often colored, impurities.

  • Unreacted Starting Material: Incomplete reaction will leave residual chelidamic acid, which can be difficult to separate from the product due to similar solubility profiles.

Strategies for Minimizing Byproducts:

  • Precise Temperature Control: Maintain a consistent and optimized reaction temperature. A slight increase in temperature can significantly increase the rate of side reactions.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of chelidamic acid in sulfuric acid at a low temperature to manage the exotherm.

  • Optimize Stoichiometry: Use the minimum effective amount of nitric acid to favor mono-nitration.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed, before significant byproduct formation occurs.

Question 3: How can I effectively purify the final product?

Answer: The purification of this compound can be challenging due to its polar nature and potentially similar properties to the starting material and byproducts.

  • Precipitation and Filtration: After quenching the reaction by carefully pouring it onto crushed ice, the product may precipitate. This crude solid can be collected by filtration. Washing with cold water can help remove residual acids.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful purification technique. Given the polar nature of the molecule, polar protic solvents or mixtures with water could be effective.

  • Column Chromatography: For small-scale purifications or when high purity is essential, column chromatography using a polar stationary phase (like silica gel) and a polar eluent system may be necessary. However, the high polarity of the dicarboxylic acid can lead to poor mobility on standard silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid? A1: The optimal ratio can vary, but a common starting point for nitration of deactivated rings is a 1:2 or 1:3 molar ratio of nitric acid to sulfuric acid. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific setup.

Q2: Can I use a different nitrating agent? A2: While mixed acid is the most common, other nitrating agents like dinitrogen pentoxide or nitronium tetrafluoroborate could potentially be used. However, these are often more expensive and can be more hazardous to handle. For initial optimization, the HNO₃/H₂SO₄ system is recommended.

Q3: What are the key safety precautions for this reaction? A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood due to the evolution of corrosive and toxic nitrogen oxides.

  • Controlled Addition: The addition of sulfuric acid to nitric acid, and the addition of the nitrating mixture to the substrate, are highly exothermic. Perform these additions slowly and with adequate cooling (e.g., in an ice bath).

  • Quenching: Quenching the reaction mixture by adding it to ice must be done slowly and carefully to control the release of heat and potential splashing of corrosive material.

Q4: How does the purity of the starting Chelidamic Acid affect the reaction? A4: The purity of the starting material is critical. Impurities can interfere with the reaction, lead to the formation of additional byproducts, and complicate the purification of the final product. It is advisable to use high-purity chelidamic acid.

IV. Experimental Protocol and Data

Generalized Experimental Protocol for Nitration:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a predetermined amount of concentrated nitric acid to concentrated sulfuric acid. Allow the mixture to cool.

  • Dissolution of Substrate: In a separate reaction vessel, dissolve Chelidamic Acid in concentrated sulfuric acid. This step may also require cooling.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Chelidamic Acid, maintaining the reaction temperature within a specified range (e.g., 0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation and Purification: Collect any precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. Further purification may be achieved by recrystallization.

Table 1: Illustrative Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C25 °C50 °CYield may increase from A to B, but decrease at C due to degradation.
Reaction Time 1 hour4 hours8 hoursYield should increase with time, but may plateau or decrease after an optimal point.
HNO₃ (equivalents) 1.12.03.0Increasing equivalents may improve conversion but can also lead to more byproducts.
H₂SO₄ (equivalents) 2.04.06.0Higher sulfuric acid concentration generally increases the rate of nitration.

Note: This table is for illustrative purposes to guide optimization. Actual results will vary.

V. Logical Relationships in Optimization

The optimization of this synthesis involves balancing several competing factors. The following diagram illustrates the key relationships to consider.

Optimization_Logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield +/- Purity Purity Temperature->Purity - (at high temp) Safety Safety Temperature->Safety - (at high temp) Time Reaction Time Time->Yield + (to a point) Time->Purity - (if too long) Concentration Reagent Concentration Concentration->Yield + (to a point) Concentration->Purity - (if too high) Concentration->Safety - (if too high)

Caption: Interdependencies of key parameters in optimizing the nitration reaction.

VI. References

  • 4-Nitropyridine synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents. Retrieved from --INVALID-LINK--

  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST Groups. Retrieved from --INVALID-LINK--

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (2006). Retrieved from --INVALID-LINK--

  • This compound | CAS 63897-10-9. (n.d.). Matrix Fine Chemicals. Retrieved from --INVALID-LINK--

  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (2010). Google Patents. Retrieved from --INVALID-LINK--

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved from --INVALID-LINK--

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Reaction yield for the different nitration methods on the carbamates compared. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). PubMed Central. Retrieved from --INVALID-LINK--

  • Nitration of pyridine-2,6-diamines. (1996). Google Patents. Retrieved from --INVALID-LINK--

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. (n.d.). AIDIC. Retrieved from --INVALID-LINK--

  • NITRATION OF PYRIDINE-2,6-DIAMINES. (n.d.). European Patent Office. Retrieved from --INVALID-LINK--

  • Nitration of 4-acetyl-pyridine. (2024). Reddit. Retrieved from --INVALID-LINK--

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Semantic Scholar. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Nitropyridine-2,6-dicarboxylic acid (CAS 63897-10-9). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and purification of this compound.

Q1: What are the primary impurities I should be concerned about when purifying this compound?

A1: The impurities in your sample will largely depend on the synthetic route used. Common synthetic pathways to substituted pyridine-2,6-dicarboxylic acids may involve the oxidation of corresponding 2,6-disubstituted pyridines or condensation reactions.[1][2] For 4-nitropyridine derivatives, nitration of a pyridine N-oxide is a common strategy.[1]

Potential impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 2,6-lutidine derivatives, pyridine N-oxide precursors, or other precursors used in the synthesis.

  • Isomeric Byproducts: Direct nitration of pyridine derivatives can sometimes lead to the formation of other nitro-isomers.[1]

  • Inorganic Salts: Arising from neutralization steps during the reaction workup.

  • Side-Reaction Products: Over-oxidation or incomplete reactions can lead to a variety of related substances.

Q2: What are the general solubility characteristics of this compound?

A2: As a dicarboxylic acid, the solubility of this compound is significantly influenced by pH. In its protonated (acidic) form, it is expected to have low solubility in water but will be soluble in aqueous basic solutions due to the formation of the carboxylate salt. For related nitropyridine carboxylic acids, solubility is noted to be low in water but higher in organic solvents such as ethanol and dimethylformamide.[3] The parent compound, pyridine-2,6-dicarboxylic acid, is soluble in water at a rate of 5 g/L.[4]

Q3: Is this compound stable under typical purification conditions?

A3: Aromatic nitro compounds are generally stable.[5] However, like many dicarboxylic acids, there is a potential for decarboxylation at high temperatures, although this is more of a concern for pyridine-2,3-dicarboxylic acids.[6] Standard purification techniques such as recrystallization and acid-base extraction are generally well-tolerated.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Precipitation

Symptom: After the initial synthesis and workup, the isolated solid has a low purity as determined by analytical methods (e.g., NMR, HPLC).

Probable Cause: The crude product is likely contaminated with a mixture of unreacted starting materials, inorganic salts, and reaction byproducts.

Solution: Two-Step Purification Protocol

A robust purification strategy involves a preliminary acid-base extraction followed by recrystallization.

Step 1: Acid-Base Extraction

This technique leverages the acidic nature of the two carboxylic acid groups on the molecule.

  • Rationale: this compound will be deprotonated by a weak base to form a water-soluble salt, while neutral organic impurities (e.g., some starting materials or non-acidic byproducts) will remain in an organic solvent.

  • Protocol:

    • Dissolve the crude solid in a suitable organic solvent such as ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylic acid will move into the aqueous layer as its disodium salt.

    • Separate the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

    • Combine the aqueous layers and wash with fresh ethyl acetate to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Step 2: Recrystallization

For further purification, recrystallization is an effective method. For nitropyridine compounds, solvents like acetone and ethanol are often effective.[1]

  • Rationale: Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Detailed Protocol: See the "Experimental Protocols" section below.

Issue 2: Difficulty in Achieving Crystallization During Recrystallization

Symptom: After dissolving the compound in a hot solvent and allowing it to cool, no crystals form, or an oil separates from the solution.

Probable Causes & Solutions:

Probable Cause Explanation Troubleshooting Steps
Excess Solvent Too much solvent was used, and the solution is not supersaturated upon cooling.1. Gently heat the solution to evaporate some of the solvent. 2. Allow the concentrated solution to cool slowly again.
"Oiling Out" The compound is coming out of solution above its melting point, often due to rapid cooling or the presence of significant impurities.[7]1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. Consider placing the flask in a beaker of hot water to insulate it.
Inappropriate Solvent The chosen solvent may not be ideal for this specific compound, leading to very high or very low solubility at all temperatures.1. Experiment with different solvents or solvent mixtures. A good starting point would be ethanol/water or acetone/hexane mixtures. 2. When using a solvent pair, dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Inhibition of Nucleation Spontaneous crystal formation is not occurring.1. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. 2. Add a seed crystal of the pure compound if available.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: Based on data for analogous compounds, good starting solvents to test are ethanol, acetone, or a mixture of ethanol and water.[1][3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Visualizing the Purification Workflow

The following diagrams illustrate the key processes in the purification of this compound.

cluster_0 Overall Purification Workflow Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Removes neutral impurities Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Removes polar impurities Pure Product Pure Product Recrystallization->Pure Product

Caption: Overall purification workflow.

cluster_1 Acid-Base Extraction Logic Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Separatory Funnel Separatory Funnel Crude Mixture in Organic Solvent->Separatory Funnel Add NaHCO3 (aq) Add NaHCO3 (aq) Add NaHCO3 (aq)->Separatory Funnel Aqueous Layer (Product as Salt) Aqueous Layer (Product as Salt) Separatory Funnel->Aqueous Layer (Product as Salt) Organic Layer (Neutral Impurities) Organic Layer (Neutral Impurities) Separatory Funnel->Organic Layer (Neutral Impurities) Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer (Product as Salt)->Acidify Aqueous Layer Precipitated Pure Product Precipitated Pure Product Acidify Aqueous Layer->Precipitated Pure Product

Caption: Acid-base extraction logic.

References

Technical Support Center: Navigating the Solubility Challenges of 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitropyridine-2,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common solubility challenges encountered with this compound. Our goal is to equip you with the knowledge to efficiently handle this molecule in your experimental workflows.

Understanding the Molecule: Why is Solubility an Issue?

This compound is a highly polar, crystalline solid. Its poor solubility in many common organic solvents stems from a combination of its molecular features:

  • Two Carboxylic Acid Groups: These groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.

  • Aromatic Pyridine Ring: The pyridine ring itself is polar.

  • Electron-Withdrawing Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing, which further increases the polarity of the molecule and can influence its interaction with solvents.

  • Zwitterionic Character: In certain pH ranges, the molecule can exist as a zwitterion, with a protonated pyridine nitrogen and deprotonated carboxylate groups, which can also affect its solubility.

These characteristics result in a molecule that requires highly polar or specific solvent systems for effective dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How does the nitro group at the 4-position affect solubility compared to its parent compound, 2,6-pyridinedicarboxylic acid?

A2: The strong electron-withdrawing nature of the nitro group increases the overall polarity of the molecule. This can lead to stronger crystal lattice forces, potentially decreasing its solubility in moderately polar solvents compared to the parent compound. However, this increased polarity might enhance its solubility in highly polar aprotic solvents that can effectively solvate the molecule.

Q3: What is the pKa of this compound and why is it important for solubility?

A3: The predicted pKa for this compound is approximately 2.21.[2] This low pKa value indicates that it is a relatively strong dicarboxylic acid. The pKa is crucial because it determines the ionization state of the molecule at a given pH. By adjusting the pH of an aqueous solution to be above the pKa, the carboxylic acid groups will deprotonate to form a more soluble carboxylate salt.

Q4: Can I use heat to improve the solubility?

A4: Yes, in many cases, gently heating the solvent can increase the solubility of this compound. However, it is crucial to be aware of the compound's thermal stability. It is recommended to perform a small-scale test to ensure that the compound does not decompose at the desired temperature. Always use the lowest effective temperature.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility problems with this compound.

Solubility Profile (Qualitative)

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents. This should be used as a starting point for your solvent screening.

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighThese solvents have high polarity and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the molecule.
Polar Protic Methanol, Ethanol, WaterLow to ModerateCan form hydrogen bonds, but their ability to disrupt the crystal lattice may be limited. Solubility in water is expected to be low but can be significantly increased by pH adjustment.
Ethers THF, DioxaneLowModerately polar, but generally not effective at dissolving highly polar, crystalline compounds.
Ketones Acetone, MEKLowMore polar than ethers, but may still be insufficient for significant dissolution.
Halogenated Dichloromethane, ChloroformVery Low / InsolubleLower polarity and poor hydrogen bonding capability.
Non-polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble"Like dissolves like" principle; these solvents cannot effectively solvate the highly polar target molecule.
Decision-Making Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent system for your experiment.

Caption: A decision-making workflow for selecting a suitable solvent system.

Experimental Protocols

Here are detailed, step-by-step methodologies for key techniques to enhance the solubility of this compound.

Protocol 1: Dissolution in Polar Aprotic Solvents

This protocol is recommended as the first approach for most organic reactions.

Objective: To dissolve this compound in a polar aprotic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vial or flask

  • Magnetic stirrer and stir bar

  • Optional: Water bath or heating mantle

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial or flask.

  • Add a small volume of DMSO or DMF to the solid.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve completely, add more solvent incrementally until the desired concentration is reached or the solid dissolves.

  • Optional: If solubility is still limited, gently heat the mixture in a water bath (e.g., to 40-50 °C) with continuous stirring. Monitor for any signs of decomposition (color change, gas evolution).

  • Once dissolved, the solution is ready for use in your experiment.

Causality: Polar aprotic solvents like DMSO and DMF have high dielectric constants and are excellent hydrogen bond acceptors. This allows them to effectively solvate the polar groups of this compound and overcome the strong intermolecular forces in the crystal lattice.

Protocol 2: pH-Mediated Dissolution in Aqueous Media (Salt Formation)

This protocol is ideal for applications where an aqueous solution is required, such as in certain biological assays or as a stock solution for further dilution.

Objective: To dissolve this compound in an aqueous solution by converting it to its more soluble salt form.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or 1 M Sodium bicarbonate (NaHCO₃) solution

  • pH meter or pH paper

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Create a slurry of this compound in deionized water in a beaker or flask.

  • While stirring, slowly add the basic solution (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution. The solid should begin to dissolve as the pH increases.

  • Continue adding the base until all the solid has dissolved. The final pH will likely be in the neutral to basic range.

  • If a specific final pH is required, carefully adjust it by adding more base or a dilute acid (e.g., 1 M HCl). Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.

  • The resulting aqueous solution of the sodium salt of this compound is now ready for use.

Causality: By adding a base, the acidic protons of the carboxylic acid groups are removed, forming the corresponding carboxylate anions. This ionic salt form is significantly more polar than the neutral acid, leading to a dramatic increase in its aqueous solubility.

Protocol 3: Utilizing a Co-solvent System

This approach can be useful when a single solvent does not provide the desired solubility or when a mixed solvent system is required for a specific application (e.g., chromatography, crystallization).

Objective: To dissolve this compound using a mixture of solvents.

Materials:

  • This compound

  • A highly polar solvent (e.g., DMSO, DMF)

  • A less polar co-solvent (e.g., methanol, ethanol, acetonitrile)

  • Vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • First, dissolve the this compound in a minimal amount of the highly polar solvent in which it is most soluble (e.g., DMSO).

  • Once a concentrated stock solution is prepared, slowly add the less polar co-solvent to the solution while stirring.

  • Observe the solution for any signs of precipitation. If the compound remains in solution, you have successfully created a stable co-solvent system.

  • The ratio of the two solvents can be adjusted to meet the specific requirements of your experiment.

Causality: A co-solvent system leverages the high dissolving power of a primary solvent with the desirable properties (e.g., lower boiling point, different polarity) of a secondary solvent. This allows for fine-tuning of the solvent environment to achieve the desired solubility and compatibility with subsequent experimental steps.

References

"preventing side reactions in 4-Nitropyridine-2,6-dicarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitropyridine-2,6-dicarboxylic Acid

Welcome to the technical support guide for the synthesis of this compound (4-NPDA). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. 4-NPDA is a valuable building block, but its preparation is frequently complicated by the electron-deficient nature of the pyridine ring, which is further deactivated by two carboxyl groups. This guide provides in-depth, experience-based answers to common challenges, focusing on the prevention and troubleshooting of key side reactions.

Overview of Synthetic Strategy

The most common and logical pathway to this compound involves the nitration of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid). Dipicolinic acid itself is typically synthesized via the oxidation of an inexpensive starting material, 2,6-lutidine. Each step presents unique challenges that must be carefully managed to ensure a successful outcome.

Synthesis_Workflow Lutidine 2,6-Lutidine DPA Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) Lutidine->DPA Oxidation (e.g., KMnO4) NPDA This compound DPA->NPDA Nitration (HNO3 / H2SO4) Decarboxylation_Mechanism cluster_0 Decarboxylation Side Reaction Start Pyridine-2,6-dicarboxylic Acid Protonated Protonated Intermediate Start->Protonated + H⁺ (from H₂SO₄) Decarboxylated Decarboxylated Byproduct (+ CO2 gas) Protonated->Decarboxylated Heat (Δ) - CO₂

Technical Support Center: Troubleshooting Low Yield in Coordination Polymer Synthesis with 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of coordination polymers using 4-Nitropyridine-2,6-dicarboxylic acid. The guidance is structured to explain the causality behind experimental choices, ensuring a foundational understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate common challenges and optimize your reaction outcomes.

Q1: My reaction resulted in a very low or no precipitate. What are the likely causes and how can I fix this?

A1: A lack of precipitation is typically due to issues with solubility, stoichiometry, or reaction conditions that do not favor nucleation and growth.

  • Ligand/Metal Salt Insolubility: this compound, like many polycarboxylic acids, may have limited solubility in certain solvents. If the ligand or metal salt does not dissolve sufficiently, the concentration of reactants in the solution will be too low for a reaction to occur.

    • Troubleshooting Steps:

      • Gentle Heating and Sonication: Briefly heating the ligand suspension in the chosen solvent or using an ultrasonic bath can aid in dissolution before adding the metal salt.

      • pH Adjustment: The solubility of carboxylic acid ligands is highly dependent on pH.[1] The fully protonated form is often less soluble than its deprotonated (carboxylate) form. Adding a small amount of a suitable base can significantly improve solubility (see Q2 for more on pH).

  • Inappropriate pH: The coordination of the carboxylate groups to the metal center is highly pH-dependent. If the pH is too low, the carboxylic acid groups will remain protonated and unable to coordinate effectively. If the pH is too high, the metal ions may precipitate as hydroxides.

    • Troubleshooting Steps:

      • Systematic pH Screening: Perform a series of small-scale reactions at varying pH values (e.g., from 3 to 7) to identify the optimal range for your specific metal-ligand system. This can be achieved by adding small amounts of a dilute acid (e.g., HCl) or base (e.g., NaOH or an organic base like triethylamine).

  • Suboptimal Temperature: The reaction kinetics may be too slow at the current temperature.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: For hydrothermal or solvothermal syntheses, incrementally increase the temperature (e.g., in 10-20 °C steps). Be aware that higher temperatures can also lead to ligand decomposition or the formation of undesired phases.

Q2: I obtained an amorphous powder instead of a crystalline product. How can I promote crystallinity and improve my yield of the desired coordination polymer?

A2: The formation of an amorphous precipitate suggests that the nucleation process is too rapid and disordered, preventing the growth of well-defined crystals. The goal is to slow down the reaction rate.

  • Rapid Precipitation: High concentrations of reactants can lead to "crashing out" of an amorphous solid.

    • Troubleshooting Steps:

      • Decrease Reactant Concentrations: Use more dilute solutions of the metal salt and ligand.

      • Slow Reactant Mixing: Employ techniques like slow diffusion of one reactant into the other. This can be achieved by layering the solutions (e.g., a solution of the metal salt layered on top of a solution of the ligand) or through vapor diffusion.

  • Solvent Effects: The solvent plays a crucial role in mediating the self-assembly process. A solvent that is too "good" at solvating the reactants might inhibit the formation of the extended network.

    • Troubleshooting Steps:

      • Vary the Solvent System: Experiment with different solvents or solvent mixtures. Sometimes, a less polar solvent can promote the association of the metal and ligand.

  • Temperature Control: A high reaction temperature can accelerate the reaction to a point where amorphous material is favored.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If using hydrothermal/solvothermal methods, reducing the temperature can slow down the kinetics and allow for more ordered crystal growth.

      • Controlled Cooling: After the reaction is complete, allow the reaction vessel to cool to room temperature slowly over several hours or even days.

Q3: My yield is consistently low, even though I am getting the correct crystalline product. What are the key parameters to investigate?

A3: Consistently low yields of the correct product point towards competing reactions, incomplete reaction, or suboptimal reaction parameters.

  • Metal-to-Ligand Molar Ratio: The stoichiometry of the final product dictates the optimal molar ratio of the reactants. An incorrect ratio can leave one reactant in excess, limiting the amount of product formed.

    • Troubleshooting Steps:

      • Vary the Molar Ratio: Systematically vary the metal-to-ligand ratio in your reactions (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for your desired product.

  • Reaction Time: The reaction may not have reached completion.

    • Troubleshooting Steps:

      • Increase Reaction Time: Extend the duration of the reaction (e.g., from 24 hours to 48 or 72 hours) to ensure it has gone to completion.

  • Potential Side Reactions: The this compound ligand has functional groups that could be susceptible to side reactions under certain conditions, consuming the ligand and reducing the yield of the desired coordination polymer.

    • Troubleshooting Steps:

      • Investigate Ligand Stability:

        • Decarboxylation: Under hydrothermal conditions, particularly with certain metal ions, dicarboxylic acid ligands can undergo decarboxylation. [23 from previous search] If you suspect this, you can analyze your product for the presence of a mono-carboxylic acid or other degradation products using techniques like mass spectrometry or NMR on the digested product. To mitigate this, consider lowering the reaction temperature.

        • Nitro Group Reduction: The nitro group is electron-withdrawing and can be susceptible to reduction, especially in the presence of certain metal ions that can act as reducing agents under hydrothermal conditions. This would alter the electronic properties and coordination behavior of the ligand. Characterization of the product by techniques sensitive to the nitro group (e.g., IR spectroscopy, XPS) can be informative.

      • Monitor Reaction Headspace: If significant gas evolution is observed upon opening the reaction vessel, it could be an indication of ligand decomposition.

Q4: I suspect my this compound ligand is impure or degrading upon storage. How can I check its purity and store it correctly?

A4: The purity of the starting materials is critical for reproducible and high-yield synthesis.

  • Purity Assessment:

    • Troubleshooting Steps:

      • Characterize the Ligand: Before use, characterize your this compound using standard techniques such as ¹H NMR, ¹³C NMR, and melting point determination. Compare the results with literature values or supplier specifications.[3][4]

      • Check for Impurities: Look for unexpected peaks in the NMR spectra that could indicate the presence of impurities from the synthesis of the ligand or degradation products.

  • Proper Storage:

    • Recommendations: Store the ligand in a cool, dark, and dry place, preferably in a desiccator. Light and moisture can promote degradation over time.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended starting conditions for a synthesis with this compound?

    • A: Based on syntheses with similar pyridine dicarboxylic acid ligands, a good starting point for hydrothermal synthesis would be:

      • Solvent: A mixture of DMF and water (e.g., 1:1 or 2:1 v/v).[2]

      • Temperature: 120-160 °C.[5]

      • Time: 48-72 hours.

      • pH: Start without pH modification, and if yields are low, explore a range from 3 to 6.

      • Molar Ratio: Begin with a 1:1 or 1:2 metal-to-ligand ratio.

  • Q: In which solvents is this compound likely to be soluble?

    • A: While specific data is limited, based on the parent compound pyridine-2,6-dicarboxylic acid, it is expected to have moderate to good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols like methanol.[1] Its solubility in water is likely to be pH-dependent, increasing at higher pH values as the carboxylic acid groups deprotonate.

  • Q: What is the importance of pH control in this synthesis?

    • A: pH is critical as it controls the deprotonation state of the two carboxylic acid groups on the ligand. Both carboxylate groups and the pyridine nitrogen can coordinate to a metal center. The speciation of the ligand in solution will dictate its coordination mode and, consequently, the structure and dimensionality of the resulting coordination polymer. An inappropriate pH can lead to no reaction, the formation of an undesired product, or precipitation of the metal hydroxide.

  • Q: What are the possible coordination modes of this ligand?

    • A: this compound is a versatile ligand that can adopt several coordination modes, including acting as a chelating ligand to a single metal center through the pyridine nitrogen and one or both carboxylate groups, or as a bridging ligand connecting multiple metal centers. The strong electron-withdrawing nature of the nitro group may influence the electron density on the pyridine ring and affect its coordination strength.

Experimental Protocols

General Protocol for Hydrothermal Synthesis

This is a general starting protocol that should be optimized for your specific metal salt.

  • Reagent Preparation:

    • In a small glass vial, dissolve the metal salt (e.g., 0.1 mmol of a metal nitrate or chloride) in a suitable solvent volume (e.g., 5 mL of deionized water or a water/DMF mixture).

    • In a separate vial, suspend this compound (0.1 mmol, 21.2 mg) in the same solvent system (5 mL). If solubility is an issue, gently warm the suspension or sonicate until a clear solution is obtained. If necessary, add a drop of dilute NaOH or triethylamine to aid dissolution.

  • Reaction Setup:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave (e.g., 23 mL capacity).

    • If exploring the effect of pH, adjust the pH of the combined solution at this stage using a dilute acid or base.

    • Seal the autoclave tightly.

  • Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat the oven to the desired temperature (e.g., 140 °C) at a controlled rate.

    • Hold the temperature for the desired reaction time (e.g., 48 hours).

  • Product Isolation and Purification:

    • Allow the oven to cool slowly to room temperature (e.g., over 12-24 hours).

    • Carefully open the autoclave and collect the product by filtration.

    • Wash the collected solid with the mother liquor, followed by small portions of water and then a volatile solvent like ethanol or acetone to remove any unreacted starting materials.

    • Dry the product in air or under a mild vacuum.

  • Characterization and Yield Calculation:

    • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity.

    • Calculate the yield based on the limiting reagent.

Visualizations and Data

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_no_precipitate No Precipitate cluster_amorphous Amorphous Precipitate cluster_low_yield_crystalline Low Yield of Crystalline Product start Low or No Yield Observed check_precipitate Is there any precipitate? start->check_precipitate no_precipitate Potential Causes: - Poor Solubility - Suboptimal pH - Low Temperature check_precipitate->no_precipitate No amorphous Potential Causes: - Reaction too fast - High concentration check_precipitate->amorphous Yes, but amorphous low_yield Potential Causes: - Incorrect Stoichiometry - Incomplete Reaction - Side Reactions check_precipitate->low_yield Yes, crystalline solubility_actions Actions: 1. Change solvent system (e.g., DMF/H2O) 2. Gently heat/sonicate to dissolve 3. Adjust pH to deprotonate ligand no_precipitate->solubility_actions temp_actions Actions: 1. Increase reaction temperature 2. Increase reaction time no_precipitate->temp_actions crystallinity_actions Actions: 1. Decrease reactant concentrations 2. Slow down reactant mixing (diffusion) 3. Reduce temperature & cool slowly amorphous->crystallinity_actions ratio_actions Actions: 1. Systematically vary metal:ligand ratio low_yield->ratio_actions side_reactions Actions: 1. Lower temperature to check for   decarboxylation/nitro reduction 2. Characterize for ligand degradation low_yield->side_reactions

Caption: A logical workflow for troubleshooting low yield in coordination polymer synthesis.

Potential Fates of this compound Under Reaction Conditions

Ligand_Fates cluster_outcomes Possible Outcomes ligand This compound (H2L-NO2) desired_product Desired Coordination Polymer [M(L-NO2)]n ligand->desired_product Successful Coordination (High Yield) decarboxylation Side Reaction: Decarboxylation ligand->decarboxylation High Temp. + Metal Catalyst nitro_reduction Side Reaction: Nitro Group Reduction ligand->nitro_reduction Reducing Conditions (e.g., certain M(II) ions)

Caption: Potential reaction pathways for the ligand, including desired product formation and possible side reactions.

Table 1: Key Synthesis Parameters and Their Potential Impact on Yield
ParameterPotential Issue if SuboptimalRecommended ActionRationale
pH Ligand remains protonated (too low) or metal precipitates as hydroxide (too high).Systematically screen pH values (e.g., 3-7).Controls the deprotonation of carboxylic acid groups, which is essential for coordination.[1]
Solvent Poor solubility of reactants; formation of amorphous product.Use co-solvent systems (e.g., DMF/H₂O, EtOH/H₂O).Ensures reactants are in solution to react and can mediate crystal growth.[2]
Temperature Slow or no reaction (too low); ligand decomposition or amorphous product (too high).Optimize temperature incrementally (e.g., 100-180 °C).Balances reaction kinetics with the stability of the ligand and the desired crystalline phase.
Molar Ratio Incomplete conversion of the limiting reagent.Vary the metal-to-ligand ratio (e.g., 1:2, 1:1, 2:1).The stoichiometry of the final product dictates the optimal reactant ratio.
Reaction Time Incomplete reaction and crystal growth.Increase reaction time (e.g., 24 to 72 hours).Allows the system to reach thermodynamic equilibrium, favoring the most stable crystalline product.

References

"effect of temperature and solvent on 4-Nitropyridine-2,6-dicarboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitropyridine-2,6-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this versatile compound. Here, we address common challenges related to the effects of temperature and solvent on its reactions, drawing from established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and reaction of this compound.

Q1: What are the key properties of this compound that I should be aware of?

A1: this compound, also known as 4-Nitro-2,6-pyridinedicarboxylic acid, is a solid at room temperature with the chemical formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol .[1][2] Key characteristics include:

  • Reactivity: The presence of two carboxylic acid groups and a nitro group on the pyridine ring makes it a highly reactive and versatile building block in organic synthesis.[3] The carboxylic acid groups can undergo reactions such as esterification and amidation.[3]

  • Chelating Ability: It can act as a chelating agent, forming stable complexes with various metal ions.[3]

  • Solubility: It is sparingly soluble in cold water but shows increased solubility in hot water, ethanol, and basic solutions.[3]

Q2: I am planning an esterification reaction. Which solvents are recommended for this compound?

A2: The choice of solvent is critical for a successful esterification. For pyridine-2,6-dicarboxylic acid and its derivatives, alcohols that also serve as the esterifying agent (e.g., methanol, ethanol, n-butanol) are commonly used, often in the presence of an acid catalyst.[4] For reactions with other alcohols, a non-reactive, polar aprotic solvent can be employed to dissolve the starting materials. Some research on related pyridine dicarboxylic acids has explored solvents like methanol, ethanol, n-propanol, isopropanol, THF, and 1,4-dioxane.[5] The use of pyridine as a solvent has also been shown to be effective in promoting esterification, particularly with activating agents like diethyl chlorophosphate.[6]

Q3: What is the thermal stability of this compound? Can I heat my reaction mixture?
Q4: My reaction is not proceeding as expected. What are some common side reactions to consider?

A4: Several side reactions can occur depending on your specific reaction conditions:

  • Decarboxylation: As mentioned, heating can lead to the loss of one or both carboxyl groups.[7][9] This is a common pathway for many carboxylic acids.[9]

  • Side reactions involving the nitro group: The nitro group is susceptible to reduction under certain conditions, which could lead to the formation of amino or other reduced nitrogen species.

  • Solvent participation: If using a reactive solvent (e.g., an alcohol in a non-esterification reaction), it may participate in the reaction.

  • Hydrolysis: In the presence of water, ester products can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[10]

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield in Esterification Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete reaction Increase reaction temperature moderately. Extend reaction time.Esterification is often an equilibrium-controlled process. Increasing the temperature can shift the equilibrium towards the product side and increase the reaction rate.
Catalyst inefficiency Use a more effective catalyst. Heteropoly acids like H₃PW₁₂O₄₀ or their salts have shown high activity for the esterification of pyridine-2,6-dicarboxylic acid.[4]The catalyst facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Water inhibition Ensure anhydrous conditions. Use dried solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it forms.Water is a product of esterification. Its presence can shift the equilibrium back towards the starting materials, reducing the yield of the ester.
Poor solubility Choose a solvent in which both the acid and the alcohol are soluble. For example, using the alcohol reactant as the solvent can be effective.[4]For a reaction to occur efficiently, the reactants must be in the same phase to allow for frequent collisions.
Problem 2: Unwanted Decarboxylation
Potential Cause Troubleshooting Step Scientific Rationale
High reaction temperature Lower the reaction temperature.Decarboxylation is a thermally driven process. Reducing the temperature will significantly decrease the rate of this side reaction.[8]
Prolonged heating Reduce the overall reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the optimal time for completion.Minimizing the exposure to high temperatures reduces the likelihood of thermal decomposition.
Acid or base catalysis If possible, perform the reaction under neutral conditions.While not explicitly detailed for this compound in the search results, decarboxylation of some carboxylic acids can be catalyzed by acid or base.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Presence of unreacted starting material Optimize reaction conditions for higher conversion (see Problem 1). Use extraction with a basic aqueous solution to remove unreacted carboxylic acid.The acidic nature of the carboxylic acid groups allows for their deprotonation and dissolution in a basic aqueous phase, separating them from the neutral ester product.
Formation of byproducts Identify the byproducts (e.g., by NMR, MS). Adjust reaction conditions to minimize their formation (e.g., lower temperature to prevent decarboxylation).Understanding the structure of the byproducts provides clues about the undesired reaction pathways, allowing for targeted optimization of the reaction conditions.
Solvent removal issues Choose a solvent with a lower boiling point if compatible with the reaction conditions. Use rotary evaporation under reduced pressure for efficient solvent removal.A lower boiling point solvent is easier to remove from the final product, simplifying the purification process.

III. Experimental Protocols & Methodologies

Protocol: General Esterification of this compound

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • This compound

  • Alcohol (e.g., n-butanol)

  • Catalyst (e.g., Ce₀.₈₇H₀.₄PW₁₂O₄₀)[4]

  • Solvent (if necessary, e.g., toluene for azeotropic water removal)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound.

  • Add a significant molar excess of the alcohol (e.g., a 10:1 mole ratio of n-butanol to the dicarboxylic acid).[4]

  • Add the catalyst (e.g., 5% by weight of the dicarboxylic acid).[4]

  • If using a Dean-Stark trap, add a suitable solvent like toluene.

  • Assemble the reflux apparatus.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). A typical reaction time might be around 3 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with an appropriate workup procedure, which may include:

    • Filtering to remove a solid catalyst.

    • Washing with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid.

    • Washing with brine.

    • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrating the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

IV. Visualizations

Reaction Workflow: Esterification

EsterificationWorkflow start Start: Combine Reactants reactants This compound + Alcohol + Catalyst start->reactants heating Heat to Reflux reactants->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Workup (Base Wash, Brine Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Ester Product purification->product

Caption: A typical workflow for the esterification of this compound.

Logical Relationship: Factors Affecting Reaction Outcome

FactorsAffectingOutcome cluster_inputs Input Parameters outcome Reaction Outcome Yield Purity Reaction Rate temp Temperature temp->outcome:rate Increases rate (can cause decarboxylation) solvent Solvent solvent->outcome:yield Affects solubility & equilibrium catalyst Catalyst catalyst->outcome:rate Increases rate time Reaction Time time->outcome:yield Affects conversion

References

"stability of 4-Nitropyridine-2,6-dicarboxylic acid under different pH conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitropyridine-2,6-dicarboxylic acid (4-NPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to the stability of 4-NPDA under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 4-NPDA in aqueous solutions?

The main stability concern for this compound in aqueous solutions is its susceptibility to degradation, primarily through decarboxylation, which is influenced by pH. The presence of two carboxylic acid groups and an electron-withdrawing nitro group on the pyridine ring makes the molecule prone to chemical changes under certain conditions.

Q2: How does pH affect the chemical structure of 4-NPDA?

The pH of the solution dictates the protonation state of the carboxylic acid groups and the pyridine nitrogen. The pKa values of the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), are approximately 2.2 and 4.6.[1] The strongly electron-withdrawing nitro group in 4-NPDA is expected to lower these pKa values, making the carboxylic acids more acidic. The speciation of 4-NPDA at different pH values is illustrated below.

Fully Protonated (pH < 1-2) Fully Protonated (H₂A) Mono-anion (pH ~ 2-4) Mono-anion (HA⁻) Fully Protonated (pH < 1-2)->Mono-anion (pH ~ 2-4) pKa1 Di-anion (pH > 4-5) Di-anion (A²⁻) Mono-anion (pH ~ 2-4)->Di-anion (pH > 4-5) pKa2

Caption: Speciation of 4-NPDA at different pH values.

Q3: Is 4-NPDA more stable in acidic, neutral, or basic conditions?

Based on the chemistry of related pyridine carboxylic acids, 4-NPDA is expected to be most stable in the mid-pH range (approximately pH 4-7). In strongly acidic conditions, protonation of the pyridine nitrogen can facilitate decarboxylation.[2] In strongly basic conditions, other degradative pathways may be introduced, although specific data for 4-NPDA is limited.

Q4: What is decarboxylation and why is it a concern for 4-NPDA?

Decarboxylation is the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂). For pyridine carboxylic acids, this reaction is often pH-dependent.[3] The proposed mechanism for some pyridine carboxylic acids involves the formation of a zwitterionic intermediate, which is more readily formed in acidic solutions.[2] The loss of one or both carboxyl groups from 4-NPDA will result in the formation of impurities (4-nitropicolinic acid and 4-nitropyridine), altering the concentration of the parent compound and potentially affecting experimental outcomes.

Troubleshooting Guide

Issue 1: I am observing a loss of 4-NPDA concentration over time in my acidic buffer (pH < 4).

  • Probable Cause: You are likely observing acid-catalyzed decarboxylation. In acidic media, the pyridine nitrogen is protonated, which can stabilize the transition state for the loss of a carboxyl group.[2][4]

  • Recommended Action:

    • pH Adjustment: If your experimental conditions permit, increase the pH of your solution to between 4 and 7.

    • Temperature Control: Decarboxylation rates are temperature-dependent.[4] Perform your experiments at the lowest feasible temperature to minimize degradation.

    • Time-Course Analysis: Run a time-course experiment using an appropriate analytical method like HPLC to quantify the rate of degradation at your specific pH and temperature. This will help you establish a stable window for your experiments.

Issue 2: My 4-NPDA solution shows an unexpected peak in the HPLC chromatogram after storage.

  • Probable Cause: This is likely a degradation product. Depending on the pH and storage conditions, this could be a decarboxylation product or another derivative.

  • Recommended Action:

    • Characterize the Impurity: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peak. The expected masses would correspond to the loss of one CO₂ molecule (4-nitropicolinic acid) or two CO₂ molecules (4-nitropyridine).

    • Review Storage Conditions: Ensure your stock solutions are stored at a suitable pH (ideally buffered around pH 4-7) and at a low temperature (e.g., -20°C or -80°C) to minimize degradation.

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of 4-NPDA.

Issue 3: I am having difficulty dissolving 4-NPDA in my aqueous buffer.

  • Probable Cause: The solubility of 4-NPDA is pH-dependent. In its fully protonated form (at low pH), it is likely to have lower aqueous solubility. As the carboxylic acid groups deprotonate to form the carboxylate anions at higher pH, the solubility in water is expected to increase.

  • Recommended Action:

    • pH Adjustment for Dissolution: Prepare a stock solution of 4-NPDA in a slightly basic solution (e.g., pH 7-8) to ensure complete deprotonation and dissolution. You can then carefully adjust the pH to your desired experimental value. Be mindful of potential degradation if the final pH is strongly acidic.

    • Use of Co-solvents: If your experiment allows, the use of a small percentage of a polar organic co-solvent may aid in dissolution. However, this should be tested for compatibility with your downstream applications.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment of 4-NPDA by HPLC

This protocol outlines a method to determine the stability of 4-NPDA over time at different pH values.

Materials:

  • This compound (4-NPDA)

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with a UV detector

  • Analytical C18 column

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-NPDA (e.g., 10 mM) in a suitable solvent where it is stable and soluble (e.g., methanol or a slightly basic aqueous solution).

  • Working Solution Preparation: Dilute the stock solution into your chosen buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare separate working solutions for each pH to be tested.

  • Time-Zero Sample: Immediately after preparation, inject an aliquot of each working solution into the HPLC to obtain the initial (t=0) concentration.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC.

  • Data Analysis:

    • Monitor the peak area of 4-NPDA at each time point.

    • Plot the percentage of remaining 4-NPDA against time for each pH.

    • Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.

A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and an acid modifier like formic or phosphoric acid can be used for analysis.[5]

Data Summary Table:

pHTemperature (°C)Half-life (t₁/₂) (hours)Primary Degradation Product(s)
3.025To be determinedLikely 4-nitropicolinic acid
5.025To be determinedMinimal degradation expected
7.025To be determinedMinimal degradation expected
9.025To be determinedTo be determined

This table should be populated with your experimental data.

Workflow Diagram:

cluster_prep Preparation cluster_analysis Analysis A Prepare 4-NPDA Stock Solution B Dilute into Buffers (pH 3, 5, 7, 9) A->B C Inject t=0 Sample into HPLC B->C D Incubate Solutions at Controlled Temp. C->D E Inject Samples at Time Intervals D->E (1, 2, 4, 8, 24h) F Quantify 4-NPDA Peak Area E->F G Plot % Remaining vs. Time F->G H Calculate Half-life at each pH G->H

Caption: Workflow for assessing the pH-dependent stability of 4-NPDA.

Mechanistic Insights

Potential Degradation Pathways

The primary anticipated degradation pathway for 4-NPDA, especially under acidic conditions, is decarboxylation. The electron-withdrawing nature of the nitro group and the pyridine nitrogen influences the stability of the carboxyl groups.

cluster_info Potential Degradation Pathway A This compound B 4-Nitropicolinic acid A->B - CO₂ (Decarboxylation) C 4-Nitropyridine B->C - CO₂ (Decarboxylation)

Caption: Anticipated decarboxylation pathway of 4-NPDA.

Under strongly basic conditions or in the presence of certain nucleophiles, other reactions such as nucleophilic aromatic substitution or reduction of the nitro group could potentially occur, although these are generally less common under typical experimental conditions.[6][7]

References

Technical Support Center: Characterization of Impurities in 4-Nitropyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the impurity profiling of 4-Nitropyridine-2,6-dicarboxylic acid (CAS: 63897-10-9). The content is structured to address specific experimental issues in a practical, question-and-answer format, moving from impurity prediction to analytical troubleshooting and final characterization.

Part 1: Impurity Intelligence - Frequently Asked Questions (FAQs)

This section helps you anticipate potential impurities based on the chemical nature of this compound and its common synthetic routes.

Q1: What are the most probable sources of impurities in my sample of this compound?

Impurities can be broadly classified into three categories: synthesis-related, degradation-related, and storage-related.

  • Synthesis-Related Impurities: These arise from the manufacturing process. Given that a common route to substituted pyridines involves cyclization and oxidation or nitration of a pre-formed ring, you should consider:

    • Starting Materials: Unreacted pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a common process-related impurity.

    • Intermediates: Depending on the specific synthetic pathway, partially modified intermediates may carry through to the final product. For example, if the synthesis involves the oxidation of methyl groups, mono-oxidized intermediates could be present.[1]

    • By-products: Side reactions can generate structurally similar molecules. A potential by-product could be an isomer if the nitration step is not perfectly regioselective, although the directing effects of the carboxyl groups make the 4-position strongly favored. Another possibility is the formation of related pyridine derivatives from precursors used in the synthesis.[2][3]

  • Degradation Products: These form when the molecule breaks down under stress conditions such as heat, light, or exposure to acidic/basic environments. For this compound, potential degradation pathways include:

    • Decarboxylation: Loss of one or both carboxylic acid groups to form 4-nitropyridine-2-carboxylic acid or 4-nitropyridine, especially under thermal stress.

    • Reduction of the Nitro Group: The nitro group could be reduced to a nitroso or amino group, forming 4-aminopyridine-2,6-dicarboxylic acid, particularly in the presence of reducing agents or certain metal contaminants.

  • Storage-Related Impurities: These can include residual solvents from the final purification steps or contaminants from packaging materials.

Q2: I need to set up my analytical methods. What specific chemical structures should I be looking for?

Based on the sources described above, it is prudent to develop analytical methods capable of separating and detecting the compounds listed in the table below. This proactive approach is central to robust impurity profiling.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Likely Source Recommended Primary Analytical Technique
Pyridine-2,6-dicarboxylic acidC₇H₅NO₄167.12Starting MaterialHPLC-UV, LC-MS
4-Nitropyridine-2-carboxylic acidC₆H₄N₂O₄168.11Degradation (Decarboxylation)HPLC-UV, LC-MS
4-Aminopyridine-2,6-dicarboxylic acidC₇H₆N₂O₄182.13Degradation (Reduction)HPLC-UV, LC-MS
4-NitropyridineC₅H₄N₂O₂124.09Degradation (Decarboxylation)GC-MS, HPLC-UV

Q3: My initial HPLC analysis shows several small, unexpected peaks. How can I confirm if they are real impurities or system artifacts?

This is a common and critical question. Distinguishing genuine impurities from artifacts is essential to avoid unnecessary and time-consuming investigations.

  • Inject a Blank: Prepare a blank injection using only your mobile phase or sample solvent. Any peaks that appear are likely artifacts from the solvent, system contamination, or detector noise. Ghost peaks can also arise from carryover from a previous injection.[4]

  • Check Peak Shape: Artifacts, such as air bubbles, often have sharp, irregular shapes, whereas chromatographic peaks for real compounds typically exhibit a more Gaussian profile.[5]

  • Vary Injection Volume: The area of an impurity peak should scale linearly with the injection volume. If you double the injection volume, the impurity peak area should also double. Artifacts often do not behave this way.

  • Use an Orthogonal Technique: If a peak is observed via UV detection, confirm its presence using a different detector, like a mass spectrometer. If the peak does not show a corresponding mass, it could be a UV-active contaminant in the mobile phase or a baseline anomaly.[6][7]

Part 2: Analytical Strategy & Troubleshooting

This section provides solutions to specific problems you may encounter during analysis, framed in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?

Peak tailing is a frequent issue with polar, acidic compounds and can compromise resolution and quantification.[8]

  • Causality: Tailing in this case is likely caused by strong, secondary interactions between the acidic carboxyl groups and active sites (free silanols) on the silica-based C18 column packing. It can also be caused by overloading the column or a partially blocked column frit.[8][9]

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This will suppress the ionization of the carboxylic acid groups, reducing their interaction with the stationary phase and resulting in a more symmetrical peak shape. For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[10]

    • Use a Different Column: Consider using a column with end-capping technology designed to shield silanol groups or a column based on a different stationary phase (e.g., a polymer-based column) that is more stable at different pH ranges.

    • Reduce Sample Load: Dilute your sample to ensure you are not overloading the column, which can also lead to peak asymmetry.

Q: My retention times are drifting from one injection to the next. What should I check?

Retention time instability compromises data reliability. The issue usually lies with the pump, mobile phase, or column temperature.[11]

  • Causality: Inconsistent mobile phase composition or flow rate is the most common cause. This can stem from improper solvent mixing, dissolved gas in the mobile phase causing pump cavitation, or leaks in the system. Fluctuations in column temperature can also affect retention, especially for ionizable compounds.[4][11]

  • Solutions:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging. Trapped air in the pump head is a primary cause of flow rate fluctuations.[5]

    • Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage. Even a small leak can cause pressure fluctuations and retention time shifts.

    • Ensure Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A minimum of 10 column volumes is a good starting point.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven. This eliminates ambient temperature fluctuations as a source of variability.

Mass Spectrometry (MS)

Q: I am using LC-MS to identify an unknown impurity, but the signal is very weak in positive ion mode. What can I do?

  • Causality: this compound is highly acidic due to its two carboxyl groups. Such molecules are much more likely to lose a proton (deprotonate) than to gain one. Therefore, they ionize much more efficiently in negative ion mode.

  • Solutions:

    • Switch to Negative Ion Mode: The primary solution is to acquire data in negative electrospray ionization (ESI-) mode. You should expect to see the deprotonated molecule [M-H]⁻ at m/z 211.00.

    • Optimize Mobile Phase: For negative ion mode, using a mobile phase with a slightly basic modifier like a very dilute ammonium hydroxide or ammonium acetate solution can enhance deprotonation and improve signal intensity. However, ensure this is compatible with your chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹H NMR spectrum of my sample is dominated by the main compound, making it hard to see impurity signals. How can I improve detection?

  • Causality: The high dynamic range between the analyte and a low-level impurity is a fundamental challenge in NMR.

  • Solutions:

    • Increase the Number of Scans: Signal-to-noise ratio increases with the square root of the number of scans. Acquiring data overnight is a common strategy for detecting impurities at levels below 1%.

    • Use Solvent Suppression: If your main peak is obscuring a region of interest, and you are using a solvent with a residual peak (like DMSO-d₆), solvent suppression techniques can be applied. However, this is more for solvent peaks than the main analyte.

    • Fractionation: For critical unknown impurities, consider using preparative HPLC to isolate the impurity. This will provide a concentrated sample that is much easier to analyze by NMR for full structural elucidation.[12][13]

    • 2D NMR: Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. They spread signals over two dimensions, which can resolve overlapping signals and provide crucial connectivity information to piece together the structure of an unknown impurity, even at low concentrations.[12]

Part 3: Experimental Protocols & Workflows

Workflow for Impurity Identification and Characterization

The following diagram outlines a logical workflow for tackling an impurity investigation, from initial detection to final structural confirmation.

Impurity_Workflow cluster_0 Detection & Quantification cluster_1 Initial Identification cluster_2 Structural Elucidation A Initial Analysis by RP-HPLC with UV/DAD B Quantify Impurity Level (Area %) A->B C LC-MS Analysis (Negative Ion Mode) B->C If Impurity > Threshold D Obtain Accurate Mass (HRMS) C->D E Propose Molecular Formula D->E F Isolate Impurity (Prep-HPLC or Fraction Collection) E->F If Structure is Unknown H Confirm Structure E->H If Structure Matches Known Impurity G Acquire NMR Data (¹H, ¹³C, HSQC, HMBC) F->G G->H

Caption: A systematic workflow for impurity analysis.

Potential Sources of Impurities Diagram

This diagram illustrates the origins of potential impurities in the final product.

Impurity_Sources cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway FinalProduct This compound Final Product StartingMaterials Starting Materials e.g., Pyridine-2,6-dicarboxylic acid StartingMaterials->FinalProduct:f1 Intermediates Intermediates e.g., Partially modified precursors Intermediates->FinalProduct:f1 Byproducts By-products e.g., Isomers, side-reaction products Byproducts->FinalProduct:f1 Thermal Thermal Stress (Decarboxylation) Thermal->FinalProduct:f1 Photolytic Light Exposure Photolytic->FinalProduct:f1 Chemical pH Extremes / Oxidation (Nitro-group reduction) Chemical->FinalProduct:f1

Caption: Potential sources of impurities.

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This protocol provides a robust starting point for developing a method to separate this compound from its potential impurities.

Objective: To achieve baseline separation of the main peak from related substances.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Scientist's Note: Formic acid is used to suppress the ionization of the carboxylic acids, leading to better peak shape and reproducible retention.[10] It is also volatile, making this method compatible with mass spectrometry.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (Verify with a UV scan of the main compound).

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

4. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 2.0%.

  • The tailing factor for the this compound peak should be ≤ 1.5.

References

Technical Support Center: Degradation Pathways of 4-Nitropyridine-2,6-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Nitropyridine-2,6-dicarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this molecule. Given its trifunctional nature (pyridine core, nitro group, and two carboxylic acid moieties), understanding its stability and potential degradation pathways is critical for experimental success, from synthesis and purification to formulation and analysis.

This guide provides a structured question-and-answer format to address common issues and offers field-proven insights into the causality behind experimental choices. We will explore the primary degradation mechanisms, provide troubleshooting for unexpected observations, and detail protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary, non-photolytic degradation pathways for this compound under typical experimental conditions?

The structure of this compound suggests three main points of reactivity leading to degradation: the carboxylic acid groups, the nitro group, and the pyridine ring itself.

  • Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide (CO₂) is a highly probable thermal degradation pathway. Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2-position (α-position), are known to undergo decarboxylation upon heating.[1] The reaction proceeds via a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[2] The presence of two carboxyl groups may facilitate sequential decarboxylation, first yielding 4-nitropicolinic acid and subsequently 4-nitropyridine.

  • Nitro Group Reduction: The nitro group is susceptible to reduction, forming a series of intermediates, ultimately leading to 4-aminopyridine-2,6-dicarboxylic acid. This is a common transformation for nitroaromatic compounds and can be initiated by various reducing agents, including metal catalysts (e.g., Pd/C, Raney Nickel) with a hydrogen source, or metals in acidic media (e.g., SnCl₂, Fe, Zn).[3][4][5] The reduction proceeds through nitroso and hydroxylamine intermediates.[6] The presence of trace metals or other reducing species in your reaction mixture can inadvertently trigger this pathway.

Q2: My solution of this compound is turning yellow or brown over time. What is causing this color change?

This is a common observation and typically points to one of two phenomena:

  • Nitro Group Reduction: The most likely cause is the partial reduction of the nitro group. Intermediates in the reduction of nitroaromatics, such as nitroso and hydroxylamine species, are often colored. Furthermore, the final amino product (4-aminopyridine-2,6-dicarboxylic acid) can be susceptible to oxidation, forming colored impurities. Even trace contaminants can catalyze this process over time.[7]

  • Impurity-Driven Degradation: If the starting material contains impurities from its synthesis, these may be less stable and degrade into colored products.

Troubleshooting Steps:

  • Store the compound and its solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation.

  • Ensure high purity of solvents and reagents.

  • Re-purify your starting material if you suspect contamination.

Q3: I'm observing unexpected peaks in my HPLC analysis. How can I identify the degradation products?

Identifying unknown peaks requires a systematic approach. The most powerful tool for this is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Expected Degradation Products & Their Characteristics:

Degradation Pathway Product Name Expected Change in Retention Time (Reversed-Phase HPLC) Expected m/z [M+H]⁺
Single Decarboxylation 4-Nitropyridine-2-carboxylic acid (4-Nitropicolinic acid) Increase (less polar) 169.02
Double Decarboxylation 4-Nitropyridine Significant Increase (much less polar) 125.03

| Nitro Group Reduction | 4-Aminopyridine-2,6-dicarboxylic acid | Decrease (more polar) | 183.04 |

Analytical Strategy:

  • HPLC-MS Analysis: Use a high-resolution mass spectrometer to obtain accurate mass data for the unknown peaks. This allows for the confident assignment of elemental formulas.

  • Tandem MS (MS/MS): Fragment the parent ions of the unknown peaks. The fragmentation pattern can provide structural information. For example, the loss of 44 Da often corresponds to the loss of a CO₂ group from a carboxylic acid.

  • Forced Degradation Study: Intentionally degrade the parent compound under controlled conditions (see Protocol 1) to generate the expected degradation products. Comparing the chromatograms from your experiment and the forced degradation study can help confirm the identity of the peaks.[8][9]

Visualizing Degradation Pathways

The primary degradation pathways can be visualized as distinct chemical transformations.

G parent This compound decarb1 4-Nitropicolinic acid parent->decarb1 - CO₂ (Thermal) nitro_red 4-Aminopyridine-2,6-dicarboxylic acid parent->nitro_red Reduction (e.g., H₂, Pd/C) decarb2 4-Nitropyridine decarb1->decarb2 - CO₂ (Thermal)

Caption: Primary thermal and reductive degradation pathways.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Degradation Experiments

Question: After performing a degradation experiment (e.g., heating in solution), the sum of the parent compound and all observed degradation products accounts for less than 90% of the initial amount. What could be happening?

Answer: Poor mass balance suggests the formation of products that are not being detected by your analytical method or are lost from the sample.

Possible Causes & Solutions:

  • Formation of Volatile Products: Double decarboxylation leads to 4-nitropyridine, which is more volatile than the parent compound. If the experiment was performed in an open or loosely capped vial, this product could have evaporated.

    • Solution: Conduct thermal degradation studies in securely sealed vials to prevent the loss of volatile products.

  • Formation of Highly Polar or Unretained Products: More extensive degradation, such as pyridine ring-opening, could generate small, highly polar fragments (e.g., small organic acids, ammonia) that elute in the solvent front of a typical reversed-phase HPLC method.

    • Solution: Analyze your sample using a different chromatographic method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column that provides better retention for polar compounds.[10][11]

  • Adsorption to Surfaces: The parent compound or its degradation products might adsorb to the surfaces of your vial (glass or plastic).

    • Solution: Use silanized glass vials to minimize adsorption. Perform a rinse of the vial with a strong solvent after sample collection and analyze the rinse to check for adsorbed material.

  • Precipitation: A degradation product may be insoluble in the sample solvent, causing it to precipitate out of solution.

    • Solution: Visually inspect the sample for any precipitate. If observed, attempt to dissolve it in a different solvent (e.g., DMSO) and analyze separately.

Issue 2: Inconsistent or Irreproducible Degradation Rates

Question: I am running the same degradation experiment multiple times, but the rate of degradation varies significantly between runs. Why is this happening?

Answer: Irreproducibility often points to uncontrolled variables in your experimental setup.

Possible Causes & Solutions:

  • Trace Contaminants: The degradation may be catalyzed by trace impurities. For example, trace metals can accelerate both oxidative and reductive pathways.

    • Solution: Use high-purity (e.g., HPLC grade or higher) solvents and reagents. Ensure glassware is scrupulously clean. If using buffers, prepare them fresh from high-purity salts.

  • Oxygen Levels: Reductive or oxidative pathways are highly sensitive to the amount of dissolved oxygen.

    • Solution: If you are studying a non-oxidative pathway, de-gas your solvents thoroughly (e.g., by sparging with nitrogen or argon for 15-20 minutes) before use and maintain an inert atmosphere over the reaction.

  • Light Exposure: Nitroaromatic compounds can be susceptible to photodegradation.[12][13] Inconsistent exposure to ambient lab lighting can cause variable results.

    • Solution: Protect your experiments from light by using amber vials or by wrapping the vials in aluminum foil.[13]

  • Inaccurate Temperature Control: Small variations in temperature can have a large impact on reaction rates, especially for thermal degradation like decarboxylation.

    • Solution: Use a calibrated heating block or water bath with precise temperature control. Avoid placing samples near drafts or vents.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation or "stress testing" study is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method.[9][14]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 4-NP-2,6-DCA in Acetonitrile/Water aliquot Aliquot into 5 Vials start->aliquot acid Acid Hydrolysis (Add 0.1 M HCl, Heat) aliquot->acid base Base Hydrolysis (Add 0.1 M NaOH, Heat) aliquot->base ox Oxidative (Add 3% H₂O₂, RT) aliquot->ox therm Thermal (Heat Solution) aliquot->therm photo Photolytic (Expose to UV/Vis Light) aliquot->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS ox->analyze therm->analyze photo->analyze neutralize->analyze compare Compare Degradation Profiles analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60-80°C for a specified time.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Heat 2 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 2 mL of the stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil alongside it.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: HPLC-MS Method for Separation and Identification

This protocol provides a starting point for a stability-indicating method. Optimization will be required based on your specific instrumentation.

  • Column: C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-5 µL.

  • UV Detection: Diode Array Detector (DAD), monitor at 254 nm and 280 nm.

  • MS Detection:

    • Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Perform full scan for initial analysis, then targeted MS/MS on peaks of interest.

References

Validation & Comparative

"4-Nitropyridine-2,6-dicarboxylic acid vs. other pyridine dicarboxylic acid isomers in coordination chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4-Nitropyridine-2,6-dicarboxylic Acid and Its Isomers in Coordination Chemistry

Introduction

Pyridine dicarboxylic acids (PDCs) are a cornerstone in the field of coordination chemistry, serving as versatile building blocks for a vast array of supramolecular structures, including metal-organic frameworks (MOFs) and coordination polymers.[1] Their significance stems from the presence of a pyridine nitrogen atom and two carboxylate groups, which offer multiple coordination sites for metal ions. The specific arrangement of these functional groups across the pyridine ring—isomerism—profoundly influences the resulting complex's geometry, stability, and functional properties. This guide provides an in-depth comparison of PDC isomers, with a special focus on this compound (4-NO₂-pydcH₂), a derivative whose unique electronic properties offer distinct advantages and challenges in the design of advanced materials. We will explore how the strategic placement of carboxylate groups and the introduction of a potent electron-withdrawing nitro group dictate coordination behavior and ultimate application.

Part 1: The Ligand Landscape: A Comparative Overview of PDC Isomers

The six isomers of pyridinedicarboxylic acid are foundational ligands in coordination chemistry. Their structural differences are paramount to their function. The strategic placement of the carboxylate groups dictates the "bite angle" and steric environment, which in turn controls the coordination mode with a metal center.

For instance, pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a classic tridentate O,N,O-pincer ligand, readily forming stable five-membered chelate rings with metal ions.[2] This configuration is highly effective for creating discrete complexes or serving as a robust node in larger frameworks.[3] In contrast, isomers like pyridine-3,5-dicarboxylic acid, where the carboxylates are further apart, are incapable of chelating a single metal center and instead act as bridging linkers, promoting the formation of extended one-, two-, or three-dimensional polymers.[4][5]

The introduction of a nitro group at the 4-position of the pyridine-2,6-dicarboxylic acid backbone, creating this compound, dramatically alters the electronic landscape of the ligand.[6][7] This modification is not merely structural but profoundly electronic, influencing the acidity of the carboxyl groups and the electron density on the pyridine nitrogen.

Structural and Electronic Properties of Key PDC Isomers

To quantify these differences, a comparison of key properties is essential. The acid dissociation constant (pKa) provides insight into the acidity of the carboxyl groups and their likely protonation state at a given pH.

LigandStructurepKa1pKa2Key Coordination Features
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)C₇H₅NO₄~2.43[8]~4.76[8]Asymmetric chelation; often forms polymeric structures.[9]
Pyridine-2,4-dicarboxylic acid (Lutidinic acid)C₇H₅NO₄~2.15[10]~5.15Bidentate N,O-chelation is common, with the 4-carboxylate group often remaining uncoordinated or bridging to another metal center.
Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid)C₇H₅NO₄~2.17[11]~4.58[11]Bidentate N,O-chelation via the nitrogen and 2-carboxylate is typical.[12]
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)C₇H₅NO₄~2.16~4.99Strong tridentate O,N,O pincer ligand forming stable mononuclear and polynuclear complexes.[2]
Pyridine-3,5-dicarboxylic acidC₇H₅NO₄~2.81~4.56Acts as a divergent linker, ideal for constructing extended MOF structures.[5]
This compound C₇H₄N₂O₆ N/A N/A Strong tridentate O,N,O chelation with significantly altered electronic properties due to the electron-withdrawing nitro group.[6]

Note: pKa values can vary slightly depending on experimental conditions such as ionic strength and temperature.

Below is a diagram illustrating the structural differences between these key isomers.

G cluster_26 Pyridine-2,6-dicarboxylic acid cluster_35 Pyridine-3,5-dicarboxylic acid cluster_4nitro This compound 2,6-N N 2,6-C2 C 2,6-N->2,6-C2 2,6-C3 C 2,6-C2->2,6-C3 2,6-COOH_2 COOH 2,6-C2->2,6-COOH_2 2,6-C4 C 2,6-C3->2,6-C4 2,6-C5 C 2,6-C4->2,6-C5 2,6-C6 C 2,6-C5->2,6-C6 2,6-C6->2,6-N 2,6-COOH_6 COOH 2,6-C6->2,6-COOH_6 3,5-N N 3,5-C2 C 3,5-N->3,5-C2 3,5-C3 C 3,5-C2->3,5-C3 3,5-C4 C 3,5-C3->3,5-C4 3,5-COOH_3 COOH 3,5-C3->3,5-COOH_3 3,5-C5 C 3,5-C4->3,5-C5 3,5-C6 C 3,5-C5->3,5-C6 3,5-COOH_5 COOH 3,5-C5->3,5-COOH_5 3,5-C6->3,5-N 4N-N N 4N-C2 C 4N-N->4N-C2 4N-C3 C 4N-C2->4N-C3 4N-COOH_2 COOH 4N-C2->4N-COOH_2 4N-C4 C 4N-C3->4N-C4 4N-C5 C 4N-C4->4N-C5 4N-NO2 NO₂ 4N-C4->4N-NO2 4N-C6 C 4N-C5->4N-C6 4N-C6->4N-N 4N-COOH_6 COOH 4N-C6->4N-COOH_6

Caption: Structures of key pyridinedicarboxylic acid isomers.

Part 2: The "Nitro Effect": A Deep Dive into this compound

The primary distinction of 4-NO₂-pydcH₂ is the strong electron-withdrawing nature of the nitro group. This has several critical consequences for its coordination chemistry:

  • Increased Acidity : The nitro group pulls electron density away from the pyridine ring, which in turn pulls density from the carboxylic acid groups. This inductive effect stabilizes the carboxylate anions, making the parent acid a stronger acid (i.e., having lower pKa values) compared to its non-nitrated counterpart, dipicolinic acid. This facilitates deprotonation and coordination at lower pH values.

  • Modified Ligand-to-Metal Charge Transfer : The electron-poor nature of the pyridine ring can influence the electronic properties of the resulting metal complex. This can be particularly relevant in applications involving photoluminescence or catalysis, where ligand-to-metal charge transfer (LMCT) bands are important. For instance, lanthanide complexes with 5-nitropicolinic acid have demonstrated ligand-centered emission, a property that can be exploited in luminescent materials.[13]

  • Altered Complex Stability : The electronic effect of the nitro group can influence the stability of the metal-ligand bonds. While the increased acidity favors coordination, the reduced electron density on the pyridine nitrogen could potentially weaken the M-N bond. The overall stability constant is a balance of these competing effects.

Comparative Stability of Metal Complexes

The stability constant (log β) is a crucial parameter for quantifying the strength of metal-ligand interactions in solution. A higher log β value indicates a more stable complex.

Metal IonLigandStoichiometry (M:L)log β₂Reference
Cu(II)Pyridine-2,6-dicarboxylate1:216.1[14]
Pb(II)Pyridine-2,6-dicarboxylate1:211.8[14]
Cd(II)Pyridine-2,6-dicarboxylate1:211.0[14]
Cu(II)Pyridine-2,5-dicarboxylate1:214.1[11]
Zn(II)Pyridine-2,5-dicarboxylate1:212.0[11]

Data for this compound complexes are less commonly reported in comparative studies, highlighting an area for future research. The available data for other substituted pydcH₂ ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid, show that substituents dramatically alter complex stability, with the effect being highly pH-dependent.[14][15]

Part 3: Experimental Protocols: Synthesis and Characterization

To translate theoretical understanding into practice, robust experimental protocols are necessary. Below are representative procedures for the synthesis of the ligand and a typical coordination complex.

Protocol 1: One-Pot Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives

This protocol is adapted from a method developed by Tanaka and coworkers, offering a mild, one-pot synthesis that avoids harsh conditions.[16][17]

Objective: To synthesize diethyl 4-phenylpyridine-2,6-dicarboxylate as a representative example.

Materials:

  • Benzaldehyde

  • Ethyl pyruvate

  • Pyrrolidine

  • Acetic acid

  • Ammonium acetate

  • Toluene (or other suitable solvent)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in toluene (5.0 mL), add ethyl pyruvate (3.0 mmol), pyrrolidine (0.2 mmol), and acetic acid (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours to form the intermediate dihydropyran derivative.

  • To the same reaction vessel, add ammonium acetate (3.0 mmol) and an additional portion of acetic acid (1.0 mmol).

  • Heat the mixture to 80 °C and stir for an additional 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diester.

  • Optional Hydrolysis: The resulting diester can be hydrolyzed to the dicarboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH or HCl).

Causality: The pyrrolidine-acetic acid catalyst system facilitates the initial Knoevenagel-type condensation and subsequent cyclization to the dihydropyran. The addition of ammonium acetate provides the nitrogen source for the aromatization to the pyridine ring under thermal conditions.[17]

Protocol 2: Synthesis of a Lanthanide MOF with Pyridine-2,6-dicarboxylic Acid

This protocol describes a typical hydrothermal synthesis for a lanthanide-based coordination polymer, a common application for these ligands.[18]

Objective: To synthesize a crystalline lanthanide-PDA coordination polymer.

Materials:

  • Lanthanide(III) oxide (e.g., La₂O₃, Nd₂O₃)

  • Pyridine-2,6-dicarboxylic acid (H₂PDA)

  • Oxalic acid (H₂ox)

  • Deionized water

Procedure:

  • Combine Ln₂O₃ (0.1 mmol), H₂PDA (0.2 mmol), and H₂ox (0.1 mmol) in a 20 mL Teflon-lined stainless steel autoclave.

  • Add 10 mL of deionized water.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Filter the resulting crystalline product, wash with deionized water and ethanol, and air-dry.

Self-Validation: The success of the synthesis is validated by characterization of the product. Single-crystal X-ray diffraction is the definitive method for structural elucidation. Powder X-ray diffraction (PXRD) should be used to confirm the phase purity of the bulk sample. Thermogravimetric analysis (TGA) can determine the thermal stability and solvent content of the framework.

The following diagram outlines the general workflow for MOF synthesis and characterization.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reagents Combine Ligands (e.g., H₂PDA, 4-NO₂-pydcH₂) & Metal Salt/Oxide solvent Add Solvent (e.g., H₂O, DMF) reagents->solvent hydrothermal Hydrothermal Reaction (Sealed Autoclave, 120-180 °C) solvent->hydrothermal cooling Controlled Cooling hydrothermal->cooling isolation Isolate Product (Filtration, Washing) cooling->isolation scxrd Single-Crystal X-ray Diffraction (Structure Determination) isolation->scxrd Select Crystal pxrd Powder X-ray Diffraction (Phase Purity) isolation->pxrd Bulk Sample scxrd->pxrd Compare Simulated Pattern tga Thermogravimetric Analysis (Thermal Stability) pxrd->tga spectroscopy Spectroscopy (FT-IR, Luminescence) tga->spectroscopy

Caption: General workflow for the synthesis and characterization of PDC-based MOFs.

Part 4: Applications and Future Outlook

The choice of PDC isomer is dictated by the desired application.

  • Pyridine-2,6-dicarboxylic Acid : Its strong chelating nature makes it a ligand of choice for creating stable complexes used in catalysis, as MRI contrast agents (with Gd³⁺), and in luminescent sensors, particularly with lanthanide ions.[18][19] It is also a known metal chelator used to inhibit metallo-β-lactamases.[20]

  • Pyridine-3,5-dicarboxylic Acid : As a divergent linker, it is ideal for building porous MOFs for gas storage and separation, or for creating catalytic frameworks where active sites are spatially separated.[5][21]

  • Other Isomers (2,3-, 2,4-, 2,5-) : These asymmetric linkers can introduce complexity and chirality into frameworks, leading to materials with interesting topologies and potential applications in enantioselective separations or catalysis.[22][23]

  • This compound : The unique electronic properties of this ligand make it a compelling candidate for several advanced applications. The electron-deficient ring can be used to create MOFs for the selective adsorption of electron-rich molecules. Its complexes are being explored for their potential in sensing nitroaromatic explosives through fluorescence quenching mechanisms.[4] Furthermore, the nitro group can potentially be reduced post-synthetically to an amine group, allowing for the functionalization of the MOF for targeted drug delivery or catalysis.

The isomerism of pyridinedicarboxylic acids provides a rich toolbox for the crystal engineer. The position of the carboxylate groups fundamentally dictates the dimensionality and topology of the resulting coordination complexes. Superimposing electronic modifications, as exemplified by this compound, adds another layer of control, allowing for the fine-tuning of the electronic, optical, and catalytic properties of the final material. While the coordination chemistry of common PDC isomers is well-established, the functionalization of these ligands, particularly with electronically active groups like the nitro moiety, remains a fertile ground for discovery, promising new materials with tailored properties for applications in sensing, catalysis, and medicine.

References

A Comparative Guide to Metal-Organic Frameworks: 4-Nitropyridine-2,6-dicarboxylic Acid vs. Terephthalic Acid as Organic Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability and a vast array of potential applications, from gas storage and separation to catalysis and drug delivery. The rational design of MOFs hinges on the judicious selection of their molecular building blocks: metal nodes and organic linkers. This guide provides a comparative analysis of MOFs derived from two distinct organic linkers: the well-established and widely used terephthalic acid and the electronically modified 4-Nitropyridine-2,6-dicarboxylic acid.

While MOFs based on terephthalic acid are extensively characterized, those synthesized from this compound represent a more nascent area of research. This guide will, therefore, provide a detailed overview of a representative terephthalic acid-based MOF, UiO-66, and then, based on established principles of coordination chemistry and the known effects of nitro-functionalization, offer a prospective analysis of the properties and potential of MOFs derived from this compound.

The Organic Linkers: A Tale of Two Architectures

At the heart of this comparison are the organic linkers themselves. Terephthalic acid (benzene-1,4-dicarboxylic acid) is a simple, linear, and rigid linker that has been instrumental in the synthesis of numerous robust and highly porous MOFs. In contrast, this compound introduces several key modifications: a pyridine ring instead of a benzene ring, and a strongly electron-withdrawing nitro group at the 4-position.

Linker_Comparison cluster_TPA Terephthalic Acid cluster_NPDA This compound TPA Terephthalic Acid (Benzene-1,4-dicarboxylic acid) TPA_props Properties: - Planar and rigid - Aromatic benzene core - Two carboxylate coordinating groups NPDA This compound NPDA_props Properties: - Pyridine core with a basic nitrogen atom - Two carboxylate coordinating groups - Electron-withdrawing nitro group

Caption: Structural comparison of Terephthalic Acid and this compound.

Terephthalic Acid-Based MOFs: The Archetype of Stability and Porosity (A Case Study of UiO-66)

MOFs derived from terephthalic acid are among the most studied and well-understood. A prime example is UiO-66, a zirconium-based MOF renowned for its exceptional thermal and chemical stability.

Structural and Performance Data of UiO-66

PropertyValueSource
Metal NodeZirconium (Zr)[1]
Organic LinkerTerephthalic acid[1]
Chemical FormulaZr₆O₄(OH)₄(C₈H₄O₄)₆[1]
Crystal SystemFace-Centered Cubic (fcu)[1]
BET Surface Area~1000 - 1800 m²/g[1]
Pore Volume~0.40 - 0.90 cm³/g[1]
Pore Size~6 Å (octahedral cages), ~7.5 Å (tetrahedral cages)[1]
Thermal StabilityUp to ~540 °C[2]
Chemical StabilityHigh stability in water and various organic solvents[3]

The high connectivity between the 12-connected zirconium clusters and the terephthalate linkers contributes to the remarkable stability of UiO-66. This robustness makes it a suitable candidate for applications in challenging chemical environments, such as catalysis and separations.[2][3]

Experimental Protocol: Synthesis of UiO-66

The solvothermal synthesis of UiO-66 is a well-established procedure.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzene-1,4-dicarboxylic acid (H₂BDC or Terephthalic Acid)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrCl₄ and H₂BDC in DMF in a sealed reaction vessel.

  • Heat the mixture in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).[4][5]

  • After cooling to room temperature, a white precipitate of UiO-66 will have formed.

  • The product is then washed with DMF and a volatile solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • The final product is dried under vacuum to yield activated UiO-66.

UiO66_Synthesis start Start: Precursors dissolve Dissolve ZrCl4 and H2BDC in DMF start->dissolve heat Solvothermal Reaction (e.g., 120°C, 24h) dissolve->heat cool Cool to Room Temperature heat->cool wash Wash with DMF and Ethanol cool->wash dry Dry under Vacuum wash->dry end End: Activated UiO-66 dry->end

Caption: A typical workflow for the solvothermal synthesis of UiO-66.

Pyridine-2,6-dicarboxylic Acid-Based MOFs: Introducing Functionality

The incorporation of a pyridine ring into the linker structure, as seen in pyridine-2,6-dicarboxylic acid, introduces a basic nitrogen atom that can act as a coordination site or a functional site within the MOF.[6] This can lead to MOFs with altered properties compared to their benzene-based counterparts. The presence of the pyridine nitrogen can enhance catalytic activity by providing a Lewis basic site.[5] The synthesis of MOFs using pyridine-2,6-dicarboxylic acid typically involves solvothermal or hydrothermal reactions with various metal salts, leading to diverse network structures from 1D chains to 3D frameworks.[5][7]

The Predicted Impact of 4-Nitro Functionalization

While experimental data on MOFs from this compound is scarce, we can predict the influence of the nitro group based on its well-known electronic effects. The nitro group is a strong electron-withdrawing group, which is expected to have the following consequences:

  • Electronic Properties: The electron-withdrawing nature of the nitro group will decrease the electron density of the pyridine ring. This can modulate the electronic properties of the resulting MOF, potentially influencing its performance in applications like catalysis and sensing.

  • Acidity/Basicity: The basicity of the pyridine nitrogen will be significantly reduced due to the electron-withdrawing effect of the nitro group. This could alter the catalytic properties of the MOF compared to those derived from non-functionalized pyridine-dicarboxylic acids.

  • Catalytic Applications: The modified electronic environment and the presence of the nitro group could open up new catalytic possibilities. For instance, such MOFs might be effective catalysts for reactions involving electron-deficient substrates.

  • Sensing: The electron-deficient nature of the framework could make it a suitable candidate for sensing electron-rich analytes through fluorescence quenching or other mechanisms.

  • Thermal Stability: The introduction of a nitro group, often associated with energetic materials, might influence the thermal stability of the MOF. The decomposition of nitro-functionalized MOFs can proceed via deflagration, transforming them into anisotropic carbon structures with highly dispersed metal particles.[8]

Linker_Functionality cluster_TPA Terephthalic Acid MOF cluster_NPDA This compound MOF (Predicted) TPA_MOF Neutral Aromatic Core TPA_props Properties: - High stability - Inert framework NPDA_MOF Electron-Deficient Core + Reduced Basicity NPDA_props Potential Properties: - Modified catalytic activity - Sensing of electron-rich species - Altered thermal stability

Caption: Predicted differences in MOF properties based on the linker's electronic nature.

Comparative Analysis and Future Outlook

The following table summarizes the comparison between MOFs derived from terephthalic acid and the predicted characteristics of those from this compound.

FeatureTerephthalic Acid MOFs (e.g., UiO-66)This compound MOFs (Predicted)
Linker Core Neutral benzene ringElectron-deficient pyridine ring
Framework Functionality Generally inert, relies on open metal sites for activityIntrinsic functionality from the nitro group and modified pyridine nitrogen
Acidity/Basicity Neutral frameworkReduced basicity of pyridine nitrogen, potentially Lewis acidic character
Primary Applications Gas storage/separation, catalysis (often requiring post-synthetic modification)Catalysis (potentially for specific redox reactions), sensing of electron-rich molecules
Stability High thermal and chemical stabilityThermal stability may be influenced by the energetic nature of the nitro group

The lack of extensive experimental data on MOFs from this compound highlights a significant opportunity for future research. The synthesis and characterization of these materials will undoubtedly expand the design space for functional MOFs and could lead to breakthroughs in catalysis, sensing, and other advanced applications.

References

A Tale of Two Linkers: Unveiling the Performance of 4-Nitropyridine-2,6-dicarboxylic Acid in Metal-Organic Frameworks Compared to the Benchmark Isophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher in materials science and drug development, the choice of an organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides an in-depth, objective comparison of the performance characteristics of two distinct dicarboxylate linkers: the emerging 4-Nitropyridine-2,6-dicarboxylic acid and the well-established isophthalic acid. By examining their intrinsic chemical differences and the resulting impact on the final MOF properties, we aim to equip scientists with the critical insights needed to select the optimal linker for their specific application, be it in catalysis, gas storage, or drug delivery.

The rational design of MOFs hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. While isophthalic acid (benzene-1,3-dicarboxylic acid) has long been a workhorse in the field, valued for its rigidity and well-understood coordination chemistry, the quest for enhanced functionality has driven the exploration of more complex linkers. This compound represents a compelling alternative, introducing a nitrogen heteroatom and an electron-withdrawing nitro group to the aromatic core. These modifications are not merely decorative; they fundamentally alter the electronic and steric profile of the linker, leading to significant-performance-implications for the resulting MOF.

This guide will dissect the performance of these two linkers across key metrics: structural versatility, thermal stability, porosity, catalytic activity, and luminescent properties. While direct, side-by-side comparative studies are nascent, we will draw upon a wealth of experimental data for each linker and its close analogs to provide a robust and scientifically grounded comparison.

At a Glance: Key Performance Indicators

Performance MetricThis compoundIsophthalic AcidRationale for Performance Difference
Structural Diversity HighHighThe pyridine nitrogen in this compound offers an additional coordination site, leading to potentially more complex and novel network topologies compared to the purely carboxylate-coordinating isophthalic acid.
Thermal Stability Generally ModerateGenerally HighThe C-N bonds in the pyridine ring and the presence of the nitro group can be less thermally robust than the C-C bonds of the benzene ring in isophthalic acid, potentially leading to lower decomposition temperatures.
Porosity & Surface Area Potentially HighHighThe introduction of the nitro group may lead to denser packing or interpenetration, which could reduce the accessible surface area. However, the altered coordination from the pyridine nitrogen could also lead to more open framework structures.
Catalytic Activity Potentially EnhancedModerateThe Lewis basic pyridine nitrogen can act as a catalytic site or modulate the electronic properties of the metal centers, potentially enhancing catalytic activity for certain reactions. The electron-withdrawing nitro group can also influence the acidity of the metal centers.
Luminescent Properties Often QuenchedCan be LuminescentThe nitro group is a well-known luminescence quencher. Therefore, MOFs derived from this compound are less likely to exhibit strong luminescence compared to those from isophthalic acid, unless the emission originates from the metal center or another component.

Delving Deeper: A Mechanistic and Experimental Comparison

Structural Versatility: Beyond the Carboxylate

Isophthalic acid is a classic V-shaped linker that reliably forms predictable network structures through its two carboxylate groups. This has led to the synthesis of a vast library of MOFs with diverse topologies.

This compound, while also possessing two carboxylate groups, introduces a pyridine nitrogen atom at the 1-position. This nitrogen atom can also coordinate to metal centers, acting as an additional binding site. This multi-modal coordination ability significantly expands the structural possibilities, potentially leading to frameworks with higher connectivity and novel topologies that are inaccessible with isophthalic acid. The presence of the pyridine nitrogen can also influence the coordination geometry around the metal center, further contributing to structural diversity.

Coordination differences between the two linkers.
Thermal Stability: The Impact of Heteroatoms and Functional Groups

The thermal stability of a MOF is a critical parameter for many applications, particularly in catalysis and gas storage. The robustness of the metal-linker bonds and the intrinsic stability of the linker itself are the primary determinants of a MOF's decomposition temperature. Isophthalic acid, being a simple aromatic dicarboxylic acid, generally yields MOFs with high thermal stability, often stable up to 300-400 °C.

The introduction of a nitrogen heteroatom and a nitro group in this compound can influence thermal stability. The C-N bonds within the pyridine ring are generally less stable than the C-C bonds of a benzene ring. Furthermore, nitro groups are known to be thermally sensitive and can be a point of initial decomposition. Consequently, it is anticipated that MOFs constructed from this compound may exhibit lower thermal stability compared to their isophthalic acid-based counterparts.

Porosity and Surface Area: A Double-Edged Sword

The porosity and accessible surface area of a MOF are paramount for applications such as gas storage and separation. Isophthalic acid has been successfully employed to create highly porous materials with large surface areas.

For this compound, the impact on porosity is more complex. The additional coordination site of the pyridine nitrogen could lead to more open and porous structures. However, the bulky nitro group could also lead to steric hindrance and potentially result in denser, less porous frameworks. Furthermore, the potential for stronger intermolecular interactions, such as hydrogen bonding involving the nitro group, could favor the formation of interpenetrated or more densely packed structures, thereby reducing the void space.

Catalytic Activity: The Promise of Enhanced Functionality

The catalytic potential of MOFs can arise from the metal nodes, the organic linkers, or a synergistic effect between the two. Isophthalic acid-based MOFs have demonstrated catalytic activity in various reactions, often attributed to the Lewis acidity of the metal centers.

The incorporation of this compound offers intriguing possibilities for enhanced catalysis. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, providing a catalytic site for certain reactions. Additionally, the electron-withdrawing nature of the nitro group can modulate the electronic properties of the metal centers, potentially increasing their Lewis acidity and enhancing their catalytic performance. This bifunctional nature—a Lewis basic site on the linker and a Lewis acidic site on the metal—could enable cooperative catalysis and open up new reaction pathways.

Experimental_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization synthesis Solvothermal Synthesis (Linker + Metal Salt + Solvent) pxrd Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) synthesis->pxrd Verify Structure tga Thermogravimetric Analysis (TGA) (Thermal Stability) pxrd->tga Assess Stability bet BET Surface Area Analysis (Porosity) tga->bet Confirm Porosity catalysis Catalytic Testing (e.g., Knoevenagel Condensation) bet->catalysis Evaluate Activity luminescence Luminescence Spectroscopy (Emission Properties) catalysis->luminescence Investigate Optical Properties

A typical experimental workflow for MOF synthesis and characterization.
Luminescent Properties: The Quenching Effect of the Nitro Group

The inherent luminescence of many MOFs, often arising from the organic linkers, makes them attractive for applications in sensing and imaging. MOFs based on isophthalic acid can exhibit fluorescence, particularly when the metal center is a closed-shell ion like Zn(II) or Cd(II).

In stark contrast, the presence of a nitro group in this compound is expected to have a significant impact on the luminescent properties of the resulting MOFs. Nitroaromatic compounds are well-known to be efficient luminescence quenchers due to their electron-withdrawing nature, which promotes non-radiative decay pathways. Therefore, it is highly probable that MOFs constructed from this linker will exhibit significantly weaker or no luminescence compared to their isophthalic acid-based analogs. This quenching effect, however, could be harnessed for sensing applications where the detection of an analyte modulates the quenching efficiency.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and direct comparison, we provide generalized, yet detailed, experimental protocols for the synthesis and characterization of MOFs using these linkers.

Protocol 1: Solvothermal Synthesis of a Dicarboxylate-Based MOF
  • Reagent Preparation: In a 20 mL scintillation vial, dissolve the dicarboxylic acid linker (e.g., this compound or isophthalic acid) and the chosen metal salt (e.g., zinc nitrate hexahydrate) in an appropriate solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture with ethanol or water).

  • Sonication: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Securely cap the vial and place it in a programmable oven. Heat the vial to the desired reaction temperature (typically between 80 and 150 °C) and hold for the specified reaction time (usually 24 to 72 hours).

  • Cooling and Isolation: Allow the oven to cool down to room temperature slowly. Collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials. Subsequently, exchange the solvent with a more volatile one, such as ethanol or acetone, by soaking the crystals for several hours, repeating the process at least three times.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 60-100 °C) to remove the solvent molecules from the pores.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small amount (typically 5-10 mg) of the activated MOF sample into an alumina or platinum TGA pan.

  • Instrument Setup: Load the pan into the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of solvent molecules and the decomposition of the framework. The onset of the major decomposition step is taken as the thermal decomposition temperature.

Protocol 3: Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Degassing: Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube. Degas the sample under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guest molecules.

  • Isotherm Measurement: After degassing, cool the sample to liquid nitrogen temperature (77 K). Introduce nitrogen gas into the sample tube in controlled increments and measure the amount of gas adsorbed at each pressure point.

  • Data Analysis: Plot the amount of gas adsorbed versus the relative pressure to obtain the nitrogen adsorption-desorption isotherm. Apply the BET theory to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.

Conclusion and Future Outlook

The choice between this compound and isophthalic acid as a linker for MOF synthesis is a decision guided by the desired properties of the final material. Isophthalic acid remains a reliable choice for constructing robust and porous frameworks with predictable topologies. In contrast, this compound offers a pathway to novel structures with potentially enhanced catalytic activity, albeit with likely trade-offs in thermal stability and luminescence.

The introduction of the pyridine nitrogen and the nitro group provides a rich chemical playground for tuning the properties of MOFs. Future research should focus on direct, systematic comparative studies of these two linkers with a variety of metal ions to generate a comprehensive dataset that will allow for a more precise prediction of their performance. Such studies will undoubtedly accelerate the rational design of next-generation MOFs tailored for specific and demanding applications.

A Senior Application Scientist's Guide to the Structural Landscape of Coordination Polymers: The Dicarboxylic Acid Linker Effect

Author: BenchChem Technical Support Team. Date: January 2026

<_- a="">

For distribution to: Researchers, scientists, and drug development professionals

In the intricate world of crystal engineering and materials science, coordination polymers (CPs), including the subclass of metal-organic frameworks (MOFs), stand out for their vast structural diversity and functional potential.[1][2] These materials, constructed from metal ions or clusters linked by organic ligands, offer tunable properties applicable in gas storage, separation, catalysis, and drug delivery.[3] At the heart of this tunability lies the choice of the organic linker. This guide provides an in-depth structural comparison of coordination polymers based on a ubiquitous class of linkers: dicarboxylic acids. We will explore how variations in linker length, rigidity, and isomerism dictate the final architecture and properties of these fascinating materials.

The Central Role of the Dicarboxylic Acid Linker

Dicarboxylic acids are a cornerstone in the assembly of coordination polymers due to their versatile coordination modes, thermal stability, and the ability to form robust networks.[1][2] The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion, influencing the dimensionality and topology of the resulting framework. The nature of the spacer separating the two carboxylate groups is a critical determinant of the final structure.

Comparative Analysis of Dicarboxylic Acid Linkers

The structural outcome of a coordination polymer synthesis is a delicate interplay of various factors, including the metal ion's coordination preference, solvent, temperature, and, crucially, the geometry and chemical nature of the dicarboxylic acid linker.[4] We will now delve into a comparative analysis based on key linker characteristics.

Linker Rigidity: A Tale of Two Frameworks (Flexible vs. Rigid)

The flexibility of the dicarboxylic acid linker is a paramount factor in determining the structural characteristics of the resulting coordination polymer.

Rigid Aromatic Dicarboxylic Acids: Linkers based on aromatic cores, such as terephthalic acid (benzene-1,4-dicarboxylic acid) and biphenyl-4,4'-dicarboxylic acid, are known for creating robust and porous frameworks.[5][6] Their conformational rigidity often leads to predictable and highly ordered structures with permanent porosity. The planarity of the aromatic rings can facilitate π-π stacking interactions, further stabilizing the network. A notable example is the synthesis of 3D Co(II) metal-organic frameworks where both flexible and rigid dicarboxylic acids were used, resulting in achiral and chiral structures, respectively.[5] In one case, the rigidity of biphenyl-4,4'-dicarboxylic acid contributed to the formation of a chiral 3D framework.[5][7]

Flexible Aliphatic Dicarboxylic Acids: In contrast, aliphatic dicarboxylic acids, such as succinic acid and adipic acid, possess conformational freedom due to the rotation around C-C single bonds.[8] This flexibility can lead to a wider range of coordination modes and result in more complex and often interpenetrated structures. While this can sometimes make predicting the final structure challenging, it also opens avenues for creating dynamic frameworks that can respond to external stimuli.[8] However, the use of aliphatic linkers in the synthesis of coordination polymers is less common compared to their aromatic counterparts.[8]

Comparative Insights: The choice between a rigid and a flexible linker is a fundamental decision in the design of coordination polymers. While rigid linkers are often preferred for applications requiring high porosity and thermal stability, flexible linkers are increasingly explored for the development of "smart" materials with responsive properties.[8] It's important to note that even with flexible linkers, rigid and robust frameworks can be formed, and conversely, rigid linkers can sometimes lead to flexible structures depending on other synthesis conditions.[6]

Table 1: Comparative Impact of Rigid vs. Flexible Dicarboxylic Acid Linkers

FeatureRigid Aromatic LinkersFlexible Aliphatic Linkers
Examples Terephthalic acid, Biphenyl-4,4'-dicarboxylic acidSuccinic acid, Adipic acid
Conformational Freedom LowHigh
Typical Frameworks Robust, porous, often predictable topologiesCan be complex, interpenetrated, or dynamic
Porosity Often high and permanentCan be variable and guest-dependent
Interactions π-π stacking can be significantWeaker intermolecular interactions
Applications Gas storage, separation, catalysisSensors, stimuli-responsive materials
The Influence of Linker Length

The length of the spacer between the two carboxylate groups directly impacts the dimensionality and topology of the resulting coordination polymer.

Short Linkers: Short dicarboxylic acids, such as oxalic acid and malonic acid, tend to form dense, low-dimensional structures like 1D chains or 2D layers. The proximity of the coordinating groups can lead to the formation of polynuclear metal clusters as secondary building units (SBUs).

Long Linkers: As the linker length increases, the formation of higher-dimensional, more open frameworks becomes more probable. Longer linkers can span greater distances between metal centers, creating larger pores and cavities within the structure. However, this increased length can also lead to the formation of interpenetrated frameworks, where two or more independent networks are intertwined. A study on zinc(II) and copper(II) complexes with ditopic di(2-pyridylmethyl)amine carboxylate ligands showed that shorter alkyl chains (n ≤ 5) resulted in 1D coordination polymers, while longer chains (n ≥ 7) led to the formation of metallomacrocycles.[9]

Experimental Workflow: Investigating the Effect of Linker Length

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis S1 Select a series of homologous dicarboxylic acids (e.g., C2 to C10) S2 React each linker with a chosen metal salt under consistent solvothermal conditions S1->S2 S3 Isolate and purify the resulting crystalline products S2->S3 C1 Single-Crystal X-ray Diffraction (SC-XRD) S3->C1 C2 Powder X-ray Diffraction (PXRD) C1->C2 Confirm phase purity A1 Determine crystal structure, dimensionality, and topology C2->A1 A2 Measure bond lengths, bond angles, and pore dimensions A1->A2 A3 Correlate linker length with structural parameters A2->A3 caption Workflow for studying linker length effects. G cluster_linker Linker Properties cluster_structure Resulting CP Structure L_Rigidity Rigidity (Aromatic vs. Aliphatic) S_Topology Topology (e.g., pcu, dia, etc.) L_Rigidity->S_Topology S_Porosity Porosity (Pore size and shape) L_Rigidity->S_Porosity L_Length Length (Short vs. Long) S_Dimensionality Dimensionality (1D, 2D, 3D) L_Length->S_Dimensionality L_Length->S_Porosity L_Isomerism Isomerism (ortho, meta, para) L_Isomerism->S_Dimensionality L_Isomerism->S_Topology caption Linker properties dictating CP structure.

References

A Senior Application Scientist's Guide to Validating the Coordination Mode of 4-Nitropyridine-2,6-dicarboxylic Acid in Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise characterization of a metal complex's coordination sphere is paramount. The therapeutic efficacy, catalytic activity, and material properties of these compounds are intrinsically linked to the way a ligand binds to a metal center. 4-Nitropyridine-2,6-dicarboxylic acid (4-NPDCA) is a ligand of growing interest due to its potential for creating structurally diverse and electronically tunable metal complexes. The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring, in addition to the two carboxylic acid moieties, offers a rich and varied coordination chemistry. This guide provides an in-depth, comparative framework for validating the coordination modes of 4-NPDCA in metal complexes, drawing upon established analytical techniques and providing the necessary experimental and theoretical support.

The Versatile Coordination Chemistry of this compound

This compound, a derivative of the well-studied pyridine-2,6-dicarboxylic acid (dipicolinic acid), can coordinate to metal ions in several ways. The coordination is primarily dictated by the metal ion's nature, the reaction conditions (such as pH and solvent), and the presence of other ancillary ligands.[1][2] The strong electron-withdrawing effect of the nitro group is expected to decrease the basicity of the pyridine nitrogen, potentially influencing its coordination strength compared to the parent dipicolinic acid.

The most common coordination modes involve the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups. These can be broadly categorized as:

  • Tridentate (N,O,O') Chelation: This is a very common mode for dipicolinic acid and its derivatives, where the ligand forms two five-membered chelate rings with the metal ion.[1][3]

  • Bridging Coordination: The carboxylate groups can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers.[2]

  • Monodentate or Bidentate Coordination: Under certain conditions, only one or two of the potential donor atoms may coordinate to the metal center.

The following diagram illustrates some of the plausible coordination modes of 4-NPDCA:

4-NPDCA Coordination Modes cluster_tridentate Tridentate Chelation cluster_bridging Bridging Coordination cluster_monodentate Monodentate Coordination cluster_bidentate Bidentate Coordination M1 M N1 N M1->N1 O1 O M1->O1 O2 O M1->O2 M2 M O3 O M2->O3 M3 M O3->M3 O4 O M4 M O5 O M4->O5 M5 M N2 N M5->N2 O6 O M5->O6

Caption: Plausible coordination modes of this compound.

A Multi-faceted Approach to Validation: A Comparative Workflow

Validating the precise coordination mode of 4-NPDCA requires a combination of spectroscopic and structural techniques. Each method provides a piece of the puzzle, and their collective interpretation leads to a definitive structural assignment. The following workflow outlines a logical approach to this validation process.

Validation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of 4-NPDCA Metal Complex Characterization Purification & Initial Analysis Synthesis->Characterization Initial Complex IR_Spectroscopy FT-IR Spectroscopy Characterization->IR_Spectroscopy Functional Groups UV_Vis_Spectroscopy UV-Vis Spectroscopy Characterization->UV_Vis_Spectroscopy Electronic Transitions XRay_Crystallography Single Crystal X-ray Diffraction Characterization->XRay_Crystallography Definitive Structure Thermal_Analysis TGA/DSC Characterization->Thermal_Analysis Stability & Composition Interpretation Spectroscopic Interpretation IR_Spectroscopy->Interpretation UV_Vis_Spectroscopy->Interpretation Final_Structure Structural Refinement XRay_Crystallography->Final_Structure Thermal_Analysis->Interpretation Coordination_Mode Validated Coordination Mode Interpretation->Coordination_Mode Combined Evidence Final_Structure->Coordination_Mode Direct Observation

Caption: A logical workflow for the validation of 4-NPDCA coordination modes.

Infrared (IR) Spectroscopy: Probing the Vibrational Signatures of Coordination

Expertise & Experience: Infrared spectroscopy is a powerful and readily accessible technique for obtaining initial evidence of coordination. The binding of a metal ion to the donor atoms of 4-NPDCA will induce significant changes in the vibrational frequencies of the carboxylate and pyridine ring moieties. By comparing the IR spectrum of the complex to that of the free ligand, we can infer the coordination mode.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Ensure both the free 4-NPDCA ligand and the synthesized metal complex are dry and finely powdered.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory. Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the powdered sample onto the ATR crystal and apply consistent pressure using the anvil.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and normalization of the spectra for comparative analysis.

Data Presentation and Interpretation:

The key vibrational bands to monitor are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate groups and the in-plane and out-of-plane ring deformation bands of the pyridine moiety.

Vibrational ModeFree 4-NPDCA (Expected, cm⁻¹)Coordinated 4-NPDCA (Expected, cm⁻¹)Rationale for Shift
ν(C=O) of COOH~1700Absent or significantly weakenedDeprotonation of the carboxylic acid upon coordination.
νas(COO⁻)-~1600-1650Appearance of the asymmetric stretch of the coordinated carboxylate.
νs(COO⁻)-~1380-1420Appearance of the symmetric stretch of the coordinated carboxylate.
Δν = νas - νs-VariesThe magnitude of the separation (Δν) between the asymmetric and symmetric carboxylate stretches can provide insights into the coordination mode (monodentate, bidentate chelating, or bridging). A larger Δν is often associated with monodentate coordination, while a smaller Δν suggests bidentate or bridging coordination.
Pyridine Ring Vibrations~1600, ~1580, ~1450Shift to higher frequenciesCoordination of the pyridine nitrogen to the metal center restricts ring vibrations, leading to a blue shift. The electron-withdrawing nitro group will already shift these bands to higher frequencies in the free ligand compared to unsubstituted pyridine-2,6-dicarboxylic acid.
ν(M-N) and ν(M-O)-~400-600Appearance of new bands in the far-IR region corresponding to the metal-ligand vibrations, providing direct evidence of coordination.

Note: The exact positions of the bands will vary depending on the metal ion.

UV-Vis Spectroscopy: Unveiling the Electronic Consequences of Coordination

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Coordination of 4-NPDCA to a metal ion will perturb the electronic structure of both the ligand and the metal, leading to shifts in the absorption bands and the appearance of new charge-transfer bands.

Experimental Protocol: Solution UV-Vis Spectroscopy

  • Solvent Selection: Choose a solvent that dissolves both the ligand and the complex and is transparent in the wavelength range of interest (e.g., water, methanol, acetonitrile).

  • Solution Preparation: Prepare solutions of the free 4-NPDCA ligand and the metal complex of known concentrations.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectra of the ligand and the complex over a suitable wavelength range (e.g., 200-800 nm).

Data Presentation and Interpretation:

The electronic spectrum of a 4-NPDCA complex is expected to show intra-ligand transitions (π → π* and n → π*) and, depending on the metal ion, ligand-to-metal charge transfer (LMCT) or d-d transitions.

Transition TypeFree 4-NPDCA (Expected λmax, nm)Coordinated 4-NPDCA (Expected λmax, nm)Rationale for Shift/Appearance
Intra-ligand (π → π)~250-300Shift to longer or shorter wavelengths (bathochromic or hypsochromic shift)Coordination to the metal ion alters the energy levels of the ligand's molecular orbitals.
Intra-ligand (n → π)~320-380Often blue-shifted or obscuredThe non-bonding electrons on the nitrogen and oxygen atoms are involved in coordination, stabilizing them and increasing the energy of the n → π* transition.
Ligand-to-Metal Charge Transfer (LMCT)AbsentTypically in the visible regionFor transition metals with empty or partially filled d-orbitals, new bands may appear due to the transfer of electron density from the ligand's orbitals to the metal's d-orbitals. The energy of this transition is sensitive to the metal's identity and oxidation state.
d-d TransitionsAbsentTypically in the visible regionFor transition metal complexes, weak absorption bands corresponding to electronic transitions between d-orbitals may be observed. The position and intensity of these bands are indicative of the coordination geometry around the metal ion.[4]

Single-Crystal X-ray Diffraction: The Definitive Structural Arbiter

Expertise & Experience: While spectroscopic methods provide strong inferential evidence, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the coordination mode in the solid state. It allows for the precise measurement of bond lengths, bond angles, and the overall molecular geometry of the complex.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as a series of images while the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation and Interpretation:

The crystallographic data provides a wealth of information to definitively establish the coordination mode.

ParameterInformation GainedExpected Values for 4-NPDCA Complexes
Coordination Number and Geometry The number of donor atoms bonded to the metal center and their spatial arrangement (e.g., octahedral, tetrahedral, square planar).Will depend on the metal ion. For many transition metals, an octahedral geometry is common with tridentate 4-NPDCA.
M-N Bond Length Confirms the coordination of the pyridine nitrogen.Expected to be in the range of 2.0-2.3 Å for first-row transition metals. The electron-withdrawing nitro group might lead to a slightly longer and weaker M-N bond compared to complexes of unsubstituted dipicolinic acid.
M-O Bond Lengths Confirms the coordination of the carboxylate oxygens.Typically in the range of 1.9-2.2 Å for first-row transition metals.
C-O Bond Lengths in Carboxylate Differentiates between protonated and deprotonated carboxylate groups.In a coordinated carboxylate, the two C-O bond lengths will be intermediate between a single and a double bond (around 1.25 Å), whereas in a free carboxylic acid, there will be a distinct C=O double bond (~1.21 Å) and a C-O single bond (~1.30 Å).[5]
Chelate Ring Conformation The planarity or puckering of the five-membered chelate rings formed by the ligand.The chelate rings are generally close to planar to maximize orbital overlap.
Intermolecular Interactions Reveals the presence of hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.The nitro group and carboxylate oxygens are excellent hydrogen bond acceptors.

Thermal Analysis (TGA/DSC): Assessing Stability and Composition

Expertise & Experience: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability of the complex and the presence of solvent molecules (e.g., water) in the coordination sphere or as lattice guests.

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the dried complex into an alumina or platinum crucible.

  • Instrument Setup: Place the crucible in the TGA/DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range (e.g., 25-800 °C).

  • Data Analysis: Analyze the resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves.

Data Presentation and Interpretation:

The thermal decomposition of a 4-NPDCA metal complex typically occurs in distinct steps.

Temperature Range (°C)Expected EventInformation Gained
< 150Weight loss corresponding to the loss of lattice solvent molecules (e.g., water).Helps to determine the number of non-coordinated solvent molecules in the crystal lattice.
150 - 300Weight loss corresponding to the loss of coordinated solvent molecules.Indicates the presence and number of solvent molecules directly bonded to the metal ion.
> 300Decomposition of the 4-NPDCA ligand.Provides information on the thermal stability of the complex. The decomposition temperature can be compared to that of the free ligand.
Final ResidueStable metal oxide.The final weight percentage of the residue can be used to confirm the metal content of the complex.

Conclusion

Validating the coordination mode of this compound in its metal complexes is a critical step in understanding and harnessing their potential. A systematic and multi-technique approach, as outlined in this guide, is essential for achieving a comprehensive and unambiguous structural assignment. While spectroscopic methods like IR and UV-Vis provide valuable initial insights, single-crystal X-ray diffraction remains the gold standard for definitive structural elucidation. Thermal analysis complements these techniques by providing information on the complex's composition and thermal stability. By judiciously applying these methods and carefully interpreting the data, researchers can confidently establish the structure-property relationships that govern the behavior of these fascinating coordination compounds.

References

A Comparative Guide to the Thermal Stability of Nitro-Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the thermal stability of Metal-Organic Frameworks (MOFs) featuring nitro-functionalized organic linkers. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data to offer insights into structure-stability relationships and outlines rigorous protocols for accurate characterization.

Introduction: The Double-Edged Sword of Nitro Functionalization

Metal-Organic Frameworks (MOFs) have garnered immense interest for applications ranging from gas storage and catalysis to drug delivery, owing to their tunable porosity and high surface areas.[1][2] The introduction of functional groups onto the organic linkers is a key strategy for tailoring MOF properties. The nitro group (-NO₂) is particularly significant; its strong electron-withdrawing nature can modulate the electronic properties of the framework for applications like catalysis and selective adsorption.[3][4] Furthermore, it imparts energetic characteristics, leading to the development of high-energy MOFs (E-MOFs).[5]

However, this functionalization presents a critical trade-off. The exceptional thermal stability of parent MOFs, such as the widely studied UiO-66 which can be stable to over 500 °C, is often compromised by the introduction of functional groups.[6][7] The nitro group, being thermally sensitive itself, can act as a trigger point for decomposition, lowering the overall stability of the framework.[8][9] Understanding this impact is paramount for defining the operational limits of these materials, ensuring safety, and designing robust MOFs for high-temperature applications. This guide provides a direct comparison of prominent nitro-functionalized MOFs and details the essential experimental workflows for their thermal analysis.

Comparative Thermal Stability Analysis

The thermal stability of a MOF is primarily dictated by the strength of the metal-linker coordination bonds and the decomposition temperature of the organic linker itself.[9][10] Introducing a nitro group can influence both factors. While parent frameworks like UiO-66 typically decompose via the decarboxylation of the linker at high temperatures, the decomposition of nitro-functionalized analogues is often initiated by the cleavage of the C-NO₂ bond, which occurs at a lower temperature.[9][11]

Key MOF Families: UiO-66 and MIL-53

Two of the most studied MOF families, UiO-66(Zr) and MIL-53(Al), serve as excellent benchmarks for understanding the effect of nitro functionalization.

  • UiO-66-NO₂ : The parent UiO-66 framework is renowned for its remarkable thermal stability, often exceeding 500 °C (773 K).[7] However, studies consistently show that the introduction of a nitro group reduces this stability. The decomposition temperature for UiO-66-NO₂ is typically reported in the range of 350–400 °C (623-673 K).[7][9] This reduction is attributed to the lower thermal stability of the nitro-functionalized terephthalic acid linker compared to the parent ligand.

  • MIL-53-NO₂ : The MIL-53 series is known for its flexible "breathing" behavior. The thermal stability of the nitro-functionalized variant depends on the metal node. For instance, MIL-53(In)-NO₂ has been shown to be stable up to 350 °C after the removal of guest molecules.[12] The aluminum analogue, Al-MIL-53-NO₂, exhibits high thermal stability in the range of 325–500 °C.[13] This variation underscores the importance of considering the complete metal-linker system.

Quantitative Comparison of Decomposition Temperatures

The following table summarizes the thermal decomposition temperatures (Td) for parent and nitro-functionalized MOFs as determined by Thermogravimetric Analysis (TGA). Td is typically defined as the onset temperature of the major weight loss step corresponding to framework collapse.

MOFMetal NodeFunctional GroupDecomposition Temperature (Td)Reference(s)
UiO-66 ZrNone~500 °C (773 K)[7][9]
UiO-66-NO₂ Zr-NO₂~370 °C (643 K)[9]
UiO-66-NH₂ Zr-NH₂~350 °C (623 K)[7][9]
MIL-53(In) In-NO₂~350 °C (623 K)[12]
MIL-53(Al) Al-NO₂325-500 °C (598-773 K)[13]

Validated Experimental Protocols for Thermal Analysis

A comprehensive assessment of thermal stability requires a multi-technique approach. Relying solely on TGA can be misleading, as weight loss can occur without structural collapse (e.g., desolvation). Combining TGA with Differential Scanning Calorimetry (DSC) and in-situ Powder X-ray Diffraction (PXRD) provides a self-validating system for unambiguous stability determination.

Logical Workflow for Comprehensive Thermal Analysis

A robust investigation follows a logical progression, using each technique to build upon the last. The initial TGA scan identifies critical temperature ranges, which then inform the parameters for more detailed DSC and in-situ PXRD experiments to confirm the nature of the thermal events.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Energetics & Phase Change cluster_2 Phase 3: Structural Integrity cluster_3 Final Assessment TGA Thermogravimetric Analysis (TGA) TGA_out Identify Weight Loss Events: - Solvent Removal - Framework Decomposition (Td) TGA->TGA_out Provides Td estimate DSC Differential Scanning Calorimetry (DSC) TGA_out->DSC Informs DSC temperature program PXRD In-Situ Powder X-ray Diffraction (PXRD) TGA_out->PXRD Informs PXRD heating profile DSC_out Characterize Thermal Events: - Endothermic (desolvation) - Exothermic (decomposition) DSC->DSC_out Confirms nature of event Conclusion Definitive Thermal Stability Profile DSC_out->Conclusion PXRD_out Monitor Crystallinity vs. Temperature: - Confirms temperature of  framework collapse PXRD->PXRD_out Provides direct structural evidence PXRD_out->Conclusion TGA_Workflow start Start sample_prep 1. Sample Preparation (5-10 mg of activated MOF) start->sample_prep instrument_setup 2. Instrument Setup - Purge with N2/Ar (inert) - Set heating rate (e.g., 10 °C/min) sample_prep->instrument_setup run 3. Run Experiment (e.g., 30 °C to 800 °C) instrument_setup->run analysis 4. Data Analysis - Plot Mass % vs. Temp - Determine onset of decomposition run->analysis end End analysis->end InSitu_PXRD_Workflow start Start sample_loading 1. Load MOF sample into high-temperature stage start->sample_loading initial_scan 2. Acquire PXRD pattern at room temperature sample_loading->initial_scan heating_program 3. Heat sample incrementally (e.g., in 25 °C steps) initial_scan->heating_program scan_at_temp 4. Acquire PXRD pattern at each temperature step heating_program->scan_at_temp loop_decision Target Temp Reached? scan_at_temp->loop_decision loop_decision->heating_program No analysis 5. Analyze diffraction patterns (Track peak intensity and position) loop_decision->analysis Yes end End analysis->end

References

A Comparative Guide to Benchmarking the Catalytic Activity of Novel Metal-Organic Frameworks Using 4-Nitropyridine-2,6-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and material scientists on synthesizing and evaluating the catalytic performance of Metal-Organic Frameworks (MOFs) constructed from the novel linker, 4-Nitropyridine-2,6-dicarboxylic acid (H₂NPDA). We will propose a hypothetical yet scientifically grounded MOF, herein designated Cu-NPDA , and benchmark its potential activity against established catalysts using a standard model reaction. This document emphasizes the causality behind experimental choices, ensuring a robust and self-validating protocol.

Introduction: The Quest for Superior MOF Catalysts

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability in their structure and function.[1][2] Their crystalline, porous nature, built from metal nodes and organic linkers, creates a unique platform for heterogeneous catalysis.[3][4] The ability to rationally design MOFs by modifying these building blocks allows for the fine-tuning of active sites, pore environments, and substrate selectivity.[5][6]

The linker this compound is a compelling candidate for creating next-generation MOFs. The pyridine-2,6-dicarboxylate backbone is a well-established chelating agent in MOF synthesis, capable of forming stable, porous frameworks with various metal ions like Cu(II), Zn(II), and Zr(IV).[7][8][9] The introduction of a nitro group (-NO₂) serves two potential purposes:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group can modulate the Lewis acidity of the metal centers, potentially enhancing their catalytic activity.

  • Functional Handle: The nitro group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups.[10]

To ascertain the catalytic efficacy of any new MOF, a standardized benchmarking protocol is essential. This guide will use the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) as a model reaction. This reaction is widely adopted as a benchmark due to its simple, real-time monitoring via UV-Vis spectroscopy and its relevance in wastewater treatment.[11][12][13]

Synthesis and Characterization of the Proposed Cu-NPDA MOF

The synthesis of a novel MOF requires a logical starting point based on established procedures for structurally similar linkers. Here, we adapt a common solvothermal method used for pyridine-2,6-dicarboxylate (H₂PDA) MOFs.[7][14]

Proposed Synthetic Protocol
  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 0.1 mmol of this compound (H₂NPDA) in 10 mL of N,N-Dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a preheated oven at 100 °C for 24 hours. The slow heating allows for the controlled formation of crystalline material.

  • Isolation and Activation: After cooling to room temperature, decant the mother liquor. Wash the resulting blue crystalline powder with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.

  • Drying: Dry the final product under vacuum at 80 °C for 12 hours to remove residual solvent from the pores.

Essential Characterization

To confirm the successful synthesis and structural integrity of Cu-NPDA, the following characterization techniques are critical:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the copper centers and the presence of the nitro group. The characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) should diminish, while new peaks corresponding to coordinated carboxylates (asymmetric and symmetric stretches around 1590 cm⁻¹ and 1357 cm⁻¹, respectively) will appear.[15]

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules.

Benchmarking Protocol: Catalytic Reduction of 4-Nitrophenol

This section details the step-by-step workflow for evaluating the catalytic performance of the synthesized Cu-NPDA MOF.

Experimental Workflow Diagram

The entire process, from catalyst preparation to data analysis, is outlined below.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Data Analysis synthesis Solvothermal Synthesis of Cu-NPDA activation Washing & Activation (DMF, Ethanol, Vacuum) synthesis->activation char Characterization (PXRD, FTIR, SEM) activation->char mix Mix 4-NP and Cu-NPDA (Catalyst Suspension) char->mix prep_reagents Prepare Aqueous Solutions: 4-Nitrophenol & NaBH₄ prep_reagents->mix initiate Initiate Reaction: Add NaBH₄ Solution mix->initiate monitor Monitor Reaction Progress (UV-Vis Spectroscopy) initiate->monitor plot Plot ln(Cₜ/C₀) vs. Time monitor->plot calc Calculate Rate Constant (k) and TOF plot->calc compare Compare with Benchmark Catalysts calc->compare

Caption: Experimental workflow for benchmarking MOF catalytic activity.

Step-by-Step Catalytic Experiment
  • Stock Solutions: Prepare a 0.1 mM aqueous solution of 4-nitrophenol and a 10 mM aqueous solution of sodium borohydride (NaBH₄). The NaBH₄ solution should be freshly prepared and kept cold to prevent decomposition.

  • Reaction Setup: In a standard quartz cuvette, add 2.5 mL of the 4-nitrophenol solution and 0.5 mL of deionized water. Add 5 mg of the Cu-NPDA catalyst powder.

  • Baseline Measurement: Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum. The solution will be light yellow, showing a characteristic absorbance peak for the 4-nitrophenolate ion at approximately 400 nm.

  • Initiation: To start the reaction, add 0.5 mL of the freshly prepared NaBH₄ solution to the cuvette, cap it, and invert it several times to ensure mixing. Immediately begin recording UV-Vis spectra at 1-minute intervals.

  • Monitoring: The reaction progress is monitored by the decrease in the absorbance peak at 400 nm and the emergence of a new peak for 4-aminophenol at approximately 300 nm. The yellow color of the solution will fade as the reaction proceeds.[16]

  • Control Experiment: Repeat the experiment without the Cu-NPDA catalyst to confirm that the MOF is responsible for the catalytic activity. The uncatalyzed reaction is extremely slow.

Data Analysis and Comparative Benchmarking

The catalytic reduction of 4-nitrophenol with a large excess of NaBH₄ follows pseudo-first-order kinetics.[12][13]

Calculating the Rate Constant (k)

The apparent rate constant (k) can be determined from the slope of the linear plot of ln(Cₜ/C₀) versus time (t), where C₀ is the initial concentration of 4-nitrophenol and Cₜ is the concentration at time t. Since concentration is proportional to absorbance (A) according to the Beer-Lambert law, the equation is:

ln(Aₜ/A₀) = -kt

A steeper slope indicates a faster reaction rate and a more efficient catalyst.

Proposed Catalytic Mechanism

The reaction is believed to follow a Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface before the reaction occurs.[12]

G MOF Cu-NPDA Surface H MOF->H NP 4-Nitrophenol NP->MOF 1. Adsorption BH4 BH₄⁻ BH4->MOF MOF_ads Adsorbed Reactants H->MOF_ads 2. H⁻ transfer & Surface Rxn AP 4-Aminophenol MOF_ads->AP 3. Desorption AP->endpoint

Caption: Langmuir-Hinshelwood mechanism for 4-NP reduction.

Comparative Performance Data

The ultimate goal is to compare the performance of Cu-NPDA with other MOF catalysts reported in the literature under similar conditions. The table below presents a benchmark for comparison. The values for Cu-NPDA are hypothetical targets, representing the performance goals for a new, highly active catalyst.

CatalystMetal CenterLinkerRate Constant, k (min⁻¹)Reaction Time (min)Reference
Cu-NPDA (Target) Cu(II)This compound> 0.5 < 5 This Work (Hypothetical)
Cu-BDCCu(II)1,4-Benzenedicarboxylic acid~0.23~15[12][13]
FeNi-MOF-74Fe(II)/Ni(II)2,5-Dihydroxyterephthalic acid~0.15~20[16]
Au/MOF CompositeAu(0) on MOFNot SpecifiedHigh (TOF reported)< 5[16]
Ag/Ni-MOFAg(0) on Ni-MOFNot SpecifiedHigh (Conversion reported)~10[17]

Discussion of Expected Performance: We hypothesize that Cu-NPDA will exhibit superior catalytic activity compared to a standard MOF like Cu-BDC. The electron-withdrawing nitro group on the NPDA linker is expected to increase the Lewis acidity of the Cu(II) centers. This enhanced acidity could facilitate the adsorption of the electron-rich 4-nitrophenolate ions and promote the hydride transfer from the borohydride, thereby accelerating the overall reaction rate.[18]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the catalytic activity of a novel MOF, Cu-NPDA, using the reduction of 4-nitrophenol as a standard reaction. By following the detailed protocols for synthesis, characterization, and kinetic analysis, researchers can generate reliable and comparable data. The true value of this approach lies in its ability to objectively assess the impact of ligand functionalization—in this case, the introduction of a nitro group—on the catalytic performance of the MOF's metal centers.

Future work should focus on synthesizing Cu-NPDA and experimentally verifying the hypotheses presented here. Furthermore, exploring different metal centers (e.g., Zr, Ni, Co) with the H₂NPDA linker could lead to a new family of highly active catalysts. The stability and reusability of these materials should also be rigorously tested to assess their potential for practical applications in catalysis and environmental remediation.[19][20]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitropyridine-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Nitropyridine-2,6-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.